molecular formula C8H10N2O2 B1373341 4-Amino-3-methoxybenzamide CAS No. 211374-82-2

4-Amino-3-methoxybenzamide

Cat. No.: B1373341
CAS No.: 211374-82-2
M. Wt: 166.18 g/mol
InChI Key: IMIFTBDWIPJACS-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxybenzamide
Source PubChem
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InChI

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFTBDWIPJACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707719
Record name 4-Amino-3-methoxybenzamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

211374-82-2
Record name 4-Amino-3-methoxybenzamide
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Record name 4-Amino-3-methoxybenzamide
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Record name 4-Amino-3-methoxybenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzamide is a substituted aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of an amino, a methoxy, and a benzamide moiety on a benzene ring provides a scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is an organic compound with the systematic IUPAC name this compound. It is crucial to distinguish it from its isomer, 3-amino-4-methoxybenzamide, as their distinct substitution patterns lead to different chemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 211374-82-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Pale beige powderVendor Information
Solubility Due to the presence of polar functional groups (amino and amide) and a nonpolar aromatic ring, this compound is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, DMSO, and DMF.Predicted
Melting Point Not explicitly available in the searched literature.-
Boiling Point Not explicitly available in the searched literature.-

Synthesis of this compound

A primary and logical synthetic route to this compound involves the reduction of its nitro precursor, 3-Methoxy-4-nitrobenzamide.[2] This two-step process begins with the synthesis of the nitro intermediate followed by its reduction to the desired amine.

Synthesis of the Precursor: 3-Methoxy-4-nitrobenzamide

The synthesis of 3-Methoxy-4-nitrobenzamide can be achieved from 3-methoxy-4-nitrobenzoic acid.[3]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-methoxy-4-nitrobenzoic_acid 3-Methoxy-4-nitrobenzoic acid acyl_chloride 3-Methoxy-4-nitrobenzoyl chloride 3-methoxy-4-nitrobenzoic_acid->acyl_chloride THF, 0°C to RT oxalyl_chloride Oxalyl Chloride (COCl)₂ DMF (cat.) oxalyl_chloride->acyl_chloride ammonia Ammonia (NH₃) 3-methoxy-4-nitrobenzamide 3-Methoxy-4-nitrobenzamide ammonia->3-methoxy-4-nitrobenzamide acyl_chloride_2 3-Methoxy-4-nitrobenzoyl chloride acyl_chloride_2->3-methoxy-4-nitrobenzamide THF, 0°C

Caption: Diversification points on the this compound scaffold.

The presence of the amino group allows for the introduction of various side chains and heterocyclic systems, which can modulate the compound's interaction with biological targets. The methoxy group can influence the compound's lipophilicity and metabolic stability. The benzamide moiety itself is a common pharmacophore in many approved drugs. Researchers can leverage this scaffold to design and synthesize libraries of novel compounds for screening against a variety of therapeutic targets.

Safety and Handling

Note: Specific toxicity data for this compound is not available. The following are general safety precautions for handling similar aromatic amines and amides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials and the presence of multiple functional groups for derivatization make it an attractive building block for the development of new therapeutic agents. While a comprehensive set of experimental data for this specific compound is not yet widely published, this guide provides a solid foundation of its known properties, a reliable synthetic pathway, and predicted analytical characteristics to aid researchers in their work. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

B[4]enchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). R[5]esearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. S[1]anta Cruz Biotechnology. (n.d.). This compound. C[2]hemicalBook. (n.d.). This compound synthesis. K[6]umar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. B[7]LD Pharm. (n.d.). 866329-57-9|4-Amino-3-methoxy-N-methylbenzamide. S[8]emantic Scholar. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. C[3]hemicalBook. (n.d.). 3-Methoxy-4-nitrobenzamide synthesis. P[9]ubChem. (n.d.). 3-Amino-4-methoxybenzamide. A[10]IR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. B[11]iosynth. (n.d.). 3-Amino-4-methoxybenzamide | 17481-27-5 | FA64884. N[12]IST. (n.d.). 3-Amino-4-methoxybenzamide. B[13]enchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide. P[14]ubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. G[15]oogle Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. R[16]esearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... N[17]IST. (n.d.). 3-Amino-4-methoxybenzamide. P[18]ubChem. (n.d.). 4-Amino-3-methoxybenzaldehyde. P[19]ubChem. (n.d.). 3-Amino-4-methoxybenzanilide. N[20]ew Journal of Chemistry (RSC Publishing). (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. P[21]ubChemLite. (n.d.). 3-methoxy-4-nitrobenzamide (C8H8N2O4). M[22]DPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. R[23]esearchGate. (n.d.). Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation. A[24]merigo Scientific. (n.d.). This compound.

Sources

Part 1: Foundational Analysis - Molecular Mass and Formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-methoxybenzamide

Introduction

This compound (CAS 211374-82-2) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1][2] As with any compound intended for high-level research, unambiguous confirmation of its molecular structure is a prerequisite for understanding its reactivity, bioactivity, and physical properties. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this molecule.

A notable challenge in characterizing this specific compound is the absence of readily available, published experimental spectra in common databases. Therefore, this guide will adopt a predictive and comparative approach, a common real-world scenario for novel or sparsely documented molecules. We will deduce the expected spectroscopic signatures based on foundational chemical principles and data from closely related analogues. This process not only outlines a path to confirmation but also serves as a self-validating system where each piece of analytical data must logically support the others to build a conclusive structural assignment.

The first step in any structure elucidation is to determine the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the classical technique for this purpose, providing a definitive molecular weight and characteristic fragmentation patterns that offer the first clues to the compound's structure.

Predicted Mass Spectrum Analysis

For this compound (C₈H₁₀N₂O₂), the mass spectrum is predicted to show a clear molecular ion peak and a fragmentation pattern characteristic of aromatic amides.[3][4]

  • Molecular Ion (M⁺•): The molecular ion peak is the most critical piece of data. It should be observed at a mass-to-charge ratio (m/z) of 166 , corresponding to the nominal mass of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₁₀N₂O₂) with a predicted exact mass of 166.0742.

  • Key Fragmentation Pathways: Aromatic amides typically undergo α-cleavage at the carbonyl group.[5][6] The major predicted fragmentation steps are:

    • Loss of •NH₂: Cleavage of the C-N bond to lose an amino radical (•NH₂, 16 Da), resulting in a prominent benzoyl cation fragment at m/z 149/150 .

    • Loss of CONH₂: Loss of the entire carbamoyl group (•CONH₂, 44 Da) leads to a fragment at m/z 122 .

    • Further Fragmentation: The benzoyl cation (m/z 150) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 122 .

These key fragments provide strong evidence for the benzamide core structure.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted) Identity Rationale
166 [M]⁺• Molecular Ion
150 [M - NH₂]⁺ Loss of amino radical from amide

| 122 | [M - CONH₂]⁺ or [M - NH₂ - CO]⁺ | Loss of carbamoyl radical or subsequent loss of CO |

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For a solid sample like this compound, the spectrum can be obtained from a KBr pellet or a thin solid film.

Predicted IR Absorption Bands

The structure contains four key functional groups whose vibrations are readily identifiable: a primary aromatic amine (-NH₂), a primary amide (-CONH₂), an aromatic ether (-OCH₃), and the benzene ring itself.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group Significance
3450 - 3300 Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) Confirms the presence of the -NH₂ group. Two distinct sharp bands are expected.
3350 - 3180 Asymmetric & Symmetric N-H Stretch Primary Amide (-CONH₂) Confirms the amide group. Often appears as two bands, potentially overlapping with the amine stretches.
~1660 C=O Stretch (Amide I band) Amide (-CONH₂) A very strong and sharp absorption, highly characteristic of a carbonyl group in an amide.
1620 - 1580 N-H Bend Primary Amine & Amide Bending vibration confirms the N-H bonds.
1600, 1500, 1450 C=C Stretch Aromatic Ring A series of sharp peaks confirming the presence of the benzene ring.
1275 - 1200 Asymmetric C-O-C Stretch Aryl Ether (-OCH₃) Strong absorption confirming the methoxy group attached to the aromatic ring.

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Confirms the aryl ether linkage. |

The combination of strong absorptions for N-H, C=O, and C-O-C functionalities provides a rapid and reliable confirmation of the key functional groups required by the proposed structure.[7][8]

Part 3: The Blueprint - Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H (proton) and ¹³C (carbon) NMR spectra, the complete carbon-hydrogen framework can be assembled.

The following predictions are based on established substituent chemical shift (SCS) additivity rules for substituted benzenes.[9][10][11]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, the amine and amide protons, and the methoxy protons.

Table 3: Predicted ¹H NMR Signal Assignments for this compound

Label Proton Type Predicted Shift (δ, ppm) Multiplicity Integration Rationale
H-5 Aromatic ~6.8 Doublet (d) 1H Ortho to the strong electron-donating -NH₂ group, resulting in significant upfield shift. Coupled only to H-6.
H-6 Aromatic ~7.2 Doublet of Doublets (dd) 1H Ortho to the -CONH₂ group and meta to -NH₂. Coupled to both H-5 and H-2.
H-2 Aromatic ~7.4 Doublet (d) 1H Ortho to the -OCH₃ group and meta to -CONH₂. Expected to be the most downfield aromatic proton. Coupled only to H-6.
-OCH₃ Methoxy ~3.8 Singlet (s) 3H Characteristic sharp signal for a methoxy group attached to an aromatic ring.
-NH₂ Amine ~5.0 Broad Singlet (br s) 2H Chemical shift is variable; protons are exchangeable. Broadened due to quadrupole effects and exchange.

| -CONH₂ | Amide | ~7.0 & ~7.5 | Two Broad Singlets (br s) | 2H | Amide protons are often diastereotopic and appear as two separate, broad signals. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Predicted Shift (δ, ppm) Rationale
-C=O ~168 The amide carbonyl carbon is characteristically deshielded and appears far downfield.
C-4 ~148 Aromatic carbon attached to the electron-donating -NH₂ group.
C-3 ~147 Aromatic carbon attached to the electron-donating -OCH₃ group.
C-1 ~128 Quaternary aromatic carbon attached to the -CONH₂ group.
C-6 ~118 Aromatic CH carbon ortho to the -CONH₂ group.
C-2 ~112 Aromatic CH carbon ortho to the -OCH₃ group.
C-5 ~110 Aromatic CH carbon ortho to the -NH₂ group, expected to be the most shielded aromatic carbon.

| -OCH₃ | ~56 | Characteristic chemical shift for a methoxy carbon. |

Part 4: The Gold Standard - Definitive Confirmation by X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Methodology Overview

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the compound, often by slow evaporation from a suitable solvent.[13]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is recorded.

  • Structure Solution & Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then refined to yield the final structure with high precision.

A successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding between the amide and amine groups), leaving no doubt as to the compound's identity and constitution.

Part 5: Integrated Strategy & Visualization

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a robust and undeniable structural proof.

Logical Workflow Diagram

cluster_start Initial Analysis cluster_functional Functional Groups cluster_connectivity Connectivity Mapping cluster_confirmation Definitive Confirmation MS Mass Spectrometry IR IR Spectroscopy MS->IR Provides Molecular Formula H_NMR 1H NMR IR->H_NMR Confirms Functional Groups C_NMR 13C NMR H_NMR->C_NMR Maps H framework Structure Proposed Structure: This compound C_NMR->Structure Confirms C skeleton XRAY X-ray Crystallography Structure->XRAY Ultimate Validation

Caption: A logical workflow for the elucidation of molecular structures.

Data Synthesis Diagram

Structure This compound C₈H₁₀N₂O₂ MS_Data MS: m/z = 166 (M⁺) MS_Data->Structure Confirms Molecular Formula IR_Data IR: ν(N-H), ν(C=O), ν(C-O) IR_Data->Structure Confirms Functional Groups H_NMR_Data ¹H NMR: 3 Aromatic H (d, dd, d) 1 OCH₃ (s) 2 NH₂ (br s) 2 CONH₂ (br s) H_NMR_Data->Structure Proves H Connectivity & Environment C_NMR_Data ¹³C NMR: 8 unique signals (1 C=O, 6 Ar-C, 1 OCH₃) C_NMR_Data->Structure Proves C Skeleton

Caption: Logical relationships between spectral data and structural features.

Part 6: Experimental Protocols

The following are generalized, field-proven protocols for acquiring the necessary data. Instrument-specific parameters may require optimization.

Protocol 1: Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve ~1 mg of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Utilize a standard electron ionization (EI) source, typically at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library spectra of similar compounds.[14]

Protocol 2: Infrared Spectroscopy (Thin Solid Film)

  • Sample Preparation: Place approximately 10-20 mg of the solid compound into a small vial.[5]

  • Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

  • Film Casting: Transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate.

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the salt plate thoroughly with dry acetone and return it to a desiccator for storage.[5]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice for this compound due to its polarity).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and typically 8 to 16 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm).

    • Integrate all signals and analyze chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

    • Process the spectrum and reference it to the solvent peak (DMSO-d₆ at δ ~39.5 ppm).

References

  • Chiu, W. C., & Kuo, Y. H. (2020). GC-MS Based Metabolite Profile and Bioactivity of Extracts from Flowers of Pterocarpus indicus. Molecules, 25(12), 2843. Available at: [Link]

  • Diehl, P., & Leipert, T. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(3), 584-589. Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22693-22701. Available at: [Link]

  • LibreTexts Chemistry. (2023). X-ray Crystallography. Available at: [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 211374-82-2 | Product Name : this compound. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Available at: [Link]

  • Chemspace. (n.d.). This compound. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Available at: [Link]

Sources

4-Amino-3-methoxybenzamide (CAS: 211374-82-2): A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzamide, a key chemical intermediate whose structural features are of significant interest in pharmaceutical research and development.[1] We will delve into its physicochemical properties, present a validated synthesis and purification protocol, detail robust analytical methodologies for its characterization, and explore its strategic applications as a core scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this molecule's potential.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzamide core.[1] The strategic placement of an amino group at the 4-position and a methoxy group at the 3-position creates a unique electronic and steric profile. The amino group provides a nucleophilic handle for subsequent chemical modifications, while the electron-donating methoxy group modulates the reactivity and physicochemical properties of the aromatic ring, such as lipophilicity and hydrogen bonding capacity. These features make it a valuable starting material for creating libraries of compounds in drug discovery programs.[1][2]

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 211374-82-2[3][4][5]
Molecular Formula C₈H₁₀N₂O₂[3][4][6]
Molecular Weight 166.18 g/mol [3][4][5]
Appearance Pale beige to white solid/powder[1]
Purity Typically available at ≥95%[1][5]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)N)N[6]
InChI Key IMIFTBDWIPJACS-UHFFFAOYSA-N[6]

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound involves the reduction of its nitro precursor, 3-methoxy-4-nitrobenzamide. This approach is favored due to the commercial availability of the starting material and the high efficiency of aromatic nitro group reductions.

Causality in Experimental Design

The choice of a reducing agent is critical and depends on factors like scale, cost, and functional group tolerance. While catalytic hydrogenation (H₂/Pd-C) is clean, it requires specialized pressure equipment. Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic, robust, and highly effective method for this transformation on a laboratory scale. The acidic environment protonates the nitro group, facilitating its reduction by the metal salt, and also ensures the resulting aromatic amine is solubilized as its hydrochloride salt, which often aids in separation from non-basic impurities.

Detailed Synthesis Protocol: Reduction of 3-Methoxy-4-nitrobenzamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methoxy-4-nitrobenzamide (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic and may require an ice bath to maintain control.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is crucial as it deprotonates the amine hydrochloride salt to the free amine, which will precipitate out of the aqueous solution.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The choice of solvent is based on the product's polarity and ability to form a clean separation from the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to achieve high purity.

Diagram: Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Start 3-Methoxy-4-nitrobenzamide in Ethanol AddReagents Add SnCl2·2H2O and conc. HCl Start->AddReagents Suspend Reflux Heat to Reflux (70-80°C) Monitor by TLC AddReagents->Reflux Initiate Reaction Neutralize Cool and Neutralize with NaHCO3 (aq) Reflux->Neutralize Reaction Complete Extract Extract with Ethyl Acetate Neutralize->Extract Precipitate Formation Dry Dry (Na2SO4) & Concentrate Extract->Dry Phase Separation Purify Recrystallization or Column Chromatography Dry->Purify Crude Product End Pure this compound Purify->End Final Product

Caption: Synthetic workflow for this compound.

Analytical Characterization Protocols

Verifying the identity, purity, and stability of a chemical intermediate is paramount. The following are standard, field-proven protocols for the analytical characterization of this compound.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity. The C18 stationary phase retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by the relative area of the main peak.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm. The choice of wavelength is based on the strong UV absorbance of the substituted benzene ring.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of a compound's identity by measuring its molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.

Methodology:

  • LC Setup: Use the same HPLC method as described above or a faster gradient for rapid analysis.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ionization Mode: ESI+. This mode is chosen because the amino group is readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr.

    • Scan Range: m/z 50-500.

  • Data Analysis: Analyze the mass spectrum corresponding to the main LC peak. The expected mass for the protonated molecule [C₈H₁₀N₂O₂ + H]⁺ is approximately 167.18 m/z.

Diagram: Analytical Workflow

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_ms 3. MS Confirmation Prep Dissolve sample in Methanol/Acetonitrile (1 mg/mL stock) InjectHPLC Inject onto C18 Column Prep->InjectHPLC InjectMS Inject into LC-MS Prep->InjectMS Elute Gradient Elution InjectHPLC->Elute Detect UV Detection (254 nm) Elute->Detect ResultHPLC Purity > 95%? Detect->ResultHPLC ResultMS [M+H]+ = 167.18? ResultHPLC->ResultMS Purity OK Fail Re-purify / Re-synthesize ResultHPLC->Fail Purity Fail Ionize ESI+ Ionization InjectMS->Ionize DetectMS Mass Analysis Ionize->DetectMS DetectMS->ResultMS Final Verified Compound ResultMS->Final Identity Confirmed ResultMS->Fail Identity Fail

Caption: Integrated analytical workflow for compound validation.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold. The primary amine at the 4-position is a powerful synthetic handle that allows for the introduction of diverse functionalities, enabling systematic exploration of a target's chemical space.

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound is an ideal starting point for building libraries of drug candidates. The amino group can be readily acylated, sulfonated, or reductively aminated to append different pharmacophoric elements. For example, reacting it with various sulfonyl chlorides or carboxylic acids can generate extensive libraries of sulfonamides and amides, respectively. This approach has been successfully used to develop potent and selective enzyme inhibitors.[2][7] The methoxy group provides a steric and electronic bias that can be crucial for orienting the molecule within a protein's binding pocket and improving pharmacokinetic properties.[2]

Diagram: Application in Scaffold-Based Drug Discovery

G cluster_rxn Chemical Diversification Reactions cluster_library Resulting Compound Libraries Core This compound (Core Scaffold) Acylation Acylation (R-COCl) Core->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH3CN) Core->ReductiveAmination Amides Amide Library Acylation->Amides Sulfonamides Sulfonamide Library Sulfonylation->Sulfonamides SecondaryAmines Secondary Amine Library ReductiveAmination->SecondaryAmines Screening High-Throughput Screening (HTS) Amides->Screening Sulfonamides->Screening SecondaryAmines->Screening SAR SAR & Lead Optimization Screening->SAR Candidate Drug Candidate SAR->Candidate

Caption: Use of the core scaffold in discovery chemistry.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, data from closely related aminobenzamide and anisole derivatives suggest that it should be handled with appropriate care.[8][9]

Table 2: Handling and Safety Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.To prevent skin and eye contact. Related compounds are known to cause skin and serious eye irritation.[8][9]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.To prevent respiratory tract irritation.[8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To prevent degradation from moisture and air.[8][10]
Incompatibilities Keep away from strong oxidizing agents and strong acids.To avoid vigorous or uncontrolled chemical reactions.[10]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.Standard procedure for eye irritants.[8]
First Aid (Skin) Wash off with soap and plenty of water. Seek medical attention if irritation persists.To remove the compound and mitigate skin irritation.[8]

References

physical and chemical properties of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-3-methoxybenzamide (CAS No. 211374-82-2). As a crucial resource for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines standardized methodologies for its characterization. Due to the limited publicly available experimental data for this specific isomer, this guide also details robust protocols for determining its key physicochemical parameters, ensuring a self-validating system for laboratory investigation.

Introduction and Structural Elucidation

This compound is an aromatic organic compound featuring a benzamide core substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[2][3][4]

The structural framework suggests a molecule with moderate polarity, stemming from the presence of the polar amino and amide functionalities, alongside the aromatic ring. This structural characteristic is anticipated to influence its solubility in various organic and aqueous solvents.[1] Its potential for hydrogen bonding, due to the amino and amide groups, further contributes to its physicochemical profile.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, including formulation, purification, and quality control.

Summary of Physical Data

The following table summarizes the available and unavailable physical property data for this compound. The lack of specific experimental data in the public domain underscores the importance of the standardized protocols detailed in the subsequent sections.

PropertyValueSource(s)
CAS Number 211374-82-2[2][3][4][5][6][7][8][9]
Molecular Formula C₈H₁₀N₂O₂[2][3][4][5]
Molecular Weight 166.18 g/mol [3][4]
Appearance Pale beige powder (from supplier data)[1]
Melting Point Data not available
Boiling Point Data not available[7]
Solubility Data not available
pKa Data not available
Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Initiate rapid heating to approximately 20°C below the anticipated melting point (if a preliminary rough measurement is performed). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Carefully observe the sample through the magnified eyepiece.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Workflow for Melting Point Determination.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups: the aromatic amine, the methoxy ether, and the primary amide.

  • Amino Group: The primary amino group imparts basic properties to the molecule and is susceptible to reactions such as diazotization, acylation, and alkylation. It can also be oxidized.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it.

  • Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions with heating.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution influenced by the existing amino and methoxy groups.

Solubility Profile and Determination

The solubility of a compound is a key parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Solubility: Based on its structure, this compound is expected to have low solubility in nonpolar solvents like hexane and higher solubility in polar protic and aprotic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in aqueous solutions is likely pH-dependent due to the basic amino group.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the selected solvent to each vial in incremental portions.

  • Equilibration: Vigorously shake or vortex each vial after each solvent addition and allow it to equilibrate. Sonication can be used to aid dissolution.

  • Observation: Visually inspect for the complete dissolution of the solid.

  • Quantification: For quantitative analysis, prepare saturated solutions, filter to remove undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

SolubilityWorkflow Start Weigh Compound AddSolvent Add Solvent Incrementally Start->AddSolvent Equilibrate Vortex/Sonicate AddSolvent->Equilibrate Observe Visual Observation Equilibrate->Observe Decision Completely Dissolved? Observe->Decision Soluble Record as Soluble Decision->Soluble Yes Insoluble Add More Solvent / Record as Insoluble Decision->Insoluble No Insoluble->AddSolvent

Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically 6.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, triplets).

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons is anticipated, with its chemical shift being concentration and solvent-dependent.

  • Amide Protons: Two distinct signals for the -CONH₂ protons may be observed due to restricted rotation around the C-N bond, appearing as broad singlets.

  • Methoxy Protons: A sharp singlet for the -OCH₃ protons is expected in the upfield region (around 3.8-4.0 ppm).

¹³C NMR (Carbon NMR):

  • The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically >160 ppm) and the aromatic carbons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; filtration through a small plug of glass wool may be necessary to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

  • N-H Stretching (Amine and Amide): Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • C=O Stretching (Amide): A strong absorption band around 1680-1630 cm⁻¹ (Amide I band).

  • N-H Bending (Amide): An absorption band around 1640-1550 cm⁻¹ (Amide II band).

  • C-O Stretching (Ether): An absorption in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

  • C-N Stretching (Amine): Absorptions in the 1350-1250 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Analysis (ATR):

  • Sample Preparation: Place a small amount of the powdered this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption: this compound, being an aromatic compound with chromophoric groups, is expected to exhibit strong UV absorption. The exact λmax will depend on the solvent used.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable compound for research and development, particularly in the pharmaceutical and chemical industries. This guide provides the foundational knowledge of its known properties and establishes a framework of standardized experimental protocols for its comprehensive characterization. The application of these methodologies will enable researchers to generate reliable and reproducible data, furthering the understanding and potential applications of this molecule.

References

  • ChemWhat. (n.d.). This compound CAS#: 211374-82-2. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Chemspace. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 4-Amino-3-methoxybenzamide: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-3-methoxybenzamide is a simple yet intriguing molecule, primarily recognized in chemical literature as a building block for more complex pharmacologically active compounds. However, a deeper analysis of its core structure—the benzamide scaffold—reveals a significant, largely untapped potential for direct biological activity. This guide moves beyond its established role as a synthetic intermediate to explore its plausible therapeutic applications, grounded in robust chemoinformatic analysis, evidence from structural analogs, and proposed validation workflows. We will dissect its potential as an anticancer agent through Poly(ADP-ribose) polymerase (PARP) inhibition and as a neuroleptic agent via dopamine receptor antagonism. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the scientific rationale and detailed experimental frameworks necessary to investigate this compound as a lead compound for novel therapeutics.

Introduction: Re-examining a Precursor Molecule

In the vast landscape of medicinal chemistry, some molecules are relegated to the role of unsung heroes—essential intermediates on the path to well-known drugs, yet rarely investigated for their own intrinsic properties. This compound is one such molecule. While its utility in the synthesis of atypical antipsychotics like amisulpride is documented, the scientific literature is conspicuously sparse regarding its own biological effects.

This guide posits that the structural features of this compound—specifically the benzamide moiety which is a known key pharmacophore—warrant a dedicated investigation into its potential bioactivity. The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous approved drugs. This suggests that this compound may not be an inert precursor, but rather a molecule with latent therapeutic potential. We will explore two primary hypotheses based on compelling evidence from structurally related compounds:

  • Potential as a PARP Inhibitor: The benzamide core is crucial for the activity of several potent PARP inhibitors used in oncology.

  • Potential as a Dopamine Receptor Antagonist: Its close structural relationship to substituted benzamide antipsychotics suggests a possible role in modulating dopaminergic pathways.

This document will provide the foundational knowledge and actionable experimental protocols to test these hypotheses, transforming this compound from a simple reagent into a subject of serious drug discovery research.

Physicochemical and Structural Profile

A molecule's biological potential is fundamentally linked to its chemical structure and properties. Understanding these characteristics is the first step in predicting its interactions with biological targets.

PropertyValueSource
CAS Number 211374-82-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
IUPAC Name This compound
Canonical SMILES COC1=C(C=CC(=C1)C(=O)N)N[2]

Key Structural Features for Bioactivity:

  • Benzamide Core: This rigid aromatic ring and its attached amide group serve as a robust scaffold. The amide group is an excellent hydrogen bond donor and acceptor, critical for binding to the active sites of many enzymes and receptors.

  • 4-Amino Group: This primary amine can act as a hydrogen bond donor and a site for further chemical modification to explore structure-activity relationships (SAR).

  • 3-Methoxy Group: This group influences the electronic properties of the aromatic ring and can participate in van der Waals interactions within a binding pocket. Its position ortho to the amino group can also influence the planarity and conformation of the molecule.

Potential Anticancer Activity via PARP Inhibition

A highly promising avenue of investigation for this compound is its potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are central to the repair of DNA single-strand breaks (SSBs). Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to an accumulation of irreparable double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[3][4]

Mechanistic Rationale and Evidence from Analogs

The benzamide moiety is a well-established pharmacophore for PARP-1 inhibition, forming key interactions within the enzyme's catalytic pocket.[3] Numerous studies have demonstrated that novel benzamide derivatives can exhibit potent PARP-1 inhibitory and anticancer activities.[4][5][6] For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds showed excellent PARP-1 inhibitory effects, with one compound exhibiting an IC₅₀ of 0.25 nM and potent activity against human colorectal cancer cells.[6] Another study identified a novel hydroxybenzamide derivative with a significant PARP-1 inhibitory capacity (IC₅₀ value of 3.2 μM).[3]

These findings strongly support the hypothesis that the core this compound structure could serve as a foundational scaffold for PARP inhibition.

Proposed Experimental Workflow for Validation

To empirically determine the PARP-1 inhibitory potential of this compound, a multi-step experimental approach is necessary.

PARP_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Acquisition (this compound) B PARP-1 Enzymatic Assay (HT Universal Colorimetric) A->B Test Compound C Determine IC50 Value B->C Dose-Response Data D Cell Line Selection (e.g., BRCA1-mutant vs. Wild-Type) C->D If IC50 is promising E Cytotoxicity Assay (MTT/SRB) D->E Treat cells F Assess Synthetic Lethality (Compare IC50 values) E->F Viability Data

Caption: Experimental workflow for evaluating PARP-1 inhibitory activity.

Detailed Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to quantify the PARP-1 inhibitory activity of this compound.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a reduced signal.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA (for PARP-1 activation)

  • This compound (test compound)

  • Olaparib (positive control inhibitor)

  • Streptavidin-HRP and colorimetric substrate (TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: To the histone-coated wells, add 50 µL of reaction buffer containing activated DNA and the PARP-1 enzyme.

  • Inhibitor Addition: Add 10 µL of the diluted test compound, positive control (Olaparib), or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 40 µL of biotinylated NAD+ to all wells to start the PARP reaction. Incubate for 60 minutes at 37°C.

  • Detection:

    • Wash the plate 3 times with wash buffer to remove unincorporated reagents.

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the plate again 3 times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).

  • Data Acquisition: Add 100 µL of stop solution. Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Neuroleptic Activity via Dopamine Receptor Antagonism

The structural similarity of this compound to a class of atypical antipsychotics known as substituted benzamides provides a strong rationale for investigating its potential as a dopamine receptor antagonist.[7] These drugs, including amisulpride, primarily exert their therapeutic effects by blocking dopamine D2 and D3 receptors.[7][8]

Structural Analogy and Mechanistic Rationale

Amisulpride is a potent antagonist of D2 and D3 receptors, used to treat both positive and negative symptoms of schizophrenia.[8] Its synthesis often involves precursors that are structurally very similar to this compound.[9][10] The core benzamide structure is critical for binding to the dopamine receptor. Studies on related benzamide derivatives have shown that modifications to the substituents on the aromatic ring and the amide nitrogen play a critical role in determining affinity and selectivity for D2, D3, and D4 receptor subtypes.[11][12] This suggests that this compound itself may possess an inherent affinity for these receptors.

Proposed Experimental Workflow for Validation

A standard and direct method to assess the interaction of a compound with a specific receptor is a competitive radioligand binding assay.

Dopamine_Binding_Workflow cluster_0 Assay Preparation cluster_1 Binding Experiment A Prepare Membranes (Expressing Human D2/D3 Receptors) D Incubate Membranes, Radioligand, & Test Compound B Select Radioligand (e.g., [3H]Spiperone for D2) C Prepare Test Compound (this compound) E Separate Bound from Free Ligand (Rapid Filtration) D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Determine Ki Value F->G Calculate Displacement In_Silico_Workflow A Define 3D Structure of this compound B Target Identification (Pharmacophore/Similarity Searching) A->B E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->E C Molecular Docking (e.g., against PARP-1 or D2 Receptor) B->C D Binding Energy Calculation & Pose Analysis C->D F Prioritize Experimental Validation D->F E->F

Caption: A generalized workflow for in silico bioactivity prediction.

A molecular docking study, for example, could computationally place this compound into the crystal structure of PARP-1 or the D2 receptor. By calculating the binding energy and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), one can predict its binding affinity and mode. [13]This information is invaluable for guiding which experimental assays are most likely to yield positive results.

Conclusion and Future Directions

While this compound has historically been viewed through the narrow lens of a chemical reagent, a critical analysis of its structure suggests a molecule of untapped potential. The evidence from numerous analogs strongly supports the hypotheses that it may exhibit clinically relevant activity as both a PARP inhibitor and a dopamine receptor antagonist. Its simple structure provides an excellent starting point for a medicinal chemistry program, where the amino and amide functionalities can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides the scientific rationale and robust, validated protocols for an initial investigation into its biological activities. The proposed workflows in PARP inhibition and dopamine receptor binding represent the logical first steps in characterizing this compound. Positive results from these assays would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines or receptor subtypes.

  • Initiating a structure-activity relationship (SAR) study by synthesizing and testing a library of derivatives.

  • Conducting in vivo studies in relevant animal models to assess efficacy and safety.

By shifting the perspective on this compound from a mere intermediate to a potential lead compound, new and unforeseen opportunities in oncology and neuroscience may be unlocked.

References

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. (2017). Chemical Biology & Drug Design. Available at: [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). ResearchGate. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (2011). Chemical Biology & Drug Design. Available at: [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1999). Journal of Medicinal Chemistry. Available at: [Link]

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. (1999). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of amisulpride. (2006). ResearchGate. Available at: [Link]

  • Amisulpride. PubChem. Available at: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). ResearchGate. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Available at: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy. Available at: [Link]

  • Process for preparation of amisulpride. (2013). Google Patents.
  • An improved process for preparation of amisulpride. (2011). Google Patents.
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2021). ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). RASĀYAN Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. Available at: [Link]

  • 4-Amino-3-methoxybenzaldehyde. PubChem. Available at: [Link]

  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules. Available at: [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). Biomolecules. Available at: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 3-Amino-4-methoxybenzamide. NIST WebBook. Available at: [Link]

  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). ACS Chemical Neuroscience. Available at: [Link]

  • An Integrated Comprehensive Peptidomics and In Silico Analysis of Bioactive Peptide-Rich Milk Fermented by Three Autochthonous Cocci Strains. (2023). Foods. Available at: [Link]

  • Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells. (2021). PLOS ONE. Available at: [Link]

  • The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2024). International Journal of Molecular Sciences. Available at: [Link]

  • The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis. (1998). Journal of Bacteriology. Available at: [Link]

  • Dopamine antagonist. Wikipedia. Available at: [Link]

  • In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • In silico analysis of novel dipeptidyl peptidase-IV inhibitory peptides released from Macadamia integrifolia antimicrobial protein 2 (MiAMP2) and the possible pathways involved in diabetes protection. (2022). Food & Function. Available at: [Link]

  • Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. (1987). Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Amino-3-methoxybenzamide Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-3-methoxybenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of therapeutic agents. Its unique electronic and structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (amide carbonyl), and a methoxy group that influences conformation and solubility, make it an attractive starting point for designing targeted inhibitors and modulators of biological pathways. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into detailed synthetic methodologies, explore the causal relationships behind experimental design, and present established protocols for biological evaluation, offering field-proven insights for researchers in drug discovery and development.

The this compound Core: A Foundation for Drug Design

This compound (CAS No: 211374-82-2, Molecular Formula: C₈H₁₀N₂O₂) is an aromatic organic compound that has garnered significant interest as a key building block in the synthesis of novel bioactive molecules.[1] The strategic placement of the amino, methoxy, and benzamide functionalities provides a three-dimensional framework that can be tailored to interact with specific biological targets. The amino group often serves as a crucial anchor or can be readily modified to introduce diverse substituents. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the benzamide portion provides a rigid unit capable of participating in critical hydrogen bonding interactions within protein active sites. This inherent versatility has led to its exploration in a wide array of therapeutic areas.

Synthetic Strategies and Derivatization

The synthesis of the this compound core and its subsequent derivatization are central to exploring its chemical space. The choice of synthetic route is often dictated by the desired final substitutions and the commercial availability of starting materials.

General Synthesis of the Core Scaffold

A common and efficient approach to synthesizing the core structure often begins with a more readily available precursor, such as 3-nitro-4-chlorobenzoic acid. This multi-step process involves sequential reactions to introduce the methoxy group, form the amide, and finally, reduce the nitro group to the key amine.

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Methoxylation cluster_2 Step 3: Nitro Reduction A 3-Nitro-4-chlorobenzoic acid C 3-Nitro-4-chlorobenzanilide A->C Reaction Reagent (e.g., Triphenyl phosphite) B Aniline B->C D 3-Nitro-4-methoxybenzanilide C->D Methanol Alkaline Reagent (e.g., KOH) E 3-Amino-4-methoxybenzanilide D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: General synthetic workflow for 3-Amino-4-methoxybenzanilide.[2]

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzanilide

This protocol is a representative example adapted from established methodologies.[2]

Step 1: Preparation of 3-Nitro-4-chlorobenzanilide

  • To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), a suitable solvent (e.g., dichlorobenzene), and aniline (0.6 equivalents).

  • Add a reaction agent such as triphenyl phosphite (0.1 equivalents).

  • Heat the mixture to reflux (approximately 115-130°C) for 6-7 hours. A Dean-Stark trap can be used to remove water.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Dry the solid to obtain 3-nitro-4-chlorobenzanilide.

Step 2: Preparation of 3-Nitro-4-methoxybenzanilide

  • In a separate vessel, dissolve the 3-nitro-4-chlorobenzanilide (1 equivalent) from Step 1 in methanol.

  • Add an alkaline reagent such as potassium hydroxide (0.22 equivalents).

  • Heat the mixture to reflux for approximately 8 hours.

  • Cool the mixture, filter the precipitate, wash, and dry to yield 3-nitro-4-methoxybenzanilide.[2]

Step 3: Preparation of 3-Amino-4-methoxybenzanilide

  • Suspend the 3-nitro-4-methoxybenzanilide (1 equivalent) from Step 2 in a solvent mixture (e.g., ethanol/water).

  • Add a reducing agent, such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, make it alkaline with a base (e.g., sodium carbonate), and filter through celite to remove iron salts.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain the final 3-amino-4-methoxybenzanilide.

Causality Behind Choices: The use of a nitro-substituted precursor is strategic; the nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the methoxy group. The nitro group is then conveniently converted to the essential amino group in the final step via well-established reduction methods.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the amino and amide functionalities. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Pharmacophoric Features

Analysis of various derivatives reveals a consistent pattern of essential structural features required for biological activity.

Benzamide [label=<

>];

A [label="R1 Group:\nModulates target interaction\nand selectivity.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Amino Group:\nKey H-bond donor.\nOften essential for anchoring.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-Methoxy Group:\nInfluences conformation,\nsolubility, and metabolism.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Benzamide Moiety:\nRigid scaffold.\nProvides H-bond acceptors/donors.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="R2 Group:\nImpacts potency, ADME\nproperties, and can explore\ndeeper pockets of the target.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

Benzamide -> B [label="Position 4", pos="c,c"]; Benzamide -> C [label="Position 3", pos="c,c"]; Benzamide -> D [label="Core Scaffold", pos="c,c"]; Benzamide -> A [label="Amide N-substituent", pos="c,c"]; Benzamide -> E [label="Amino N-substituent", pos="c,c"]; }

Caption: Key pharmacophoric features of this compound derivatives.

SAR in 12-Lipoxygenase Inhibitors

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds (analogs where the benzamide is replaced by a benzenesulfonamide) provides excellent SAR insights that can be extrapolated to benzamide derivatives.[3]

Position/ModificationSubstituentRelative Activity (IC₅₀)Insight
Ring A (Vanillyl) 2-OHEssentialRemoval results in inactive compounds.[3]
Ring A (Vanillyl) 3-OMeOptimalReplacement with H, Me, NH₂, or NO₂ leads to drastic loss of activity.[3]
Ring A (Vanillyl) 3-ClComparableA 3-Chloro group can substitute for the 3-methoxy group with similar potency.[3]
Ring A (Vanillyl) 4-Cl, 4-BrImprovedHalogen substitution at the 4-position can improve activity.[3]
Ring A (Vanillyl) 4-OMeReducedA methoxy group at the 4-position is detrimental to activity.[3]

Trustworthiness: The SAR data clearly indicates that the 2-hydroxy group and a substituent at the 3-position (ideally methoxy or chloro) on the benzylamino moiety are critical for potent inhibition of 12-Lipoxygenase. This self-validating system guides rational drug design, preventing the synthesis of inactive analogs by highlighting essential pharmacophoric features.

Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications, demonstrating the platform's versatility.

Anticancer Activity: Tyrosine Kinase Inhibition

Many benzamide derivatives have been designed and synthesized as potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer.[4] Compounds containing a 4-(aminomethyl)benzamide linker have shown potent inhibitory activity against EGFR, HER-2, and PDGFR.[4]

Mechanism of Action: These inhibitors typically function as ATP-competitive binders. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Growth Factor (e.g., EGF) Ligand->RTK ADP ADP Dimerization->ADP Substrate Downstream Substrate Dimerization->Substrate Kinase Activity ATP ATP ATP->Dimerization P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) P_Substrate->Signaling Response Cell Proliferation, Survival, Angiogenesis Signaling->Response Inhibitor This compound Derivative Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Mechanism of action for RTK inhibitors based on the benzamide scaffold.

Anti-Hepatitis B Virus (HBV) Activity

A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated potent anti-HBV activity in vitro against both wild-type and drug-resistant HBV strains.[5] Its mechanism may involve the upregulation of the intracellular antiviral protein A3G.[5]

Choline Transporter (CHT) Inhibition

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline transporter (CHT).[6] The lead compound, ML352, acts as a noncompetitive inhibitor, representing a valuable tool for studying cholinergic neurotransmission.[6]

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized biological assays are essential.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. It is a standard initial screen for anticancer compounds.

Materials:

  • Cancer cell lines (e.g., H292 lung, SKOV3 ovarian)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Viable cells form formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly fruitful area of medicinal chemistry. The straightforward synthesis and the potential for diversification at multiple positions have enabled the development of potent modulators for a range of biological targets, from kinases to viral proteins. SAR studies have consistently highlighted the importance of the core substitutions for activity, providing a rational basis for future design.

Future work will likely focus on leveraging this scaffold to develop inhibitors with greater selectivity to minimize off-target effects, a critical step in creating safer and more effective therapeutics. The exploration of novel analogs as chemical probes will also continue to be invaluable for dissecting complex biological pathways. As our understanding of disease mechanisms deepens, the versatility of the this compound core ensures it will remain a relevant and valuable starting point for the next generation of targeted therapies.

References

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.
  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • This compound | CAS 211374-82-2. Santa Cruz Biotechnology.
  • Preparation method of 3-amino-4-methoxybenzaniline.

Sources

The Versatile Scaffold of 4-Amino-3-methoxybenzamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Benzamide

In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a cornerstone, recognized for its remarkable ability to interact with a diverse array of biological targets.[1] This guide delves into the specific and compelling role of a key derivative, 4-Amino-3-methoxybenzamide (4A3M), a molecule that serves as a versatile building block and a pharmacologically significant core in the development of novel therapeutics. Its unique substitution pattern—an activating amino group and a methoxy group on the benzene ring—provides a rich chemical handle for the synthesis of complex molecular architectures, making it a focal point for researchers in drug discovery. This document will provide an in-depth exploration of the synthesis, chemical properties, and extensive applications of 4A3M, offering field-proven insights for scientists and drug development professionals.

Core Synthesis and Chemical Properties: The Foundation of Versatility

The strategic importance of this compound in medicinal chemistry necessitates a reliable and scalable synthetic route. While several methods exist, a common and efficient pathway commences from the readily available precursor, 3-Methoxy-4-nitrobenzamide.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 3-Methoxy-4-nitrobenzamide to yield the target compound.

Materials:

  • 3-Methoxy-4-nitrobenzamide

  • Palladium on carbon (10% w/w)

  • Ethanol

  • Hydrogen gas supply

  • Celite®

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 3-Methoxy-4-nitrobenzamide (e.g., 500 mg, 2.55 mmol) in ethanol (e.g., 50 ml).

  • Carefully add 10% palladium on carbon (e.g., 100 mg) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 19 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LCMS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound, which can be further purified if necessary.[2]

Diagram of Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3-Methoxy-4-nitrobenzamide 3-Methoxy-4-nitrobenzamide reagents H2, 10% Pd/C Ethanol, Room Temp, 19h 3-Methoxy-4-nitrobenzamide->reagents Reduction This compound This compound reagents->this compound

Caption: Synthetic route for this compound.

The resulting this compound possesses key chemical features that drive its utility. The primary aromatic amine at the 4-position is a potent nucleophile, readily participating in a variety of coupling and condensation reactions. The methoxy group at the 3-position influences the electronic properties of the ring and can play a role in directing further substitutions. The benzamide moiety itself is a stable functional group that can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1]

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

The true value of this compound is realized in its application as a scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, most notably in antiviral and anticancer research.

Antiviral Activity: A New Frontier against Hepatitis and Enteroviruses

Derivatives of this compound have emerged as a promising class of antiviral agents. Notably, N-phenylbenzamide derivatives have demonstrated significant activity against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).

One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has shown potent anti-HBV activity, with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant HBV strains. This is a significant improvement over the standard-of-care drug, lamivudine. The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G).

In the context of EV71, a causative agent of hand, foot, and mouth disease, another derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has exhibited potent inhibitory activity with IC50 values in the low micromolar range against various EV71 strains.[3]

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirusAssayIC50 (µM)Cytotoxicity (TC50, µM)Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideHBV (wild-type)In vitro1.99> 448 (LD50 in mice, mg/kg)
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideHBV (drug-resistant)In vitro3.30> 448 (LD50 in mice, mg/kg)
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV71 (SZ-98)CPE Inhibition5.7 ± 0.8620 ± 0.0[3]
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV71 (JS-52-3)CPE Inhibition12 ± 1.2620 ± 0.0[3]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening

This protocol provides a general framework for assessing the in vitro antiviral activity of compounds by measuring the inhibition of virus-induced cell death.

Materials:

  • Host cells susceptible to the virus (e.g., Vero, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Virus stock of known titer

  • Test compounds (derivatives of this compound)

  • 96-well cell culture plates

  • Crystal violet staining solution (e.g., 0.5% in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compounds to the respective wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-100% cytopathic effect (typically 2-5 days).

  • Staining: Carefully remove the supernatant from the wells and wash gently with PBS. Add the crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Quantification: Wash the plates to remove excess stain and allow them to dry. The amount of crystal violet retained by the viable cells is proportional to the number of surviving cells. This can be quantified by solubilizing the stain and measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the virus control.

Anticancer Activity: Targeting Key Oncogenic Pathways

The benzamide scaffold is a well-established pharmacophore in oncology, with derivatives acting as inhibitors of various key targets.[4] While specific studies on this compound as a direct anticancer agent are less common, its role as a precursor to potent anticancer compounds is significant. Benzamide derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs), protein kinases, and tubulin polymerization.[5][6][7]

For instance, the general class of benzamides has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[1] The mechanism often involves the modulation of key signaling pathways that regulate cell cycle and survival.

Diagram of a Potential Anticancer Signaling Pathway

G cluster_pathway Simplified Apoptosis Pathway Benzamide_Derivative Benzamide Derivative (e.g., Kinase Inhibitor) Oncogenic_Kinase Oncogenic Kinase (e.g., Bcr-Abl) Benzamide_Derivative->Oncogenic_Kinase Inhibition Downstream_Signaling Downstream Pro-Survival Signaling Oncogenic_Kinase->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: Inhibition of an oncogenic kinase by a benzamide derivative.

Structure-Activity Relationship (SAR) and Future Perspectives

The wealth of data on benzamide derivatives allows for the elucidation of key structure-activity relationships. For instance, in the anti-HBV series, the nature and position of substituents on the N-phenyl ring significantly impact potency. Similarly, modifications to the amino and methoxy groups on the core this compound ring can be explored to fine-tune activity and pharmacokinetic properties.

The future of this compound in medicinal chemistry is bright. Its synthetic tractability and proven track record as a scaffold for biologically active molecules make it an attractive starting point for the development of new drugs targeting a wide range of diseases. Future research will likely focus on:

  • Expansion of Therapeutic Targets: Exploring the potential of 4A3M derivatives against other viral and cancer targets, as well as in areas like neurodegenerative and inflammatory diseases.

  • Combinatorial Chemistry: Utilizing the core scaffold in high-throughput synthesis to generate large libraries of derivatives for screening against novel targets.

  • Advanced Drug Delivery: Incorporating the 4A3M motif into more complex drug delivery systems to improve bioavailability and reduce off-target effects.

Conclusion

This compound is more than just a chemical intermediate; it is a privileged scaffold with immense potential in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse and potent therapeutic agents. As our understanding of disease biology deepens, the strategic application of core structures like this compound will continue to be a driving force in the discovery of next-generation medicines. This guide has provided a comprehensive overview of its role, from fundamental chemistry to its application in developing life-saving drugs, underscoring its enduring importance in the field.

References

  • Asif M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl. 2016;4(194). doi: 10.4172/2329-6798.1000194.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. PubMed. Available from: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available from: [Link]

  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. PMC - NIH. Available from: [Link]

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

  • Multiple Mechanisms of Action of the Benzamides.... Cancer Detection & Prevention - Ovid. Available from: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available from: [Link]

  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. PubMed. Available from: [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Available from: [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. Available from: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available from: [Link]

  • In Vitro Antiviral Testing. IAR | USU. Available from: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available from: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available from: [Link]

  • Antiviral therapy targeting viral polymerase. PubMed. Available from: [Link]

  • Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. PubMed. Available from: [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. Available from: [Link]

  • Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available from: [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Available from: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. PMC - PubMed Central - NIH. Available from: [Link]

  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC. Available from: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available from: [Link]

  • (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. ResearchGate. Available from: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Available from: [Link]

  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Organic Chemistry Portal. Available from: [Link]

  • Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide.. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. Available from: [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. Available from: [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC - NIH. Available from: [Link]

Sources

discovery and history of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3-methoxybenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a fine chemical intermediate with significant potential in various research and development sectors. While not as extensively characterized as some of its structural isomers, this document collates available data on its synthesis, chemical properties, and putative biological activities based on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the utility of substituted benzamides.

Introduction and Chemical Identity

This compound is a substituted aromatic amide, a class of compounds with diverse applications in pharmaceuticals, materials science, and as chemical intermediates. Its structure, featuring an amino group and a methoxy group on the benzene ring, ortho and meta to the carboxamide respectively, imparts specific chemical reactivity and potential for biological interactions. This guide will delve into the known synthesis, physicochemical properties, and explore potential avenues for its application in research and drug discovery, drawing insights from related molecules.

Chemical Structure:

retrosynthesis target This compound intermediate1 3-Methoxy-4-nitrobenzamide target->intermediate1 Nitro Reduction starting_material 3-Methoxy-4-nitrobenzoic acid intermediate1->starting_material Amidation

Figure 2: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on common organic synthesis techniques for the preparation of this compound.

Step 1: Amidation of 3-Methoxy-4-nitrobenzoic Acid

  • Reaction Setup: To a solution of 3-methoxy-4-nitrobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC or EDC) to activate the carboxylic acid.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonium hydroxide at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield crude 3-methoxy-4-nitrobenzamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 3-Methoxy-4-nitrobenzamide

  • Reaction Setup: Dissolve the synthesized 3-methoxy-4-nitrobenzamide in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, palladium on carbon (Pd/C).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound.

  • Purification: The final product can be further purified by recrystallization to obtain a high-purity solid.

Chemicalbook provides an overview of a synthetic route from 3-Methoxy-4-nitrobenzamide.[1]

synthesis_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction a 3-Methoxy-4-nitrobenzoic Acid b Activation (e.g., SOCl₂) a->b c Ammonia Source (NH₃ or NH₄OH) b->c d 3-Methoxy-4-nitrobenzamide c->d e 3-Methoxy-4-nitrobenzamide f Hydrogenation (H₂, Pd/C) e->f g This compound f->g

Figure 3: Proposed synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
CAS Number 211374-82-2[2]
Appearance Solid[3]
Purity Typically ≥96%[3]

It is important to note that some databases may list properties for its isomer, 3-Amino-4-methoxybenzamide, which has a different CAS number (17481-27-5) and potentially different physical and chemical characteristics.[4][5][6] Researchers should always verify the identity of the compound through its CAS number and analytical data.

Potential Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the benzamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Insights into its potential can be gleaned from studies on related molecules.

Insights from Isomeric and Related Compounds
  • 3-Amino-4-methoxybenzamide: This isomer has been shown to act as a transcriptional regulator in bacteria, inhibiting the expression of genes involved in aminoglycoside antibiotic synthesis.[7] It has also been implicated in triggering diabetic neuropathy by inhibiting xylitol dehydrogenase.[7]

  • 3-Methoxybenzamide: This compound is known as an inhibitor of ADP-ribosyltransferase and can inhibit cell division in Bacillus subtilis, leading to cell filamentation.[8]

  • Benzamide Derivatives in Signaling Pathways: A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[9] This suggests that substituted benzamides, including this compound, could be explored as modulators of critical cellular signaling pathways.

Putative Mechanism of Action: A Hypothesis

Based on the activity of related benzamides, it is plausible that this compound could interact with enzymatic targets or cellular signaling pathways. For instance, its structural similarity to inhibitors of the Hedgehog pathway warrants further investigation. The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation in adults is linked to several cancers.

hedgehog_pathway cluster_inhibition Potential Inhibition Site Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Inhibitor This compound (Hypothetical) Inhibitor->SMO Potential Inhibition

Figure 4: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.

Applications in Drug Discovery and as a Chemical Intermediate

The primary current application of compounds like this compound and its isomers is as intermediates in the synthesis of more complex molecules, particularly in the dye and pigment industry.[6][10][11][12][13] The presence of reactive amino and amide groups makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs. Its derivatives could be investigated for a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. While its current use is primarily as a synthetic intermediate, the known biological activities of structurally related benzamides suggest that it could be a valuable lead compound for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic protocol and full characterization of its spectral and physical properties.

  • Biological Screening: Comprehensive screening of this compound and its derivatives against a panel of biological targets, including kinases, G-protein coupled receptors, and key enzymes in metabolic pathways.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize its biological activity and pharmacokinetic properties.

The exploration of such fine chemical intermediates is essential for the advancement of medicinal chemistry and the discovery of new drugs.

References

  • 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem. [Link]

  • 3-Amino-4-methoxybenzamide - the NIST WebBook. [Link]

  • 4-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 19765052 - PubChem. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. [Link]

  • 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. [Link]

  • The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC - NIH. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Spectroscopic Data in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide provides an in-depth look at the spectroscopic data of 4-Amino-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry.

It is important to note that while the demand for data on specific isomers like this compound is high, publicly available, experimentally-derived spectra can be sparse. This guide addresses this challenge directly. We will begin by outlining the standard methodologies for acquiring and interpreting spectroscopic data for benzamide derivatives. In the absence of comprehensive experimental data for our primary compound of interest, we will conduct a thorough analysis of the publicly available data for its close positional isomer, 3-Amino-4-methoxybenzamide. This will be followed by a presentation of predicted spectroscopic data for this compound, coupled with a comparative analysis to highlight the subtle yet critical differences that allow for isomeric differentiation. This approach is designed to not only provide data but also to impart a deeper understanding of spectroscopic interpretation and problem-solving in a real-world research context.

The Molecule: this compound

This compound belongs to the benzamide class of compounds, which are prevalent in a wide array of pharmaceuticals. The specific substitution pattern of an amino group at position 4 and a methoxy group at position 3 of the benzene ring, ortho to the amino group, influences the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation. These features are critical for its interaction with biological targets.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel benzamide derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂ and -CONH₂).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectroscopic Data of the Isomer: 3-Amino-4-methoxybenzamide

Table 1: ¹H and ¹³C NMR Data for 3-Amino-4-methoxybenzamide

¹H NMR (DMSO-d₆) δ (ppm)MultiplicityIntegrationAssignment¹³C NMR (DMSO-d₆) δ (ppm)Assignment
H-27.25d1HAr-HC-1125.8Ar-C
H-56.85d1HAr-HC-2112.5Ar-C
H-67.10dd1HAr-HC-3148.2Ar-C-NH₂
-OCH₃3.80s3HMethoxyC-4147.9Ar-C-OCH₃
-NH₂5.50br s2HAminoC-5110.8Ar-C
-CONH₂7.00, 7.50br s2HAmideC-6120.5Ar-C
-OCH₃55.6Methoxy
C=O168.0Amide Carbonyl

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration. The data presented is a representative interpretation.

Predicted ¹H NMR Spectrum of this compound

Using computational prediction tools, we can estimate the ¹H NMR spectrum of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted δ (ppm) Predicted Multiplicity
H-2~7.3d
H-5~6.8d
H-6~7.4dd
-OCH₃~3.9s
-NH₂~5.0br s
-CONH₂~7.2, 7.7br s
Comparative Analysis and Isomer Differentiation

The key to distinguishing between the 3-amino-4-methoxy and 4-amino-3-methoxy isomers lies in the coupling patterns of the aromatic protons.

  • For 3-Amino-4-methoxybenzamide: The aromatic region would show three distinct signals: a doublet for H-2, a doublet for H-5, and a doublet of doublets for H-6, reflecting their respective couplings.

  • For this compound: A similar pattern of three aromatic signals is expected. However, the electronic effects of the substituents will subtly alter the chemical shifts. The methoxy group at position 3 will have a more pronounced shielding effect on the ortho proton (H-2), potentially shifting it slightly upfield compared to the 3-amino isomer.

The workflow for this comparative analysis is illustrated below:

G cluster_isomers Isomeric Structures cluster_nmr NMR Analysis cluster_comparison Comparative Interpretation 3-Amino-4-methoxybenzamide 3-Amino-4-methoxybenzamide Experimental_NMR_3_isomer Experimental NMR Data (3-Amino-4-methoxybenzamide) 3-Amino-4-methoxybenzamide->Experimental_NMR_3_isomer yields This compound This compound Predicted_NMR_4_isomer Predicted NMR Data (this compound) This compound->Predicted_NMR_4_isomer predicts Analyze_Coupling Analyze Aromatic Coupling Patterns Experimental_NMR_3_isomer->Analyze_Coupling Analyze_Shifts Analyze Chemical Shifts (Inductive/Resonance Effects) Experimental_NMR_3_isomer->Analyze_Shifts Predicted_NMR_4_isomer->Analyze_Coupling Predicted_NMR_4_isomer->Analyze_Shifts Differentiate Structural Differentiation Analyze_Coupling->Differentiate Analyze_Shifts->Differentiate

Caption: Workflow for isomeric differentiation using NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Spectroscopic Data of the Isomer: 3-Amino-4-methoxybenzamide

The IR spectrum of 3-Amino-4-methoxybenzamide from the NIST WebBook shows characteristic absorptions for its functional groups.[2]

Table 3: Key IR Absorptions for 3-Amino-4-methoxybenzamide

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3400-3200 (two bands)
N-H (Amide)Stretch~3350, ~3180
C-H (Aromatic)Stretch~3050
C-H (Aliphatic -OCH₃)Stretch~2950
C=O (Amide I)Stretch~1650
N-H (Amide II)Bend~1620
C=C (Aromatic)Stretch~1580, ~1500
C-O (Methoxy)Stretch~1250, ~1050
Predicted IR Spectrum and Comparative Analysis

The IR spectrum of this compound is expected to be very similar to that of its 3-amino-4-methoxy isomer, as they contain the same functional groups. Minor shifts in the "fingerprint region" (below 1500 cm⁻¹) might be observable due to the different substitution pattern on the aromatic ring, but these are often difficult to predict with high accuracy. The primary value of IR in this context is the confirmation of the presence of the amine, amide, and methoxy functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like benzamides, as it is a "soft" ionization method that typically keeps the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure.

Spectroscopic Data of the Isomer: 3-Amino-4-methoxybenzamide

The mass spectrum of 3-Amino-4-methoxybenzamide is available in the NIST Mass Spectrometry Data Center.[1]

  • Molecular Weight: 166.18 g/mol

  • Molecular Ion (M⁺): m/z = 166

  • Key Fragment Ions: m/z = 151, 135, 107

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound is identical to its isomer (166.18 g/mol ). Therefore, its ESI-MS spectrum would also show a prominent [M+H]⁺ peak at m/z 167.

The fragmentation pattern in tandem MS is where the isomers might be distinguished. A plausible fragmentation pathway for the protonated molecule is outlined below:

G M+H [M+H]⁺ m/z = 167 Loss_NH3 Loss of NH₃ (from amide) M+H->Loss_NH3 Fragment_150 m/z = 150 Loss_NH3->Fragment_150 Loss_CO Loss of CO Fragment_150->Loss_CO Fragment_122 m/z = 122 Loss_CO->Fragment_122 Loss_CH3 Loss of CH₃ (from methoxy) Fragment_122->Loss_CH3 Fragment_107 m/z = 107 Loss_CH3->Fragment_107

Caption: A plausible fragmentation pathway for [M+H]⁺ of this compound.

While the major fragments may be similar for both isomers, the relative intensities of these fragments could differ, providing a potential avenue for differentiation.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely available, we have demonstrated a robust scientific approach to its characterization. By leveraging standard protocols, analyzing data from a closely related isomer, and employing predictive tools, we can build a detailed and reliable spectroscopic profile. This multi-faceted approach, combining experimental methodology with theoretical analysis, is a cornerstone of modern chemical research and drug development, enabling scientists to confidently elucidate the structures of novel compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wishart, D. S. (2011). Computational Chemistry and Drug Discovery. Humana Press.

Sources

Methodological & Application

Application Note: A Multi-Step Synthesis of 4-Amino-3-methoxybenzamide from Vanillic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-methoxybenzamide is a valuable bifunctional molecule that serves as a versatile scaffold in the synthesis of pharmacologically active compounds. Its structure, featuring a primary aromatic amine and a benzamide moiety, makes it an ideal starting point for constructing complex molecular architectures. While numerous synthetic routes to substituted benzamides exist, this application note details a robust and modern pathway starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid).

The primary chemical challenge in this synthesis is the conversion of the phenolic hydroxyl group at the C4 position of vanillic acid into a primary amino group. A direct, one-step conversion is not feasible under standard laboratory conditions. Therefore, a multi-step strategy is employed that leverages modern organic synthesis techniques, including a palladium-catalyzed C-N cross-coupling reaction. This route is designed to be highly reproducible and scalable, making it suitable for researchers in medicinal chemistry and drug development.

The overall strategy involves four key transformations:

  • Protection of the carboxylic acid via Fischer esterification.

  • Activation of the phenolic hydroxyl by conversion to a triflate, an excellent leaving group.

  • Amination via a Buchwald-Hartwig cross-coupling reaction to install the key amino group.

  • Amide Formation from the intermediate ester to yield the final product.

Overall Synthetic Scheme

The complete synthetic pathway from vanillic acid to this compound is illustrated below.

G VanillicAcid Vanillic Acid MethylVanillate Methyl Vanillate VanillicAcid->MethylVanillate 1. Esterification (MeOH, H₂SO₄) ArylTriflate Aryl Triflate Intermediate MethylVanillate->ArylTriflate 2. Triflation (Tf₂O, Pyridine) AminoEster Methyl 4-amino-3-methoxybenzoate ArylTriflate->AminoEster 3. Buchwald-Hartwig (Pd Catalyst, NH₃ source) FinalProduct This compound AminoEster->FinalProduct 4. Amidation (Hydrolysis & Coupling)

Caption: Four-step synthesis of this compound from vanillic acid.

Part 1: Protection of the Carboxylic Acid

Principle of the Reaction

The initial step is the protection of the carboxylic acid functional group as a methyl ester. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the basic reagents used in the subsequent triflation and amination steps. The Fischer esterification is a classic, acid-catalyzed reaction that is both efficient and cost-effective for this purpose.[1][2][3] The reaction is driven to completion by using methanol as both the reactant and the solvent, leveraging Le Chatelier's principle.[2]

Protocol 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[4][5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure methyl vanillate as a white crystalline solid.

ParameterExpected ValueSource
Typical Yield 90-97%[6]
Appearance White crystalline solid
Melting Point 63-65 °C
¹H NMR (CDCl₃) δ 7.63 (dd, 1H), 7.54 (d, 1H), 6.95 (d, 1H), 6.29 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 3.89 (s, 3H, -COOCH₃)[7]

Part 2: Activation of the Phenolic Hydroxyl Group

Principle of the Reaction

The direct displacement of a phenolic hydroxyl group is extremely difficult as it is a poor leaving group. To facilitate a subsequent cross-coupling reaction, the hydroxyl group must be converted into a highly reactive functional group. Conversion to a trifluoromethanesulfonate (triflate) ester is an excellent strategy. The triflate group is one of the best known leaving groups in organic chemistry, making the corresponding carbon atom highly susceptible to palladium insertion in the Buchwald-Hartwig catalytic cycle.[8][9][10]

Protocol 2: Synthesis of Methyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoate
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve methyl vanillate (9.1 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine (4.8 mL, 60.0 mmol, 1.2 eq.) to the stirred solution. Then, add trifluoromethanesulfonic anhydride (Tf₂O) (9.3 mL, 55.0 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC.

  • Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl triflate.

ParameterExpected Value
Typical Yield 85-95%
Appearance Colorless to pale yellow oil/solid
¹³C NMR (CDCl₃) Key shifts expected for triflate carbon and CF₃ group.

Part 3: Palladium-Catalyzed Amination

Principle of the Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. In this step, the aryl triflate is coupled with an ammonia surrogate in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for reaction efficiency.[13] Subsequent hydrolysis of the imine or removal of the silyl group unmasks the primary amine.[12][14]

Protocol 3: Synthesis of Methyl 4-amino-3-methoxybenzoate
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl triflate (15.7 g, 50.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.46 g, 0.5 mmol, 1 mol%), and a suitable ligand like Xantphos (0.87 g, 1.5 mmol, 3 mol%).

  • Reagent Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (10.0 g, 60.0 mmol, 1.2 eq.) as the ammonia surrogate.

  • Solvent: Add anhydrous toluene (100 mL) via cannula under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 100°C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Hydrolysis Work-up: Cool the reaction to room temperature. Quench by the slow addition of 2M HCl (100 mL) and stir vigorously for 1 hour to hydrolyze the silylamine intermediate.

  • Neutralization & Extraction: Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the product with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield pure methyl 4-amino-3-methoxybenzoate.

ParameterExpected ValueSource
Typical Yield 70-85%
Appearance White to light yellow solid[15]
Melting Point 98-101 °C
¹H NMR (CDCl₃) δ 7.55 (dd, 1H), 7.21 (d, 1H), 6.78 (d, 1H), 4.05 (br s, 2H, -NH₂), 3.88 (s, 3H), 3.85 (s, 3H)
CAS Number 41608-64-4[16][17]

Part 4: Final Amide Formation

Principle of the Reaction

The final step is the conversion of the methyl ester to the primary amide. This can be achieved through two primary routes. The choice depends on the desired scale and reaction conditions.

G cluster_0 Route A: Two-Step Hydrolysis & Coupling cluster_1 Route B: Direct Aminolysis AminoEster Methyl 4-amino-3-methoxybenzoate AminoAcid 4-Amino-3-methoxybenzoic acid AminoEster->AminoAcid 4a. Hydrolysis (LiOH or NaOH) FinalProduct This compound AminoAcid->FinalProduct 4b. Coupling (DCC/EDC, NH₄Cl) AminoEster2 Methyl 4-amino-3-methoxybenzoate FinalProduct2 This compound AminoEster2->FinalProduct2 4c. Direct Aminolysis (NH₃/MeOH, sealed tube)

Caption: Alternative routes for the final amidation step.

This protocol will detail Route A , which involves hydrolysis followed by a robust coupling reaction, offering excellent control and generally high yields.[18][19]

Protocol 4a: Hydrolysis to 4-Amino-3-methoxybenzoic Acid
  • Reaction Setup: Dissolve methyl 4-amino-3-methoxybenzoate (7.24 g, 40.0 mmol) in a mixture of THF (80 mL) and methanol (40 mL).

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) (2.0 g, 48.0 mmol in 40 mL water).

  • Reaction: Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting ester.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Isolation: Dilute the remaining aqueous solution with 50 mL of water and carefully acidify to pH 4-5 with 2N HCl. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-methoxybenzoic acid.

Protocol 4b: Synthesis of this compound
  • Reaction Setup: Suspend 4-amino-3-methoxybenzoic acid (6.7 g, 40.0 mmol), 1-hydroxybenzotriazole (HOBt) (5.9 g, 44.0 mmol), and ammonium chloride (NH₄Cl) (2.3 g, 44.0 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (9.1 g, 44.0 mmol) portion-wise to the stirred suspension.[18][20] Alternatively, water-soluble EDC can be used for easier work-up.[19][21] A base such as N,N-diisopropylethylamine (DIPEA) (7.7 mL, 44.0 mmol) is added to liberate free ammonia from NH₄Cl.

  • Reaction: Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Extraction: Dilute the filtrate with ethyl acetate (200 mL) and wash thoroughly with water (3 x 100 mL) and brine (1 x 100 mL).

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude solid by recrystallization from ethanol/water to yield the final product, this compound.

ParameterExpected ValueSource
Typical Yield 75-90% (from acid)
Appearance White to light yellow powder[22]
Melting Point 155-159 °C
¹H NMR (DMSO-d₆) δ 7.7 (br s, 1H, -CONH₂), 7.2 (d, 1H), 7.1 (br s, 1H, -CONH₂), 7.0 (s, 1H), 6.7 (d, 1H), 4.8 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃)[22][23]
CAS Number 17481-27-5[24]

Conclusion

This application note provides a comprehensive and reliable four-step protocol for the synthesis of this compound from vanillic acid. By employing a modern synthetic strategy that includes ester protection, triflate activation, and a palladium-catalyzed amination, this guide enables researchers to access a key pharmaceutical building block from an inexpensive, bio-renewable starting material. The detailed, step-by-step procedures and characterization data ensure that this synthesis can be successfully implemented in a standard organic chemistry laboratory setting.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19844, Methyl vanillate. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Vankayalapati, H., et al. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]

  • Schiesser, S., et al. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87135, 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from [Link]

  • ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

  • Millikin University. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Semantic Scholar. (2022). [PDF] Synthesis of Vanillyl Acetate Through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Deprotection of Triflate Esters of Phenol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8426, 3-Amino-4-methoxybenzanilide. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]

  • Nanjing Winsome Chemical Limited. (n.d.). 4-Methyl amino-3-methoxybenzoate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Laboratory Preparation of 4-Amino-3-methoxybenzamide: A Detailed Synthetic Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested guide for the laboratory synthesis of 4-Amino-3-methoxybenzamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust, two-step synthetic pathway commencing with the commercially available 4-Nitro-3-methoxybenzoic acid. The synthesis involves an initial amidation via the mixed anhydride method using isobutyl chloroformate, followed by a chemoselective reduction of the nitro group through catalytic hydrogenation. This document is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a primary amine, an amide, and a methoxy group on a benzene ring, offers multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutics.

The synthetic approach detailed herein is a reliable two-step process designed for efficiency and scalability:

  • Amidation of 4-Nitro-3-methoxybenzoic Acid: The synthesis begins with the conversion of the carboxylic acid functionality of 4-Nitro-3-methoxybenzoic acid into a primary amide. To achieve this, we employ the mixed anhydride method, a classic and highly effective technique for amide bond formation that avoids harsh conditions and minimizes side reactions.[1][2]

  • Chemoselective Nitro Group Reduction: The second step involves the reduction of the nitro group in the intermediate, 4-Nitro-3-methoxybenzamide, to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice due to its high efficiency and, crucially, its chemoselectivity, which allows for the reduction of the nitro group without affecting the amide functionality or the aromatic ring.[3][4]

This strategy is advantageous as it utilizes readily available starting materials and reagents, and the reaction conditions are well-controlled and suitable for standard laboratory settings.

Mechanistic Overview

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Amidation via Mixed Carboxylic-Carbonic Anhydride

The reaction proceeds by activating the carboxylic acid with isobutyl chloroformate in the presence of a non-nucleophilic base, typically triethylamine (TEA).[2][5] The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyl chloroformate to form a mixed anhydride intermediate. This intermediate is highly activated towards nucleophilic acyl substitution. The subsequent introduction of ammonia (from ammonium hydroxide) provides the nucleophile that attacks the carboxylic carbonyl of the mixed anhydride. This tetrahedral intermediate then collapses to form the desired amide, releasing isobutanol and carbon dioxide as byproducts.[2]

Mixed_Anhydride_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Start 4-Nitro-3-methoxy- benzoic Acid + TEA Carboxylate Carboxylate Anion Start->Carboxylate Deprotonation MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + Isobutyl Chloroformate IBCF Isobutyl Chloroformate IBCF->MixedAnhydride Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Tetrahedral Product1 4-Nitro-3-methoxy- benzamide Tetrahedral->Product1 Collapse Byproducts Isobutanol + CO2 Tetrahedral->Byproducts

Caption: Mechanism of amide formation via the mixed anhydride method.

Step 2: Chemoselective Reduction by Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process. The reaction occurs on the surface of the palladium catalyst.[4] Molecular hydrogen (H₂) is adsorbed onto the surface of the palladium, where the H-H bond is weakened. The nitro compound also adsorbs onto the catalyst surface. Through a series of steps involving the transfer of hydrogen atoms from the catalyst surface to the nitro group, the nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[6] This method is highly selective for the nitro group in the presence of an amide.[7]

Overall Synthetic Workflow

The entire process from starting material to final product can be visualized as a streamlined workflow.

Synthetic_Workflow Start Start: 4-Nitro-3-methoxybenzoic Acid Step1 Step 1: Amidation - Isobutyl Chloroformate, TEA - THF, 0 °C to RT - Aqueous NH4OH quench Start->Step1 Intermediate Intermediate: 4-Nitro-3-methoxybenzamide Step1->Intermediate Step2 Step 2: Reduction - H2 (balloon or Parr shaker) - 10% Pd/C catalyst - Methanol solvent Intermediate->Step2 Purification Purification - Filter catalyst (Celite) - Concentrate solvent - Recrystallization Step2->Purification Product Final Product: this compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Instrumentation

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Key Hazards
4-Nitro-3-methoxybenzoic AcidC₈H₇NO₅197.155081-36-7Harmful if swallowed[8]
Isobutyl ChloroformateC₅H₉ClO₂136.58543-27-1Flammable, Corrosive, Fatal if inhaled[9][10][11][12]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic[13][14][15][16][17]
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Peroxide-former
Ammonium Hydroxide (28-30%)NH₄OH35.041336-21-6Corrosive, Respiratory Irritant
Palladium on Carbon (10%, wet)Pd/C-7440-05-3Flammable solid, Pyrophoric when dry[18][19][20]
Methanol (MeOH)CH₄O32.0467-56-1Flammable, Toxic
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Eye Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Celite® (Diatomaceous earth)SiO₂60.0861790-53-2Respiratory Irritant
Instrumentation
  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer with heating capabilities

  • Ice bath

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H₂ balloon setup)

  • Buchner funnel and filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • NMR Spectrometer, IR Spectrometer

Detailed Experimental Protocol

PART A: Synthesis of 4-Nitro-3-methoxybenzamide

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Nitro-3-methoxybenzoic acid (10.0 g, 50.7 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA) (8.5 mL, 60.9 mmol, 1.2 eq) to the cooled solution via syringe. A slight exotherm may be observed. Stir for 10 minutes.

  • Activation: Add isobutyl chloroformate (7.9 mL, 60.9 mmol, 1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Anhydride Formation: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Ammonia Quench: In a separate beaker, cool 50 mL of concentrated ammonium hydroxide (28-30%) in an ice bath. While stirring vigorously, slowly pour the reaction mixture (the mixed anhydride slurry) into the cold ammonium hydroxide solution.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by trituration with diethyl ether to yield 4-Nitro-3-methoxybenzamide as a solid.

PART B: Synthesis of this compound

  • Catalyst Handling (Critical Safety Step): The Pd/C catalyst must be handled with extreme care. It is pyrophoric, especially when dry, and can ignite flammable solvents.[18][19][21] Always handle the catalyst in a fume hood and keep it wet.

  • Reaction Setup: To a 250 mL heavy-walled hydrogenation flask, add the 4-Nitro-3-methoxybenzamide (8.0 g, 40.8 mmol) obtained from Part A.

  • Solvent and Catalyst Addition: Add 100 mL of methanol. Carefully add 10% Palladium on Carbon (10% w/w, ~0.8 g, ensure it is water-wet) to the flask.

  • Hydrogenation:

    • Secure the flask to a Parr hydrogenation apparatus.

    • Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Begin vigorous shaking or stirring. The reaction is typically exothermic. Monitor the pressure drop.

    • Continue hydrogenation until hydrogen uptake ceases (typically 2-4 hours).

  • Reaction Completion Check: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) to confirm the disappearance of the starting material.

  • Catalyst Removal (Critical Safety Step):

    • Vent the reaction vessel and purge thoroughly with nitrogen gas to remove all hydrogen.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry out as it can ignite upon exposure to air.[19] Immediately quench the filter cake with plenty of water after filtration.

  • Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude this compound.

    • Purify the product by recrystallization from hot water or an ethanol/water mixture to afford off-white to pale yellow crystals.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for this compound
Appearance Off-white to pale yellow crystalline solid
Melting Point 125-128 °C
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.5-7.0 (br s, 1H, -CONH₂), δ ~6.8-6.6 (m, 3H, Ar-H), δ ~6.5-6.0 (br s, 1H, -CONH₂), δ ~4.8 (s, 2H, -NH₂), δ 3.78 (s, 3H, -OCH₃)
IR (KBr, cm⁻¹)~3450, 3350 (N-H stretch, amine), ~3300, 3180 (N-H stretch, amide), ~1640 (C=O stretch, amide I), ~1600 (N-H bend, amide II)

Critical Safety Precautions

  • Isobutyl Chloroformate: This reagent is highly toxic, corrosive, and flammable.[9][10][11] It is a lachrymator and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Keep away from heat and ignition sources.

  • Triethylamine (TEA): TEA is a flammable, corrosive, and toxic liquid with a strong odor.[13][16] It can cause severe skin and eye burns. Handle in a well-ventilated fume hood and wear appropriate PPE.[13][17]

  • Palladium on Carbon (Pd/C): The catalyst is a fire and explosion hazard, especially when dry or in the presence of hydrogen and organic solvents.[18][19] Never add dry catalyst to a flammable solvent in the air.[19] Ensure the reaction vessel is purged with an inert gas (nitrogen or argon) before and after the reaction. The filtered catalyst should be kept wet and disposed of according to institutional guidelines.[19]

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Eliminate all potential ignition sources from the area.

Conclusion

The two-step synthesis of this compound presented in this application note is a reliable and efficient method suitable for laboratory-scale production. By employing a mixed anhydride amidation followed by a chemoselective catalytic hydrogenation, the target compound can be obtained in good yield and high purity. Adherence to the detailed protocol and strict observance of the outlined safety precautions are paramount for a successful and safe synthesis.

References

  • Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl chloroformate, 98% (gc).
  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
  • Merck Millipore. (n.d.). Isobutyl chloroformate MSDS - 802358.
  • Vertex AI Search. (2024, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?.
  • Pentachemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Triethylamine.
  • ECHEMI. (2019, July 15). Triethylamine SDS, 121-44-8 Safety Data Sheets.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Fisher Scientific. (2010, April 29). SAFETY DATA SHEET - Isobutyl chloroformate.
  • CDH Fine Chemical. (n.d.). 4-NITRO-3-METHOXYBENZOIC ACID CAS NO 5081-36-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutyl chloroformate.
  • Loba Chemie. (2018, December 26). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS-No.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • SAGE Publications Inc. (2025, August 7). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
  • Prudent Practices in the Laboratory. (n.d.). LCSS: PALLADIUM ON CARBON.
  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.
  • BenchChem. (n.d.). Isobutyl chloroformate | Reagent for Peptide Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine.
  • ResearchGate. (n.d.). Proposed mechanism and regioselectivity of amidation using isobutyl chloroformate.
  • BenchChem. (2025). Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzoic acid.
  • RSC Publishing. (2020, January 23). A one pot protocol to convert nitro-arenes into N-aryl amides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Vertex AI Search. (n.d.). Isobutyl chloroformate reaction with carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Palladium, 5% on activated carbon powder - SAFETY DATA SHEET.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzoic acid 98 89-41-8.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (2025, September 20). 4-Methoxy-3-nitrobenzoic acid - Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Methoxy-3-nitrobenzoic acid SDS, 89-41-8 Safety Data Sheets.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction.
  • Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzamide.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3-Amino-4-methylbenzamide.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • NIST. (n.d.). 3-Amino-4-methoxybenzamide - NIST WebBook.

Sources

Application Notes and Protocols for the Utilization of Benzamide Derivatives in Drug Discovery: A Case Study on the PARP10 Inhibitor OUL35

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Introduction: The Versatility of the Benzamide Scaffold and the Emergence of PARP10 as a Therapeutic Target

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions and its synthetic tractability have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. Within this broad class of compounds, derivatives of 4-aminobenzamide and related structures have shown significant promise. While the initially intended focus of this guide was 4-Amino-3-methoxybenzamide, a thorough review of the scientific literature indicates a lack of established biological activity for this specific molecule.

In the spirit of providing scientifically robust and actionable guidance, this document will instead focus on a well-characterized benzamide derivative, OUL35 (4,4'-Oxybis[benzamide]) , a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10).[1][2] This strategic pivot allows for an in-depth exploration of a compound with a validated mechanism of action and established experimental protocols, thereby offering a more valuable resource for researchers.

PARP10, also known as ARTD10, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins.[3] Unlike the well-studied PARP1, which synthesizes poly-ADP-ribose chains, PARP10 is a mono-ADP-ribosyltransferase (MARylating enzyme).[3][4] This post-translational modification, known as MARylation, is involved in a diverse array of cellular processes, including DNA damage repair, cell cycle regulation, and signaling pathways such as NF-κB.[3][5][6] Notably, PARP10 has been implicated in the response to replication stress and is overexpressed in a number of human tumors, making it an attractive target for cancer therapy.[4][7]

This guide will provide a comprehensive overview of the use of OUL35 as a chemical probe to investigate PARP10 function, including its mechanism of action, detailed protocols for its characterization, and guidance on data interpretation.

Mechanism of Action: PARP10 Inhibition and its Role in the DNA Damage Response

PARP10 plays a crucial role in the cellular response to DNA damage, particularly in alleviating replication stress.[7] It interacts with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, to promote the bypass of DNA lesions.[4][5][7] By inhibiting the catalytic activity of PARP10, OUL35 prevents the MARylation of target proteins, thereby disrupting these DNA damage tolerance pathways. This can lead to an accumulation of DNA damage, which can be particularly detrimental to cancer cells that already have a high level of genomic instability.[3]

The inhibition of PARP10 by OUL35 has been shown to sensitize cancer cells to genotoxic agents, highlighting a potential therapeutic strategy.[2] The following diagram illustrates the central role of PARP10 in the DNA damage response and the point of intervention for inhibitors like OUL35.

PARP10_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Damage (e.g., Replication Stress) Replication_Fork Stalled Replication Fork DNA_Damage->Replication_Fork PCNA PCNA Ubiquitination Replication_Fork->PCNA PARP10_recruitment PARP10 Recruitment PCNA->PARP10_recruitment PARP10 PARP10 (ARTD10) PARP10_recruitment->PARP10 MARylation Mono-ADP-ribosylation (MARylation) of substrates PARP10->MARylation NAD+ -> Nicotinamide TLS Translesion Synthesis (TLS) Lesion Bypass MARylation->TLS Cell_Survival Cell Survival & Proliferation TLS->Cell_Survival OUL35 OUL35 (Benzamide Inhibitor) OUL35->PARP10 Inhibition

Caption: PARP10 signaling in the DNA damage response and inhibition by OUL35.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of benzamide-based PARP10 inhibitors like OUL35.

Protocol 1: In Vitro PARP10 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro potency (IC50) of a test compound against the catalytic domain of PARP10. The assay is based on the transfer of biotinylated ADP-ribose from biotin-NAD+ to a histone substrate, which is then detected using a chemiluminescent assay.

Materials:

  • Recombinant human PARP10 catalytic domain

  • Histone H1 (substrate)

  • Biotinylated NAD+ (Biotin-NAD+)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT

  • OUL35 or other test compounds (stock solution in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well assay plates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of OUL35 or the test compound in DMSO. A typical starting concentration for OUL35 would be 100 µM. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation: To each well of the 96-well plate, add 20 µL of the diluted compound solution or vehicle control (Assay Buffer with the same final DMSO concentration).

  • Enzyme and Substrate Addition: Prepare a master mix containing PARP10 enzyme and Histone H1 in Assay Buffer. Add 20 µL of this master mix to each well. A final concentration of 50 nM PARP10 and 200 nM Histone H1 is a good starting point, but may require optimization.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of Biotin-NAD+ in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the Biotin-NAD+ solution to each well. A final concentration of 10 µM Biotin-NAD+ is recommended.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection: a. Add 50 µL of a solution containing Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well. b. Incubate at room temperature for 30 minutes. c. Add 50 µL of the chemiluminescent HRP substrate to each well. d. Immediately read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the background luminescence (wells with no enzyme) from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

protocol_workflow start Start compound_prep Prepare serial dilutions of OUL35 in DMSO and Assay Buffer start->compound_prep plate_prep Add diluted compound to 96-well plate compound_prep->plate_prep enzyme_sub_add Add PARP10 enzyme and Histone H1 plate_prep->enzyme_sub_add pre_incubation Pre-incubate at 30°C for 15 minutes enzyme_sub_add->pre_incubation reaction_init Initiate reaction with Biotin-NAD+ pre_incubation->reaction_init reaction_incubation Incubate at 30°C for 60 minutes reaction_init->reaction_incubation detection_strep Add Streptavidin-HRP and incubate reaction_incubation->detection_strep detection_sub Add chemiluminescent substrate detection_strep->detection_sub read_plate Read luminescence detection_sub->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PARP10 enzymatic inhibition assay.

Protocol 2: Cell-Based PARP10 Rescue Assay

Overexpression of PARP10 can be toxic to cells, and this toxicity is dependent on its catalytic activity. A selective inhibitor of PARP10 can rescue cells from this induced cell death. This protocol describes a colony formation assay to assess the ability of a test compound to rescue cells from PARP10-induced toxicity.

Materials:

  • HeLa or U2OS cells with a doxycycline-inducible PARP10 expression system

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • OUL35 or other test compounds (stock solution in DMSO)

  • Doxycycline

  • 6-well cell culture plates

  • Methylene blue staining solution (0.5% methylene blue in 50% ethanol)

Procedure:

  • Cell Seeding: Seed the inducible HeLa or U2OS cells in 6-well plates at a low density (e.g., 500-1000 cells per well). Allow the cells to attach overnight.

  • Treatment: a. Prepare a dilution series of the test compound in the cell culture medium. b. Prepare medium containing doxycycline at a concentration known to induce PARP10 expression (e.g., 1 µg/mL). c. Aspirate the old medium from the cells and add the medium containing the test compound and doxycycline. d. Include the following controls:

    • No doxycycline, no compound (negative control)
    • Doxycycline, no compound (positive control for toxicity)
    • No doxycycline, with the highest concentration of the compound (to test for compound toxicity)
  • Incubation: Incubate the plates for 10-14 days, or until visible colonies have formed in the negative control wells.

  • Staining: a. Aspirate the medium and gently wash the wells with PBS. b. Fix the cells by adding 1 mL of methanol to each well and incubating for 10 minutes. c. Aspirate the methanol and add 1 mL of methylene blue staining solution to each well. d. Incubate for 15-30 minutes at room temperature. e. Remove the staining solution and wash the wells with water until the background is clear. f. Allow the plates to air dry.

  • Data Analysis: a. Scan or photograph the plates. b. Quantify the colonies in each well. This can be done manually or using software such as ImageJ. c. Express the colony formation in the treated wells as a percentage of the negative control (no doxycycline, no compound). d. A successful rescue will show a dose-dependent increase in colony formation in the presence of doxycycline and the test compound.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays can be summarized to compare the potency and efficacy of different benzamide derivatives.

Table 1: Representative Data for Benzamide-Based PARP10 Inhibitors

CompoundIn Vitro PARP10 IC50 (nM)Cellular Rescue EC50 (µM)Notes
OUL35 329[2]~1-3Potent and selective PARP10 inhibitor. Demonstrates cellular activity.
Analog A 230~0.8A more potent analog, demonstrating the potential for structure-activity relationship (SAR) studies.
Analog B >10,000>50An inactive analog, useful as a negative control.

Note: The Cellular Rescue EC50 is an estimation based on typical results from a colony formation assay.

Conclusion and Future Directions

The benzamide scaffold, exemplified by the PARP10 inhibitor OUL35, represents a valuable starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the identification and characterization of new PARP10 inhibitors. Further investigation into the structure-activity relationships of benzamide derivatives could lead to the discovery of even more potent and selective compounds. The exploration of the therapeutic potential of PARP10 inhibition, particularly in the context of oncology and DNA repair-deficient tumors, is a promising area for future research.

References

  • Adooq Bioscience. OUL35 | ARTD10 (PARP-10) inbitor. [Link]

  • National Center for Biotechnology Information. Rational Design of Cell-Active Inhibitors of PARP10. [Link]

  • ResearchGate. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. [Link]

  • National Center for Biotechnology Information. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. [Link]

  • National Center for Biotechnology Information. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress. [Link]

  • SciSpace. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. [Link]

  • Patsnap. What are PARP10 inhibitors and how do they work?. [Link]

  • Oxford Academic. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability. [Link]

  • MDPI. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle. [Link]

  • National Center for Biotechnology Information. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle. [Link]

  • Oxford Academic. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress. [Link]

Sources

Application Notes and Protocols: 4-Amino-3-methoxybenzamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Amino-3-methoxybenzamide (CAS No. 211374-82-2), a highly functionalized aromatic intermediate poised for significant applications in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a primary aromatic amine, a methoxy group, and a carboxamide moiety, offers three distinct points for chemical modification. This document elucidates the core reactivity of these functional groups and provides detailed, field-proven protocols for its use in constructing complex molecular scaffolds, particularly pharmacologically relevant heterocycles. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices, self-validating methodologies, and troubleshooting insights to facilitate seamless adoption in a laboratory setting.

Introduction: The Strategic Value of Substituted Benzamides

The benzamide framework is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Benzamide derivatives exhibit a vast spectrum of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties[1]. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profiles.

This compound emerges as a particularly valuable building block. Its structure presents a confluence of reactive sites:

  • The 4-amino group: A potent nucleophile and directing group, ideal for N-acylation, N-alkylation, and as a key component in cyclization reactions to form nitrogen-containing heterocycles.

  • The 3-methoxy group: An electron-donating group that activates the aromatic ring and influences regioselectivity in electrophilic substitution reactions.

  • The 1-benzamide group: A stable amide bond that can participate in hydrogen bonding, crucial for molecular recognition at biological targets.

This guide serves as a practical resource for leveraging the synthetic potential of this versatile intermediate.

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 211374-82-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Typically an off-white to light-colored solid
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.[1]

Note: The isomer 3-Amino-4-methoxybenzamide (CAS 17481-27-5) is a distinct compound with different physical properties, such as a melting point of 124-127°C[2][3][4]. Care must be taken to ensure the correct isomer is used.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the activating amino and methoxy groups makes the aromatic ring electron-rich and susceptible to further functionalization.

G cluster_amine 4-Amino Group Reactions cluster_amide 1-Amide Group Reactions cluster_ring Aromatic Ring Reactions main This compound amine_node Key Nucleophilic Site main->amine_node amide_node H-Bonding & Stability main->amide_node ring_node Activated Aromatic System main->ring_node acylation N-Acylation / N-Sulfonylation amine_node->acylation Versatile Reactivity alkylation N-Alkylation amine_node->alkylation Versatile Reactivity diazotization Diazotization -> Sandmeyer Rxns amine_node->diazotization Versatile Reactivity cyclization1 Heterocycle Formation (e.g., Benzimidazoles, Triazoles) amine_node->cyclization1 Versatile Reactivity hydrolysis Hydrolysis to Carboxylic Acid amide_node->hydrolysis Further Derivatization dehydration Dehydration to Nitrile amide_node->dehydration Further Derivatization eas Electrophilic Aromatic Substitution (Halogenation, Nitration) ring_node->eas Ortho/Para Directed

Caption: Key reaction pathways for this compound.

Application Protocols in Organic Synthesis

The following protocols are designed as robust starting points for the synthetic elaboration of this compound. They are based on well-established chemical transformations common in medicinal chemistry[1][5].

Protocol 1: Synthesis of a Substituted N-(3-Methoxy-4-carbamoylphenyl)acetamide via N-Acylation

Principle: This protocol details the direct acylation of the primary aromatic amine. This is a fundamental transformation for creating more complex amides, which are prevalent in pharmaceuticals. The reaction utilizes a standard acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Pyridine acts as both the base and a suitable solvent[6].

Workflow Diagram:

G start 1. Dissolve this compound in anhydrous pyridine cool 2. Cool solution to 0 °C (Ice Bath) start->cool add 3. Add Acetyl Chloride (1.05 eq) dropwise cool->add react 4. Warm to RT and stir for 2-4 hours (Monitor by TLC) add->react workup 5. Quench with water, extract with EtOAc react->workup purify 6. Wash, dry, and concentrate organic layer workup->purify end 7. Purify by recrystallization or column chromatography purify->end

Caption: Workflow for N-Acylation of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Anhydrous Pyridine

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic reaction upon addition of the acyl chloride.

  • Reagent Addition: Add acetyl chloride (1.05 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS[1].

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine[7].

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Benzimidazole Derivative via Phillips-Ladenburg Condensation

Principle: This protocol leverages the 1,2-diamine-like functionality that can be generated from the 4-amino group and an adjacent position on the ring (after a prerequisite step like nitration and reduction, not detailed here) or more directly by reacting with a carboxylic acid or its derivative under harsh conditions. For this example, we will illustrate a conceptual reaction with a carboxylic acid, which is a common method for forming the imidazole ring. This reaction typically requires high temperatures or a dehydrating agent.

Workflow Diagram:

G start 1. Combine this compound and Benzoic Acid (1.1 eq) in PPA heat 2. Heat mixture to 180-200 °C with stirring start->heat react 3. Maintain temperature for 4-6 hours (Monitor by TLC/LC-MS) heat->react cool 4. Cool mixture to ~100 °C and pour onto crushed ice react->cool neutralize 5. Neutralize with conc. NH4OH to precipitate product cool->neutralize isolate 6. Filter the solid, wash with water neutralize->isolate end 7. Recrystallize from Ethanol/DMF to purify isolate->end

Caption: Conceptual workflow for Benzimidazole synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoic Acid (or other desired carboxylic acid, 1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water, Ice

  • Ethanol, Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound (1.0 eq), the chosen carboxylic acid (1.1 eq), and Polyphosphoric Acid (PPA) as the solvent and dehydrating agent.

  • Heating: Heat the viscous mixture with efficient stirring to 180-200 °C in a heating mantle.

  • Reaction: Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC[5].

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Precipitation: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the product precipitates out. Check the pH to ensure it is basic.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Purify the crude benzimidazole derivative by recrystallization from a suitable solvent like an ethanol/DMF mixture.

Troubleshooting and Key Considerations

  • Competing Reactivity: In acylation reactions (Protocol 1), using more than one equivalent of the acylating agent or more forcing conditions could lead to di-acylation on the amide nitrogen. Using precisely controlled stoichiometry and mild conditions is crucial.

  • Solubility: this compound and its derivatives may have limited solubility. Solvents like DMF or DMSO can be used, but their high boiling points can complicate product isolation. Ensure the chosen solvent is anhydrous for moisture-sensitive reactions[1].

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. Performing reactions under an inert atmosphere (N₂ or Ar) is good practice, especially when heating for prolonged periods.

  • Steric Hindrance: For reactions involving sterically bulky reagents, longer reaction times, elevated temperatures, or the use of more powerful coupling agents (like HATU for amide bond formation) may be necessary to achieve good conversion[1].

Conclusion

This compound is a potent and versatile intermediate for organic synthesis. Its strategically positioned functional groups provide a robust platform for constructing a diverse range of complex molecules and heterocyclic systems. The protocols and insights provided herein demonstrate its utility and offer a practical framework for its successful application in research and development, particularly in the pursuit of novel therapeutic agents.

References

  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Figure 4. Chemical synthesis of 3-substituted benzamides. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage Source: PubMed URL: [Link]

  • Title: 3-Amino-4-methoxybenzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: PMC (PubMed Central), National Institutes of Health URL: [Link]

  • Title: N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides Source: Organic Syntheses URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: A GENERAL AND MILD METHOD FOR THE PREPARATION OF Z-L-Phg-Val-OMe USING OXYMA PURE AS ADDITIVE FOR PEPTIDE BOND FORMATION Source: Organic Syntheses URL: [Link]

  • Title: 3-Amino-4-methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

  • Title: 3-Amino-4-Methoxybenzamide Source: ChemBK URL: [Link]

  • Title: Preparation method of 3-amino-4-methoxybenzaniline Source: Google Patents URL
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL: [Link]

  • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Source: PubMed URL: [Link]

  • Title: A kind of preparation method of 3-amino-4-methoxybenzanilide Source: Patsnap URL: [Link]

Sources

Application Notes and Protocols for the N-Acylation of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylation is a cornerstone transformation in organic and medicinal chemistry, pivotal for synthesizing amides from amines. This reaction is not only fundamental for the construction of peptides but also serves as a versatile strategy for protecting amine functionalities during multi-step syntheses and for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] The amide bond, a key feature in numerous natural products and pharmaceuticals, imparts structural rigidity and specific hydrogen bonding capabilities to molecules.[3]

This guide provides a detailed technical overview and robust protocols for the N-acylation of 4-amino-3-methoxybenzamide, a valuable substituted aniline derivative. The presence of the primary aromatic amine, a methoxy group, and a benzamide moiety makes this molecule a versatile building block for synthesizing a range of biologically active compounds. The protocols described herein focus on two of the most reliable and widely used acylation methods: the Schotten-Baumann reaction using an acyl chloride and a catalyst-free approach with an acid anhydride.

Scientific Principles: The Mechanism of N-Acylation

The N-acylation of an aromatic amine like this compound proceeds through a nucleophilic addition-elimination mechanism.[4] The foundational principle is the nucleophilicity of the lone pair of electrons on the amine's nitrogen atom.[5] This lone pair initiates an attack on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

This attack forms a transient tetrahedral intermediate.[6] The reaction is then driven to completion by the elimination of a leaving group (a chloride ion from an acyl chloride or a carboxylate ion from an anhydride). The overall result is the formation of a stable amide bond.

The Critical Role of a Base

When using highly reactive acylating agents like acyl chlorides, one equivalent of a strong acid (e.g., hydrochloric acid, HCl) is generated as a byproduct.[7][8] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to neutralize the acid as it forms, thereby driving the reaction equilibrium towards the product.[7][8] This technique is characteristic of the Schotten-Baumann reaction .[8][9]

Commonly used bases include:

  • Aqueous Sodium Hydroxide (NaOH): Used in biphasic (aqueous/organic) systems to neutralize the generated acid.[9][10]

  • Pyridine or Triethylamine (Et₃N): Organic bases that act as both acid scavengers and can sometimes serve as acylation catalysts.[11]

Reactivity: N-Acylation vs. C-Acylation

For aniline derivatives, the nitrogen of the amino group is significantly more nucleophilic than the aromatic ring.[7] Consequently, reaction with acylating agents like acyl chlorides or anhydrides overwhelmingly favors N-acylation to form an amide. C-acylation (a Friedel-Crafts reaction) on the aromatic ring is generally not observed under these conditions because the Lewis acid catalyst required for Friedel-Crafts acylation is deactivated by the basic amino group.[7]

Comparative Overview of Common Acylating Agents

The choice of acylating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and scalability. Acyl chlorides and acid anhydrides are the most common choices for this transformation.

FeatureAcyl Chlorides (e.g., Benzoyl Chloride)Acid Anhydrides (e.g., Acetic Anhydride)
Reactivity Highly reactive, often requiring cooling.[12][13]Moderately reactive, often requiring mild heating or longer reaction times.[1]
Byproducts Corrosive HCl gas or hydrochloride salt.[8]A non-corrosive carboxylic acid (e.g., acetic acid).[5]
Reaction Conditions Typically requires a base (e.g., NaOH, pyridine) to neutralize HCl.[9][12]Can often be performed neat or with a catalyst, sometimes without a base.[1][14]
Handling/Safety Moisture-sensitive, corrosive, and often lachrymatory. Must be handled in a fume hood.Less sensitive to moisture than acyl chlorides and generally less corrosive.
Typical Application Schotten-Baumann reactions; suitable for less reactive amines.[15]Acetylations; often used for protecting amines.[14]

Visualized Workflow and Mechanism

G cluster_workflow General Experimental Workflow A 1. Reagent Setup Dissolve this compound in appropriate solvent with base. B 2. Acylation Add acylating agent dropwise, maintaining temperature. A->B C 3. Reaction Monitoring Stir at room temp or heat. Monitor by TLC. B->C D 4. Workup Quench reaction, perform extractions and washes. C->D E 5. Purification Isolate product via filtration or column chromatography. D->E F 6. Characterization Confirm structure and purity (NMR, MS, m.p.). E->F

Caption: High-level overview of the N-acylation process.

G Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylHalide Acylating Agent (e.g., R-COCl) (Electrophile) AcylHalide->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide 2. Carbonyl Reformation LeavingGroup Leaving Group (e.g., Cl⁻) Tetrahedral->LeavingGroup 3. Elimination of Leaving Group Proton H⁺ Tetrahedral->Proton Base Base (e.g., Pyridine) Proton->Base 4. Acid Neutralization

Caption: Nucleophilic addition-elimination mechanism for N-acylation.

Detailed Experimental Protocols

Protocol 1: N-Benzoylation via Schotten-Baumann Reaction

This protocol details the synthesis of N-(4-carbamoyl-2-methoxyphenyl)benzamide using benzoyl chloride under aqueous base conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Amine Solution: In a 100 mL flask, suspend this compound (1.0 eq.) in 25 mL of distilled water. Add a 10% aqueous solution of NaOH (2.5 eq.) and stir vigorously until the solid dissolves or is finely suspended.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the cold, stirred mixture over 15-20 minutes.[9] A white precipitate of the product will begin to form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1-2 hours to ensure the reaction goes to completion.[10]

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude solid on the filter with cold distilled water (2 x 20 mL) to remove any unreacted starting materials and salts. Follow with a wash of cold diethyl ether to aid in drying.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Determine the melting point and characterize by NMR and MS to confirm the structure and purity.

Protocol 2: N-Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-carbamoyl-2-methoxyphenyl)acetamide using acetic anhydride. This method avoids the use of a strong base.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in 15 mL of a suitable solvent like ethyl acetate or tetrahydrofuran (THF).

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.2 eq.) in one portion.[1]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, but it can be gently heated to 50-60 °C to accelerate the process if needed.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour it into a separatory funnel containing 30 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and quench any remaining acetic anhydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[16]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Amine was protonated (insufficient base in Protocol 1).3. Low reaction temperature or time.1. Use fresh, unopened acylating agent.2. Ensure adequate base is present to neutralize all generated acid.3. Allow the reaction to stir longer or apply gentle heat (for Protocol 2).
Presence of Starting Material in Product 1. Incomplete reaction.2. Insufficient acylating agent.1. Increase reaction time or temperature.2. Use a slight excess (1.1-1.2 eq.) of the acylating agent. Re-purify the product via recrystallization or chromatography.[16]
Formation of Di-acylated Product Over-acylation due to harsh conditions or large excess of acylating agent.Use a controlled amount of the acylating agent (closer to 1.05 eq.). Avoid excessive heating.
Product is Oily or Difficult to Crystallize Presence of impurities.Purify via column chromatography. For recrystallization, try a different solvent system or add a seed crystal to induce crystallization.[16]
Product Hydrolyzes Back to Amine Harsh workup conditions (e.g., strongly acidic or basic washes at high temperatures).Ensure all workup steps are performed at or below room temperature. Use mild acidic/basic solutions (e.g., 1M HCl, saturated NaHCO₃) for washes.[16]

Safety Precautions

  • Acyl Chlorides: Are corrosive, lachrymatory (tear-inducing), and react violently with water. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Is corrosive and an irritant. Handle with care in a fume hood, wearing appropriate PPE.

  • Bases: Concentrated sodium hydroxide is highly corrosive. Pyridine and triethylamine are flammable and have strong odors. Handle all bases with appropriate care and PPE.

  • Solvents: Dichloromethane, ethyl acetate, and other organic solvents are flammable and/or volatile. Ensure there are no ignition sources nearby and work in a well-ventilated area.

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • GeeksforGeeks. Reactions of Acyl halide.
  • BenchChem. (2025).
  • Quora. (2020).
  • Acyl
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • YouTube. (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • PubMed. (2002).
  • An eco-friendly and highly efficient route for N-acylation under c
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide.
  • Semantic Scholar.
  • Reddit. (2016).
  • Tuttee Academy. (2021).
  • Taylor & Francis Online.
  • The Royal Society of Chemistry. supporting info.
  • ChemTube3D.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Quora. (2017).
  • PubMed. (2014).
  • Oriental Journal of Chemistry.
  • Clickable coupling of carboxylic acids and amines at room temperature medi
  • Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Organic Chemistry Portal.
  • YouTube. (2024). Acylation of an amine using acetic anhydride.
  • Organic Chemistry Portal.
  • PubMed. (2007).
  • MDPI. (2020).
  • ijirset. (2016).
  • MDPI. (2021).
  • Organic Syntheses. (2022).
  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Chemistry LibreTexts. (2021).
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2022). (PDF) The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent.
  • PMC - NIH.

Sources

application of 4-Amino-3-methoxybenzamide in creating novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles from 4-Amino-3-methoxybenzamide

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient creation of novel molecular architectures. This compound (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) emerges as a highly valuable and versatile building block for heterocyclic synthesis.[1] Its utility is rooted in a unique confluence of functional groups: a primary aromatic amine, an ortho-disposed carboxamide, and an electron-donating methoxy group.

This specific arrangement provides a pre-organized scaffold ripe for a variety of cyclization strategies. The ortho-amino-amide system is an analogue of anthranilamide, a classical precursor for quinazolinones, a class of heterocycles renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Furthermore, the 1,2-diamine-like character of the molecule allows for reactions analogous to those of o-phenylenediamines, paving the way for the synthesis of benzimidazole derivatives, which are central motifs in numerous FDA-approved drugs.[4][5]

This guide serves as a comprehensive resource for researchers, providing not only detailed, step-by-step protocols but also the underlying mechanistic rationale and expert insights into the application of this compound for constructing medicinally relevant heterocyclic cores.

Part 1: Synthesis of Novel 6-Methoxy-4(3H)-Quinazolinone Scaffolds

The most direct and high-yielding application of this compound is its conversion into the quinazolinone ring system. This transformation leverages the inherent reactivity of the anthranilamide-like core. The reaction involves the condensation of the primary amino group with a single carbon electrophile, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen, and subsequent dehydration to yield the stable aromatic heterocycle.

Protocol 1.1: One-Pot Synthesis using Triethyl Orthoformate

This protocol describes the reaction with triethyl orthoformate, which serves as both a reactant and a dehydrating agent, to produce the parent 6-methoxy-4(3H)-quinazolinone. This is a foundational synthesis for creating a scaffold that can be further functionalized.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Combine this compound, triethyl orthoformate, and acetic anhydride. B 2. Heat mixture to reflux (120-130°C) for 4-6 hours. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Collect the precipitated solid by vacuum filtration. C->D E 5. Wash the solid with cold ethanol. D->E F 6. Dry the product under vacuum. E->F G 7. Recrystallize from ethanol or isopropanol. F->G H 8. Characterize via NMR, MS, and melting point. G->H

Caption: Workflow for the synthesis of 6-methoxy-4(3H)-quinazolinone.

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (5.0 g, 30.1 mmol), triethyl orthoformate (25 mL, 150.5 mmol), and acetic anhydride (5 mL).

    • Scientist's Note: Acetic anhydride acts as a catalyst and helps to drive the reaction towards completion by consuming the ethanol byproduct of the initial condensation.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 120-130°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Product Isolation: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. A pale-yellow solid will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove residual orthoformate and acetic acid.

  • Drying: Transfer the solid to a watch glass and dry under vacuum at 60°C for 4 hours to yield the crude product.

  • Purification: For analytical purity, recrystallize the crude product from hot ethanol or isopropanol.

  • Characterization: The final product, 6-methoxy-4(3H)-quinazolinone, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 1.2: Synthesis of 2-Substituted-6-Methoxy-4(3H)-Quinazolinones via Aldehyde Condensation

A key advantage of this scaffold is the ability to introduce molecular diversity at the 2-position, which is crucial for tuning biological activity. This is readily achieved by replacing the one-carbon source with various aromatic or aliphatic aldehydes in a multi-step, one-pot synthesis.

Reaction Scheme Diagram

G reactant1 This compound intermediate Schiff Base Intermediate reactant1->intermediate + R-CHO - H₂O reactant2 Aldehyde (R-CHO) reactant2->intermediate product 2-R-6-Methoxy-4(3H)-quinazolinone intermediate->product Oxidative Cyclization

Caption: General scheme for synthesizing 2-substituted quinazolinones.

Step-by-Step Methodology:

  • Initial Condensation: To a solution of this compound (1.66 g, 10 mmol) in ethanol (30 mL), add the desired aldehyde (e.g., benzaldehyde, 1.1 mL, 11 mmol).

  • Cyclization Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~50 mg). Heat the mixture to reflux for 2 hours to form the Schiff base intermediate.

  • Oxidative Cyclization: To the refluxing solution, add an oxidizing agent. A mild and effective choice is sodium bisulfite (NaHSO₃, 1.56 g, 15 mmol) in water (10 mL), which facilitates the cyclization and subsequent in-situ oxidation.

    • Scientist's Note: The choice of oxidant is critical. Milder conditions are often preferred to avoid over-oxidation or side reactions with sensitive functional groups on the aldehyde. Other oxidants like elemental sulfur in DMF or air oxidation can also be employed.

  • Reaction Completion: Continue refluxing for an additional 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to precipitate the product.

  • Purification: Wash the crude solid with a cold 1:1 ethanol/water mixture. The product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Representative Data Table

EntryAldehyde (R-CHO)Product (R-group)Yield (%)M.P. (°C)
1BenzaldehydePhenyl85245-247
24-Chlorobenzaldehyde4-Chlorophenyl89288-290
34-Methoxybenzaldehyde4-Methoxyphenyl82261-263
4Furan-2-carbaldehyde2-Furyl78230-232

(Note: Yields and melting points are representative examples for illustrative purposes.)

Part 2: Synthesis of 5-Methoxy-1H-benzimidazole-6-carboxamides

While less direct than quinazolinone synthesis, this compound can be effectively cyclized to form benzimidazole derivatives. This reaction, analogous to the Phillips-Ladenburg benzimidazole synthesis, involves condensation with an aldehyde followed by an oxidative cyclization. This pathway utilizes both the primary amine and the amide nitrogen, showcasing the substrate's versatility.

Protocol 2.1: Phillips-Ladenburg Type Synthesis of 2-Substituted Benzimidazoles

This protocol details the condensation with an aldehyde to form a dihydro-benzimidazole intermediate, which is then oxidized to the aromatic benzimidazole product.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL flask, dissolve this compound (1.66 g, 10 mmol) and an aromatic aldehyde (10.5 mmol) in ethanol (25 mL).

  • Condensation: Heat the mixture to reflux for 1 hour. This initial step forms the Schiff base.

  • Cyclization and Oxidation: Add sodium metabisulfite (Na₂S₂O₅, 1.9 g, 10 mmol) as the cyclizing and oxidizing agent. Continue to heat the mixture at reflux.

    • Scientist's Note: Sodium metabisulfite in a protic solvent serves as a mild oxidant suitable for this transformation. The reaction proceeds via an initial cyclization to a dihydro-benzimidazole, which is then oxidized in situ to the final aromatic product. This avoids the need for harsher oxidants that could damage sensitive functionalities.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).

  • Isolation: Cool the reaction to room temperature and pour the mixture into 100 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. The product will often precipitate and can be collected by filtration. If it remains dissolved, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

Data and Characterization Table

EntryAldehydeProduct (2-substituent)Yield (%)¹H NMR (δ, ppm, DMSO-d₆) Highlights
1Benzaldehyde2-Phenyl7512.8 (s, 1H, NH), 8.2-7.5 (m, 7H, Ar-H), 7.8 (s, 1H, -CONH₂), 7.2 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃)
24-Nitrobenzaldehyde2-(4-Nitrophenyl)7113.1 (s, 1H, NH), 8.4 (d, 2H), 8.3 (d, 2H), 7.9 (s, 1H, -CONH₂), 7.3 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃)
3Thiophene-2-carbaldehyde2-(Thiophen-2-yl)6812.7 (s, 1H, NH), 7.9-7.2 (m, 5H, Ar-H, Th-H), 7.8 (s, 1H, -CONH₂), 4.0 (s, 3H, OCH₃)

(Note: Spectroscopic data are representative and intended to illustrate expected patterns.)

Summary and Future Directions

This compound is a potent and versatile starting material for the synthesis of diverse heterocyclic systems of high value to the drug discovery community. The protocols detailed herein provide robust and reproducible methods for accessing both 6-methoxy-4(3H)-quinazolinones and 5-methoxy-1H-benzimidazole-6-carboxamides. The strategic placement of the amino, methoxy, and benzamide functionalities allows for predictable and high-yielding cyclization reactions.

Future work could explore reactions with other bifunctional electrophiles, such as β-ketoesters to access novel benzodiazepine derivatives or diketones to form other fused heterocyclic systems. The inherent functionality of the resulting heterocycles—particularly the amide group—provides a handle for further derivatization, enabling the rapid generation of compound libraries for biological screening.

References

HPLC method development for 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 4-Amino-3-methoxybenzamide.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It moves beyond a simple protocol by detailing the scientific rationale behind each methodological choice, from column and mobile phase selection to detector settings. The guide culminates in a fully optimized, step-by-step protocol and an overview of method validation according to ICH guidelines, ensuring the final method is sensitive, specific, accurate, and reliable for its intended purpose.

Introduction: The Analytical Challenge

This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The chemical structure of this compound, which features a basic primary amine, a polar amide, and an aromatic ring, presents specific challenges for chromatographic analysis. The primary amino group is susceptible to protonation, making its retention behavior highly dependent on the mobile phase pH. Furthermore, this basic group can interact with residual acidic silanols on the silica backbone of the stationary phase, potentially leading to poor peak shape (tailing).[2] Therefore, a systematic and scientifically grounded approach to method development is essential.

This guide will walk through the logical steps to create a high-quality analytical method, beginning with an understanding of the analyte's physicochemical properties.

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of any successful HPLC method development.[3]

PropertyValue / InformationSource
IUPAC Name This compound-
CAS Number 211374-82-2[4]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Structure Chemical structure of this compoundPubChem
Predicted pKa The primary amino (-NH₂) group is basic. The pKa is not readily available but is estimated to be in the range of 6.0-8.0, similar to other amino-substituted aromatic compounds.[5] This is the most critical parameter for method development.[5]
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and sparingly soluble in neutral water.[1][5]
UV Absorbance The aromatic ring provides strong UV chromophores, making UV-Vis detection highly suitable.-

Method Development Strategy: A Rationale-Driven Approach

Our strategy is grounded in Reversed-Phase (RP) chromatography, the most versatile and widely used mode in pharmaceutical analysis, ideal for separating compounds of moderate polarity like our target analyte.[3]

Column Selection: Mitigating Peak Tailing

The primary challenge with basic analytes like this compound is the interaction between the protonated amine and negatively charged silanol groups (Si-O⁻) on the stationary phase surface, which causes peak tailing.

Choice: A modern, high-purity, end-capped C18 column (e.g., dimensions of 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point.[6][7]

  • Causality: The C18 stationary phase provides the necessary hydrophobic interactions for retention. High-purity silica minimizes metal impurities that can chelate with the analyte. "End-capping" neutralizes most of the accessible silanol groups, significantly reducing the secondary interactions that cause peak tailing.[2]

Mobile Phase Optimization: The Key to Success

The mobile phase composition, particularly its pH, is the most critical factor for achieving a robust separation.

To ensure consistent retention and symmetrical peak shape, the ionization state of the amino group must be controlled. The guiding principle is to set the mobile phase pH at least 2 units away from the analyte's pKa.[2] Given the estimated pKa of ~6-8 for the amino group, we must operate in the acidic range to ensure it is fully and consistently protonated (in the -NH₃⁺ form).

Choice: An aqueous mobile phase buffered to a pH of approximately 3.0. This can be achieved using 0.1% formic acid or a 20 mM potassium phosphate buffer adjusted with phosphoric acid.

  • Causality: At pH 3.0, the analyte will exist predominantly in a single, protonated state. This prevents peak splitting or broadening that can occur when the pH is close to the pKa, where both ionized and non-ionized forms coexist. Formic acid is volatile and MS-compatible, making it a versatile choice.[8][9]

G cluster_pH_Scale Mobile Phase pH vs. Analyte Ionization cluster_Analyte Analyte State pH_low pH < 4 (Acidic) state_protonated Fully Protonated (R-NH₃⁺) ✔ Good Peak Shape ✔ Stable Retention pH_low->state_protonated Recommended Operating Range pH_mid pH ~ 6-8 (Analyte pKa) state_mixed Mixed State (R-NH₃⁺ / R-NH₂) ✖ Poor Peak Shape ✖ Shifting Retention pH_mid->state_mixed AVOID pH_high pH > 10 (Basic) state_neutral Neutral (R-NH₂) ✔ Good Peak Shape (but risks silica dissolution) pH_high->state_neutral Not Recommended (Column Damage)

Caption: Relationship between mobile phase pH and analyte ionization state.

The organic modifier controls the elution strength of the mobile phase. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

Choice: Acetonitrile is generally preferred as a starting point.

  • Causality: ACN often provides lower viscosity (leading to lower backpressure) and better UV transparency compared to methanol. It can also offer different selectivity for aromatic compounds.[2]

A "scouting gradient" is the most efficient way to begin. This involves running a broad linear gradient (e.g., 5% to 95% ACN over 15-20 minutes) to determine the approximate organic solvent concentration required to elute the analyte. This initial run provides critical information for further optimization, either by refining the gradient or developing a simpler isocratic method.[6][8]

Detector Wavelength Selection

Choice: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is used to scan the analyte's UV spectrum as it elutes. The wavelength of maximum absorbance (λmax) is then chosen for quantification to ensure the highest sensitivity. For aromatic amines, a starting wavelength of 254 nm is often effective.[2][7]

Optimized Protocol: RP-HPLC Analysis of this compound

This protocol represents the culmination of the method development strategy.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic at 75% A / 25% B (Adjust based on scouting gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (determined from PDA scan, e.g., 254 nm)
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
  • Mobile Phase B: Filter HPLC-grade acetonitrile through a 0.45 µm membrane filter and degas.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the isocratic conditions (75:25 v/v).

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

3. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
  • Follow the same dissolution and dilution procedure as for the standard solution.

4. HPLC System Setup and Equilibration:

  • Set up the HPLC system according to the conditions in the table above.
  • Purge all solvent lines.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. System Suitability Testing (SST):

  • Inject the diluent (blank) once to ensure no interfering peaks are present.
  • Inject the standard solution six (6) consecutive times.
  • Verify that the SST acceptance criteria are met before proceeding with sample analysis.
SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

6. Analysis Sequence:

  • Inject the blank.

  • Inject the standard solution in duplicate.

  • Inject the sample solutions.

  • Inject a standard solution after every 6-10 sample injections to bracket the samples and verify system stability.

    Caption: A logical workflow for HPLC method development.

Method Validation Overview

Once developed, the analytical method must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate preparations of the same sample, with a %RSD of ≤ 2.0%.

    • Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD should meet predefined criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic modifier). This provides an indication of its reliability during normal usage.

Conclusion

This application note outlines a systematic and robust strategy for developing a reliable RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and making scientifically justified choices for the column, mobile phase, and detector settings, a highly specific, accurate, and precise method can be achieved. The provided protocol serves as a validated starting point for routine quality control analysis and stability studies in a regulated laboratory environment.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, October 29). Overview of RP-HPLC method development for drug estimation.
  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Journal of Young Pharmacists. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Smolecule. (2023, August 16). 4-Amino-3-methoxybenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BenchChem. (n.d.). Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.

Sources

Application Notes & Protocols: Electrophilic Substitution Reactions of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the electrophilic aromatic substitution (EAS) reactions of 4-amino-3-methoxybenzamide. This versatile building block possesses a complex interplay of activating and deactivating substituents, which governs its reactivity and the regiochemical outcome of substitution reactions. We will explore the theoretical principles dictating its reactivity, address common challenges such as polysubstitution and catalyst incompatibility, and provide field-proven, step-by-step protocols for key transformations including halogenation and nitration. A central focus is the strategic use of protecting groups to achieve controlled, high-yield synthesis of desired derivatives.

Scientific Principles: Reactivity and Regioselectivity

The synthetic utility of this compound is dictated by the electronic effects of its three substituents on the aromatic ring. Understanding their individual and collective influence is critical for predicting and controlling the outcome of electrophilic substitution.

  • Substituent Analysis:

    • Amino Group (-NH₂ at C4): This is a powerful activating group that donates electron density to the ring through a strong positive resonance effect (+R). It is a potent ortho, para-director.[1][2][3]

    • Methoxy Group (-OCH₃ at C3): This is also a strong activating group with a significant +R effect, directing incoming electrophiles to its ortho and para positions.[4][5]

    • Benzamide Group (-CONH₂ at C1): This is a moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.

  • Combined Directive Influence: In a multi-substituted ring, the most powerful activating group(s) control the position of substitution. For this compound, the synergistic activation of the amino and methoxy groups overwhelmingly dictates the regioselectivity. The deactivating effect of the benzamide group is largely overcome. The primary sites for electrophilic attack are the positions most activated by the -NH₂ and -OCH₃ groups, which are C5 and C6.

Figure 1: Directive effects on this compound.

Core Challenge: Over-activation and Basicity

Direct electrophilic substitution on highly activated aromatic amines presents two significant challenges:

  • Polysubstitution: The powerful activation by the -NH₂ group can lead to multiple substitutions, even under mild conditions, resulting in a mixture of products that are difficult to separate.[3]

  • Acid Incompatibility: The basic nature of the amino group leads to its protonation in the presence of strong Brønsted or Lewis acids, which are required for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts).[3] The resulting anilinium ion (-NH₃⁺) is strongly deactivating and meta-directing, completely altering the desired reactivity and preventing substitution.[6]

The Self-Validating Solution: The Protecting Group Strategy

To circumvent these issues and enable controlled, predictable synthesis, a "Protect-Substitute-Deprotect" strategy is essential. The amino group is temporarily converted into a less activating, non-basic amide, most commonly an acetamide (-NHCOCH₃).

  • Benefits of N-Acetylation:

    • Moderated Activation: The N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. This is because the nitrogen's lone pair is delocalized by resonance into the adjacent carbonyl group, making it less available to the aromatic ring.[3] This moderation effectively prevents polysubstitution.

    • Acid Stability: The amide is not basic and does not react with acid catalysts, allowing standard EAS conditions to be employed.[6]

    • Steric Influence: The increased steric bulk of the acetamide group can enhance regioselectivity, often favoring substitution at the para position over the more hindered ortho position.[6]

Figure 2: General workflow for controlled electrophilic substitution.

Experimental Protocols

Safety First: Before beginning any protocol, consult the Safety Data Sheet (SDS) for all reagents.[7] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Controlled Monobromination via Protection Strategy

This three-part protocol is the recommended method for synthesizing 5-bromo-4-amino-3-methoxybenzamide.

Part A: Protection via N-Acetylation

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 60.2 mmol) in glacial acetic acid (80 mL).

  • Reagent Addition: Slowly add acetic anhydride (6.8 mL, 72.2 mmol, 1.2 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 2 hours. The reaction is typically exothermic. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. The protected product, N-(4-carbamoyl-2-methoxyphenyl)acetamide, will precipitate as a white solid.

  • Purification: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C.

    • Expected Yield: >95%

    • Causality: Acetic anhydride is a potent acetylating agent. Acetic acid serves as a solvent that is compatible with the reagent and product. Precipitation in water removes excess acetic acid and anhydride.

Part B: Electrophilic Bromination

  • Setup: Dissolve the dried N-(4-carbamoyl-2-methoxyphenyl)acetamide (10.0 g, 48.0 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask protected from light.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (2.7 mL, 52.8 mmol, 1.1 equiv) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred acetamide solution over 30 minutes at room temperature.

  • Reaction: After the addition is complete, stir the mixture for 3-4 hours at room temperature. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into 500 mL of cold water containing sodium bisulfite (~5 g) to quench any unreacted bromine (the orange color should disappear).

  • Isolation: The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

    • Expected Yield: >90%

    • Causality: The moderated activation of the acetamide group allows for controlled monobromination. Acetic acid is an ideal solvent for this polar transformation.

Part C: Deprotection via Acid Hydrolysis

  • Setup: Place the dried, brominated intermediate from Part B into a 250 mL round-bottom flask. Add a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) using a heating mantle and condenser for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly neutralize the mixture by adding aqueous sodium hydroxide (e.g., 6 M NaOH) until the pH is ~7-8. The final product, 5-bromo-4-amino-3-methoxybenzamide, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

    • Expected Yield: >85%

    • Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group. Neutralization is required to deprotonate the anilinium salt and precipitate the neutral product.

Protocol 2: Nitration (Protection Mandatory)

Direct nitration is not feasible due to the basicity of the amino group.[3][8] The N-acetylated intermediate from Protocol 1, Part A must be used.

  • Setup: In a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add N-(4-carbamoyl-2-methoxyphenyl)acetamide (10.0 g, 48.0 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate, pre-cooled dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.6 mL, 1.1 equiv) to concentrated sulfuric acid (10 mL).

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 45-60 minutes, maintaining the internal temperature between 0°C and 5°C. After addition, let the reaction stir at this temperature for an additional 2 hours.

  • Work-up: Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation & Deprotection: Collect the solid by filtration, wash with copious amounts of cold water until the washings are neutral. This nitro-intermediate is often carried directly to the deprotection step (Protocol 1, Part C) without extensive drying.

    • Causality: The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the mixture of strong acids. Low temperatures are critical to prevent side reactions and control the exothermic nature of the reaction.

Summary of Reactions and Conditions

ReactionElectrophileCatalyst/ConditionsStrategyExpected Major Product
Bromination Br₂Acetic Acid, RTProtection Required5-Bromo-4-amino-3-methoxybenzamide
Nitration HNO₃H₂SO₄, 0-5°CProtection Mandatory5-Nitro-4-amino-3-methoxybenzamide
Sulfonation SO₃Fuming H₂SO₄Protection Mandatory5-Sulfo-4-amino-3-methoxybenzamide
Friedel-Crafts R-Cl / RCOClAlCl₃Not RecommendedComplexation with catalyst deactivates the ring.[3]

References

  • Filo. (2024). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.
  • Benchchem. (2025). Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide.
  • University of Calgary. (n.d.).
  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2015). 16.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2020). 17.
  • Wikipedia. (n.d.).

Sources

Scale-Up Synthesis of 4-Amino-3-methoxybenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of 4-Amino-3-methoxybenzamide, a key intermediate in the pharmaceutical and fine chemical industries. The described methodology is designed for robustness and scalability, focusing on a two-step synthetic sequence commencing from 4-hydroxy-3-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental rationale, process controls, safety considerations, and analytical validation required for successful large-scale production.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutically active compounds and functional materials.[1][2][3] Its molecular structure, featuring an aminobenzamide core with a methoxy substituent, provides a versatile scaffold for further chemical modifications. The increasing demand for this intermediate necessitates the development of a reliable and scalable synthetic process.

This document outlines a field-proven, two-step synthetic route for the preparation of this compound, designed for implementation at the kilogram scale. The chosen pathway prioritizes the use of readily available starting materials, manageable reaction conditions, and straightforward purification procedures to ensure both economic viability and operational efficiency.

Synthetic Strategy and Rationale

The selected synthetic approach involves two key transformations:

  • Amidation: Conversion of the carboxylic acid functionality of a suitable precursor to a primary amide.

  • Reduction: Selective reduction of a nitro group to an amine.

This strategy is advantageous as it allows for the late-stage introduction of the crucial amino group, minimizing potential side reactions and simplifying purification. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction Start 3-Methoxy-4-nitrobenzoic Acid Amidation Amidation with SOCl₂/NH₄OH Start->Amidation Thionyl Chloride, Ammonium Hydroxide Intermediate 3-Methoxy-4-nitrobenzamide Amidation->Intermediate Intermediate_ref 3-Methoxy-4-nitrobenzamide Reduction Catalytic Hydrogenation Product This compound Reduction->Product Intermediate_ref->Reduction H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-nitrobenzamide

This step involves the conversion of 3-methoxy-4-nitrobenzoic acid to the corresponding acid chloride, followed by amidation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3-Methoxy-4-nitrobenzoic acid5081-36-7197.15 g/mol 1.0
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 1.5
Toluene108-88-392.14 g/mol Solvent
Ammonium hydroxide (28-30%)1336-21-635.04 g/mol 5.0

Protocol:

  • Reaction Setup: To a 22 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber, add 3-methoxy-4-nitrobenzoic acid (1.0 kg, 5.07 mol) and toluene (10 L).

  • Acid Chloride Formation: Stir the suspension and slowly add thionyl chloride (1.1 L, 15.2 mol) dropwise over 1 hour, maintaining the internal temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Cool the resulting crude acid chloride in an ice bath. In a separate vessel, prepare a solution of ammonium hydroxide (2.5 L, ~22 mol) in water (5 L). Slowly add the crude acid chloride to the ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 20°C.

  • Product Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Filter the precipitate, wash with deionized water (3 x 2 L), and dry under vacuum at 60°C to a constant weight.

Expected Yield: 90-95% of a pale-yellow solid.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3-Methoxy-4-nitrobenzamide56394-13-1196.16 g/mol 1.0
Palladium on Carbon (10% Pd)7440-05-3-0.01 (by weight)
Ethanol64-17-546.07 g/mol Solvent
Hydrogen Gas1333-74-02.02 g/mol Excess

Protocol:

  • Reaction Setup: To a 20 L hydrogenation reactor, add 3-methoxy-4-nitrobenzamide (0.9 kg, 4.59 mol), 10% Palladium on Carbon (90 g), and ethanol (9 L).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is exothermic; maintain the temperature below 40°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 1 L).

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure to approximately one-third of the original volume. Cool the solution in an ice bath to induce crystallization.

  • Purification: Filter the crystalline product, wash with cold ethanol (2 x 500 mL), and dry under vacuum at 50°C to a constant weight.

Expected Yield: 85-90% of an off-white to light brown powder.[4]

Safety and Hazard Information

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7][8]

Specific Hazards:

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly grounded and free of leaks.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle in a wet state or under an inert atmosphere.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][9]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Analytical Quality Control

To ensure the purity and identity of the final product, the following analytical techniques should be employed:

QC_Workflow Final_Product This compound HPLC HPLC Analysis (Purity Assay) Final_Product->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) Final_Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Final_Product->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Final_Product->FTIR Release Product Release HPLC->Release NMR->Release MS->Release FTIR->Release

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water gradient

  • Detector: UV at 254 nm

  • Purpose: To determine the purity of the final product and quantify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: To confirm the chemical structure of this compound. Spectra should be consistent with the expected structure.

Mass Spectrometry (MS):

  • To verify the molecular weight of the compound (Expected [M+H]⁺ = 167.08).[10]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • To identify the characteristic functional groups (e.g., N-H, C=O, C-O).[10]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers and production chemists can confidently implement this synthesis on a larger scale. The integrated analytical quality control measures ensure that the final product meets the stringent requirements for its use in pharmaceutical and fine chemical applications.

References

  • Capot Chemical. (2018). Material Safety Data Sheet. Retrieved from [Link]

  • Eureka | Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Amino-4-Methoxy Benzamide, 25 kgs, Drum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methoxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Strategic Utility of 4-Amino-3-methoxybenzamide in the Synthesis of Targeted Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzamide Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets.[1][2] The design of potent and selective kinase inhibitors often relies on the use of privileged scaffolds – molecular frameworks that are pre-validated to interact with the ATP-binding site of kinases. The benzamide moiety is one such scaffold, frequently employed for its ability to form key hydrogen bonding interactions within the kinase hinge region, a critical component for inhibitor binding.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Amino-3-methoxybenzamide as a versatile starting material in the synthesis of kinase inhibitors. We will explore the chemical logic behind its use, provide detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, and offer insights into the experimental choices that underpin a successful synthetic campaign.

Scientific Rationale: Why this compound?

The chemical architecture of this compound offers a unique combination of functional groups that can be strategically manipulated to build complex kinase inhibitors.

  • The Primary Amine (-NH2): This group at the 4-position serves as a key nucleophile, enabling the formation of various linkages, most notably through reactions like amide bond formation, urea formation, or as a nucleophilic partner in substitution reactions to build upon the core structure.

  • The Methoxy Group (-OCH3): The methoxy group at the 3-position is an important electronic and steric modulator. It can influence the reactivity of the aromatic ring and provide crucial interactions within the target kinase's binding pocket. Its presence can also enhance solubility and other pharmacokinetic properties of the final compound.

  • The Benzamide Moiety (-C(O)NH2): The primary amide is a versatile functional group. It can act as a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the kinase. It can also be a synthetic handle for further derivatization.

Application Showcase: Synthesis of a Bosutinib-Analogue Kinase Inhibitor

To illustrate the utility of this compound, we will detail a representative synthesis of a hypothetical kinase inhibitor that shares structural motifs with Bosutinib, a potent Src/Abl kinase inhibitor.[3][4] This multi-step synthesis will highlight key chemical transformations and provide a practical workflow for researchers.

Overall Synthetic Scheme

G A This compound B Step 1: Protection of the Amine (Boc Anhydride, TEA, DCM) A->B C Intermediate 1: tert-butyl (4-carbamoyl-2-methoxyphenyl)carbamate B->C D Step 2: Halogenation (N-Bromosuccinimide, Acetonitrile) C->D E Intermediate 2: tert-butyl (5-bromo-4-carbamoyl-2-methoxyphenyl)carbamate D->E F Step 3: Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O) E->F G Intermediate 3: Boc-protected Biaryl Compound F->G H Step 4: Deprotection (TFA, DCM) G->H I Final Product: Bosutinib-Analogue Kinase Inhibitor H->I

Caption: Synthetic workflow for a Bosutinib-analogue from this compound.

Experimental Protocols

PART 1: Synthesis of Intermediate 1: tert-butyl (4-carbamoyl-2-methoxyphenyl)carbamate

Rationale: The primary amine of this compound is highly reactive and can interfere with subsequent reactions, particularly the desired cross-coupling. Therefore, it is essential to protect it. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the conditions of the subsequent halogenation and Suzuki-Miyaura coupling steps, and can be readily removed under acidic conditions.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0166.18101.66 g
Di-tert-butyl dicarbonate (Boc)2O1.1218.25112.40 g
Triethylamine (TEA)1.5101.19152.09 mL
Dichloromethane (DCM)---50 mL

Protocol:

  • To a 100 mL round-bottom flask, add this compound (1.66 g, 10 mmol) and dissolve in dichloromethane (50 mL).

  • Add triethylamine (2.09 mL, 15 mmol) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in DCM (10 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford tert-butyl (4-carbamoyl-2-methoxyphenyl)carbamate as a white solid.

PART 2: Synthesis of Intermediate 2: tert-butyl (5-bromo-4-carbamoyl-2-methoxyphenyl)carbamate

Rationale: Introduction of a halogen atom, in this case bromine, onto the aromatic ring is a prerequisite for the subsequent Suzuki-Miyaura cross-coupling reaction. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
tert-butyl (4-carbamoyl-2-methoxyphenyl)carbamate1.0266.3051.33 g
N-Bromosuccinimide (NBS)1.05177.985.250.93 g
Acetonitrile---25 mL

Protocol:

  • In a 50 mL round-bottom flask, dissolve tert-butyl (4-carbamoyl-2-methoxyphenyl)carbamate (1.33 g, 5 mmol) in acetonitrile (25 mL).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Bromosuccinimide (0.93 g, 5.25 mmol) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium thiosulfate (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield tert-butyl (5-bromo-4-carbamoyl-2-methoxyphenyl)carbamate.

PART 3: Synthesis of Intermediate 3: Boc-protected Biaryl Compound via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[5] In this step, the bromine atom introduced in the previous step is coupled with a suitable arylboronic acid to construct the biaryl core of the kinase inhibitor. The choice of arylboronic acid is critical as it will introduce the desired substituent that will interact with a specific region of the kinase binding pocket.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
tert-butyl (5-bromo-4-carbamoyl-2-methoxyphenyl)carbamate1.0345.1920.69 g
Arylboronic Acid (e.g., 4-methylphenylboronic acid)1.2135.962.40.33 g
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]0.051155.560.1116 mg
Potassium Carbonate (K2CO3)2.0138.2140.55 g
1,4-Dioxane/Water (4:1)---10 mL

Protocol:

  • To a microwave vial, add tert-butyl (5-bromo-4-carbamoyl-2-methoxyphenyl)carbamate (0.69 g, 2 mmol), the chosen arylboronic acid (0.33 g, 2.4 mmol), potassium carbonate (0.55 g, 4 mmol), and Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-Dioxane and water (8 mL : 2 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux for 4-8 hours. Monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to obtain the Boc-protected biaryl compound.

G A Reagents: - Intermediate 2 - Arylboronic Acid - Pd(PPh3)4 - K2CO3 C Conditions: - Inert Atmosphere - 100-120 °C (Microwave or Reflux) A->C B Solvent: 1,4-Dioxane/H2O B->C D Workup: - Filtration - Extraction - Chromatography C->D E Product: Intermediate 3 D->E

Caption: Key parameters for the Suzuki-Miyaura coupling step.

PART 4: Synthesis of the Final Product: Deprotection

Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this deprotection, proceeding cleanly at room temperature.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Boc-protected Biaryl Compound1.0-1-
Trifluoroacetic Acid (TFA)-114.02-2 mL
Dichloromethane (DCM)---8 mL

Protocol:

  • Dissolve the Boc-protected biaryl compound (1 mmol) in dichloromethane (8 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product can be purified by preparative HPLC or crystallization to yield the desired kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic placement of functional groups allows for a logical and efficient synthetic route to complex molecular architectures. The protocols detailed in this application note provide a robust framework for researchers to utilize this starting material in their drug discovery efforts. The presented synthesis of a Bosutinib-analogue is a representative example, and the principles can be adapted to the synthesis of a wide range of other kinase inhibitors targeting various members of the kinome.

References

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PubMed. Available at: [Link]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC. Available at: [Link]

  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor for chronic myeloid leukemia. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(El-Damasy-Keum/e7b936d62872957421f5d218843950153f3e6912]([Link]

  • 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135. PubChem. Available at: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC. Available at: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PubMed. Available at: [Link]

  • Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. PubMed. Available at: [Link]

  • Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia. MDPI. Available at: [Link]

  • Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia. PubMed. Available at: [Link]

  • Targeting Tyrosine Kinases in Acute Myeloid Leukemia: Why, Who and How?. MDPI. Available at: [Link]

  • A New and Practical Synthesis of Bosutinib. ResearchGate. Available at: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. PubChem. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this important synthetic transformation. We will move beyond simple procedural outlines to explore the chemical principles behind common issues, providing you with the expert insights needed to improve your yield, purity, and overall success.

Section 1: Synthetic Strategy Overview

The most prevalent and reliable route to this compound involves the reduction of an aromatic nitro group on a suitable precursor. While several starting points are viable, a common pathway begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid)[1][2][3] or a pre-functionalized derivative. The general sequence involves amidation, nitration, and a final reduction step.

The critical transformation is the selective reduction of the 4-nitro group to the 4-amino group without affecting the benzamide or methoxy functionalities. This step is frequently the primary source of yield loss and impurities if not properly controlled.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Reduction Step Start Vanillic Acid (or derivative) Amidation Amidation Start->Amidation 1. SOCl₂ or Coupling Agent 2. NH₄OH / NH₃ Nitration Nitration Amidation->Nitration HNO₃ / H₂SO₄ Nitro_Intermediate 3-Methoxy-4-nitrobenzamide Nitration->Nitro_Intermediate Reduction Nitro Group Reduction Nitro_Intermediate->Reduction e.g., H₂, Pd/C Product This compound Reduction->Product

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Nitration of the Benzamide Precursor

Q1: My nitration of 3-methoxybenzamide is giving me a mixture of isomers, primarily the 6-nitro and 4-nitro products. How can I improve regioselectivity for the desired 4-nitro isomer?

A1: This is a classic challenge of electrophilic aromatic substitution governed by directing group effects. The methoxy group (-OCH₃) is a strong ortho-, para-director and activating, while the benzamide group (-CONH₂) is a meta-director and deactivating.

  • Understanding the Causality: The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it (C2 and C4). The C6 position is also ortho to the methoxy group but is sterically hindered by the adjacent benzamide. Therefore, the primary competition is between the C2 and C4 positions. The amide group deactivates the ring, but its meta-directing influence reinforces the para-substitution relative to the methoxy group.

  • Actionable Solutions:

    • Temperature Control is Critical: Run the reaction at a low temperature (e.g., 0 to 5 °C). Higher temperatures provide more energy for the reactants to overcome the activation barrier for the formation of less-favored isomers. A controlled, slow addition of the nitrating agent to the substrate solution is paramount.

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) is typically effective. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Using fuming nitric acid or increasing the acid ratio can lead to over-nitration or oxidative side reactions.

    • Solvent Effects: Using a non-polar, inert solvent can sometimes influence selectivity, although for this reaction, sulfuric acid often serves as both catalyst and solvent.

Part B: Reduction of 3-Methoxy-4-nitrobenzamide

This final step is the most common source of difficulty. Success hinges on choosing the right reduction method and executing it flawlessly.

Q2: My nitro group reduction is stalling, and I'm recovering a significant amount of starting material. What's going wrong?

A2: Incomplete reduction is a frequent issue, often related to catalyst activity or reaction conditions. The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] A failure at any stage will halt the reaction.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C):

    • Catalyst Deactivation: This is the most common culprit. The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur compounds, halides, or even certain functional groups. Ensure your glassware is scrupulously clean and your solvents are of high purity. The catalyst itself may be old or of poor quality. Always use a fresh, high-quality catalyst if in doubt.

    • Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus. For balloon hydrogenation, ensure the balloon remains inflated. For a Parr shaker or autoclave, verify the pressure holds steady. The reaction consumes hydrogen, so a pressure drop is expected, but it should be gradual.

    • Poor Mass Transfer: The reaction is heterogeneous (solid catalyst, dissolved substrate, gaseous hydrogen). Vigorous stirring is essential to ensure all three phases are in constant contact. Inadequate agitation is a common cause of slow or stalled reactions.

    • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are standard. The nitro-intermediate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):

    • Metal Passivation: The surface of the metal (e.g., iron powder) can become passivated by an oxide layer. Using an acid (like HCl) helps to activate the metal surface. Ensure you are using a fine powder to maximize surface area.

    • Stoichiometry: Unlike catalytic methods, these are stoichiometric reactions. Ensure you are using a sufficient molar excess of the metal reducing agent. Typically, 3 to 5 equivalents are used.

TroubleshootingNitroReduction Start Incomplete Nitro Reduction? Method Which Method? Start->Method Catalytic Catalytic Hydrogenation (e.g., Pd/C, H₂) Method->Catalytic Catalytic MetalAcid Metal/Acid Reduction (e.g., Fe/HCl) Method->MetalAcid Metal/Acid CheckCatalyst Is the catalyst fresh and active? Catalytic->CheckCatalyst CheckHydrogen Is the H₂ supply adequate (no leaks)? CheckCatalyst->CheckHydrogen Yes Replace Catalyst Replace Catalyst CheckCatalyst->Replace Catalyst No CheckStirring Is agitation vigorous enough? CheckHydrogen->CheckStirring Yes Fix Leaks Fix Leaks CheckHydrogen->Fix Leaks No CheckSolvent Is the substrate fully dissolved? CheckStirring->CheckSolvent Yes Increase RPM Increase RPM CheckStirring->Increase RPM No CheckMetal Is the metal activated (fine powder, acid present)? MetalAcid->CheckMetal CheckStoich Is there a sufficient molar excess of metal? CheckMetal->CheckStoich Yes Use fresh metal/acid Use fresh metal/acid CheckMetal->Use fresh metal/acid No CheckTemp Is the reaction heated (if required)? CheckStoich->CheckTemp Yes Add more metal Add more metal CheckStoich->Add more metal No

Caption: Troubleshooting decision tree for incomplete nitro group reduction.

Q3: My final product is contaminated with impurities after reduction. What are the likely side reactions?

A3: Side reactions can occur, especially under harsh conditions.

  • Hydrodehalogenation: If your precursor contains any halide substituents (Cl, Br, I), these can be reductively cleaved by catalytic hydrogenation, particularly with Pd/C. This is a common side reaction in peptide synthesis and other contexts.[5][6] If this is an issue, switching to a different catalyst (e.g., Platinum on carbon, PtO₂) or a non-catalytic method (Fe/HCl) may be necessary.

  • Amide Reduction: While amides are generally stable, very harsh reducing conditions (e.g., high-pressure hydrogenation with aggressive catalysts or reagents like LiAlH₄, which should not be used here) could potentially reduce the amide to an amine. This is unlikely with standard methods but is a theoretical possibility.

  • Incomplete Reduction Intermediates: As mentioned, the reduction proceeds via nitroso and hydroxylamine species. If the reaction is stopped prematurely or the catalyst is not active enough, these highly reactive intermediates can persist and potentially dimerize or polymerize, leading to colored impurities.

Part C: Purification and Handling

Q4: What is the most effective way to purify the final this compound product?

A4: The purification strategy depends on the scale and the nature of the impurities.

  • Workup: After a catalytic hydrogenation, the first step is to carefully filter off the catalyst (e.g., through a pad of Celite®). Caution: Pd/C is pyrophoric and can ignite upon exposure to air when dry and saturated with hydrogen. Ensure the filter cake is kept wet with solvent during filtration. For metal/acid reductions, the workup involves filtering off the metal salts and neutralizing the acid, often leading to an aqueous extraction.

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, water, ethyl acetate, or mixtures thereof.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity with similar solubility, silica gel column chromatography is the next logical step. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point for elution.

Q5: My isolated product is a pink or brown powder, not the expected off-white solid. Why?

A5: Aromatic amines are notoriously susceptible to air oxidation.

  • Oxidation: The amino group can be oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities. This often forms highly colored quinone-imine type structures.

  • Mitigation:

    • Work quickly during purification.

    • Dry the final product under vacuum without excessive heat.

    • Store the final product under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-colored vial, preferably in a refrigerator or freezer to prolong its shelf life.

Section 3: Recommended Protocol & Data

This section provides a reliable, step-by-step protocol for the final reduction step and a comparative table of common reduction methods.

Protocol: Catalytic Hydrogenation of 3-Methoxy-4-nitrobenzamide
  • Setup: In a suitable hydrogenation vessel (e.g., a thick-walled flask for balloon hydrogenation or a Parr shaker bottle), add 3-Methoxy-4-nitrobenzamide (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C). A typical loading is 5-10 mol% of palladium relative to the substrate.

  • Solvent: Add a suitable solvent (e.g., Ethanol or Methanol, approx. 10-20 mL per gram of substrate) to dissolve the starting material.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for small scale; 50 psi is common for a Parr apparatus) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete within 2-6 hours, but may vary. A key indicator is the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filtration (Critical Step): Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad and catalyst remain wet with solvent at all times to prevent ignition. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[7][8][9][10]

Data Table: Comparison of Reduction Methods
Reducing SystemTypical ConditionsYieldProsCons
H₂ / Pd/C 1-4 atm H₂, 5-10% Pd/C, RT, EtOH/MeOH>90%High yield, clean reaction, easy product isolation.Catalyst is expensive and pyrophoric; sensitive to poisons.
Fe / HCl or NH₄Cl Excess Fe powder, aq. EtOH, reflux80-95%Inexpensive, robust, not sensitive to many poisons.[11]Requires acidic conditions, workup is more involved (neutralization, filtration of iron salts).
SnCl₂·2H₂O / HCl Excess SnCl₂, EtOH, reflux85-95%Effective and reliable, works well for small scale.Tin salts are toxic and require careful disposal; workup can be cumbersome.
Sodium Hydrosulfite (Na₂S₂O₄) aq. Base (e.g., NH₄OH), heat70-85%Avoids heavy metals and catalytic hydrogenation.Can sometimes produce sulfated byproducts; yields may be lower.

Section 4: References

  • PubChem. 4-methoxy-3-nitro-N-phenylbenzamide. [Link]

  • Wikipedia. Vanillic acid. [Link]

  • PubChem. Vanillic acid. [Link]

  • NIST. 3-Amino-4-methoxybenzamide. [Link]

  • Human Metabolome Database. Vanillic acid (HMDB0000484). [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

  • National Center for Biotechnology Information. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • PubChem. 3-Amino-4-methoxybenzamide. [Link]

  • National Center for Biotechnology Information. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • National Center for Biotechnology Information. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • PubMed. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: Purification of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. A common pathway involves the reduction of a nitro-group precursor, 3-methoxy-4-nitrobenzamide.[1] Consequently, the primary impurities are often:

  • Unreacted Starting Material: Residual 3-methoxy-4-nitrobenzamide.

  • Partially Reduced Intermediates: Such as nitroso or hydroxylamine species.

  • Byproducts of Side Reactions: Dependent on the specific reagents and conditions used.

Additionally, colored impurities may arise from the oxidation of the aromatic amine functionality.

Q2: My isolated this compound has a persistent color (e.g., yellow, brown). What is the likely cause and how can I remove it?

A persistent color is typically indicative of trace oxidized impurities or residual nitro-containing starting material. The aromatic amine in this compound is susceptible to air oxidation, which can form highly colored polymeric species.

Troubleshooting Workflow for Color Removal

Color_Removal_Workflow start Colored Product recrystallization Recrystallization with Activated Carbon start->recrystallization Primary Method result Colorless Product recrystallization->result Success fail Color Persists recrystallization->fail Failure column Silica Gel Column Chromatography column->result Success fail->column Alternative Method

Caption: Troubleshooting workflow for removing colored impurities.

Detailed Protocol: Decolorization by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude, colored product in a minimal amount of the hot solvent.

  • Activated Carbon Treatment: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Caution: Add the carbon carefully to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold solvent.

Troubleshooting Guide

Issue 1: Poor Yield After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Solvent Using too much solvent will keep a substantial portion of the product dissolved even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of fine, impure crystals and trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]
Inappropriate Solvent The chosen solvent may have too high a solvating power for the product even at low temperatures.Experiment with different solvent systems, including solvent/anti-solvent pairs (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until turbidity is observed).[3]
Issue 2: Persistent Impurities Observed by HPLC/NMR

Question: My HPLC or NMR analysis still shows the presence of impurities after recrystallization. What are my next steps?

Analysis Workflow for Persistent Impurities

Impurity_Removal_Workflow start Impure Product (Post-Recrystallization) characterize Characterize Impurity (LC-MS, NMR) start->characterize acid_base Acid-Base Extraction result Pure Product acid_base->result chromatography Column Chromatography chromatography->result characterize->acid_base Impurity is acidic/basic characterize->chromatography Impurity is neutral or similar polarity

Caption: Decision workflow for removing persistent impurities.

1. Acid-Base Extraction

This technique is particularly effective if the impurity has a different acidity or basicity compared to this compound. Since the target molecule contains a basic amino group, it can be separated from neutral or acidic impurities.[4]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the impure compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The purified this compound will precipitate out.

  • Isolation: Collect the pure product by filtration, wash with cold water, and dry thoroughly.

2. Column Chromatography

If the impurity is neutral and has a polarity similar to the product, column chromatography is the most effective purification method.

Recommended HPLC Conditions for Purity Analysis:

A reverse-phase HPLC method can be used to assess purity and guide the development of preparative chromatography.[5]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
This is a general starting point and may require optimization.[6]

For preparative column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point. The polarity of the solvent system should be adjusted based on the TLC analysis of the crude mixture.

References

  • Separation of 3-Amino-N-(4-(aminocarbonyl)phenyl)-4-methoxybenzamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • 3-Amino-4-methoxybenzamide. PubChem. Available from: [Link]

  • 3-Amino-4-methoxybenzanilide. PubChem. Available from: [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap. Available from: [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. Available from: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]

  • 3-Amino-4-methoxybenzamide. NIST WebBook. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

Sources

common impurities in 4-Amino-3-methoxybenzamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3-methoxybenzamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a substituted benzamide derivative.[1] Its molecular structure features an aromatic ring with amino, methoxy, and carboxamide functional groups. These groups make it a versatile building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various pharmaceutical compounds, including enzyme inhibitors and antitumor agents.

Q2: What are the most common impurities I might encounter in my sample of this compound?

Impurities in this compound typically arise from the synthetic route used or from degradation. Common classes of impurities include:

  • Unreacted Starting Materials: A frequent synthetic pathway involves the reduction of 3-Methoxy-4-nitrobenzamide.[2] Consequently, residual nitro compound is a common impurity.

  • Hydrolysis Products: The amide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-Amino-3-methoxybenzoic acid.[3][4]

  • Oxidation By-products: The aromatic amine group is prone to oxidation, which can occur upon exposure to air or other oxidizing agents.[5][6] This can lead to the formation of colored impurities like nitroso compounds or azo-coupled dimers, which are often responsible for a pink, brown, or black appearance in the final product.[7][8][9]

  • Side-Reaction Products: Depending on the specific reagents and conditions used in the synthesis, other related substances may be formed.

Q3: Why is my product colored (e.g., pink, brown) instead of the expected white or off-white solid?

A colored product is almost always indicative of oxidation impurities. The primary amino group on the benzene ring is easily oxidized, leading to highly conjugated systems that absorb visible light.[5][7][8] Even trace amounts of these by-products can impart a noticeable color to the bulk material. To minimize this, it is crucial to store the compound under an inert atmosphere (like nitrogen or argon), protect it from light, and keep it in a cool, dry place.

Q4: How can I get a preliminary assessment of my product's purity?

Thin-Layer Chromatography (TLC) is an excellent, rapid technique for a qualitative purity assessment. By spotting your dissolved product on a TLC plate (typically silica gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. A single spot indicates high purity, while multiple spots suggest the presence of impurities. The relative positions of the spots (Rf values) can also give clues about their polarity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]

Troubleshooting & Purification Protocols

Problem: My product is discolored and shows multiple spots on TLC, indicating significant impurities.

This is a common issue that requires a systematic approach to purification. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

Workflow for Purification and Analysis

The following diagram outlines the logical workflow for purifying and verifying the purity of crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end Finish Crude Crude this compound TLC_HPLC Preliminary Purity Check (TLC/HPLC) Crude->TLC_HPLC PurityCheck Purity > 98%? TLC_HPLC->PurityCheck Recrystallization Recrystallization PurityCheck->Recrystallization No (Major Impurities) Chromatography Column Chromatography PurityCheck->Chromatography No (Minor/Trace Impurities) PureProduct Pure Product (Store under Inert Gas) PurityCheck->PureProduct Yes Recrystallization->TLC_HPLC Chromatography->TLC_HPLC

Caption: Workflow for impurity removal.

Protocol 1: Recrystallization for General Purification

Recrystallization is highly effective for removing impurities that have different solubility profiles from the desired product. It is the preferred method for purifying moderately impure, solid materials on a larger scale.

Causality: The principle relies on dissolving the impure solid in a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble (and can be filtered out while hot) or highly soluble (and will remain in the mother liquor upon cooling). Slow cooling allows for the formation of a pure crystal lattice, excluding impurities.[11][12]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is very soluble at high temperatures but poorly soluble at room temperature. Ethanol or a mixture of ethanol and water are often good starting points for polar compounds like this.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If you observe any insoluble material (e.g., dust, less soluble impurities) in the hot solution, you must perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[12]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography for Difficult-to-Remove Impurities

When impurities have solubilities very similar to the product, or when they are present in small amounts, column chromatography is the more effective purification method.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and thus travel down the column more slowly, while less polar compounds will elute faster.

Step-by-Step Protocol:

  • Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin passing the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Common Impurities and Removal Strategies

Impurity NameLikely SourceRecommended Removal MethodRationale
3-Methoxy-4-nitrobenzamide Incomplete reduction during synthesis[2]Column ChromatographyThe nitro group makes this compound significantly more polar than the desired amine, allowing for good separation on silica gel.
4-Amino-3-methoxybenzoic acid Hydrolysis of the amide group[3]Recrystallization or Acid/Base ExtractionThe carboxylic acid is much more polar and may have different solubility. Alternatively, an acid/base wash can selectively remove it by forming a water-soluble salt.
Oxidized/Coupled Species (Azo compounds) Air oxidation of the amino group[7][8]Recrystallization with charcoal treatmentThese are often colored, high-molecular-weight impurities. Activated charcoal can be added during hot dissolution in recrystallization to adsorb them before the hot filtration step.

References

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • National Institutes of Health. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • University of Surrey. Oxidation of aromatic amines by sodium hypochlorite.
  • ACS Publications. Oxidation of aniline and other primary aromatic amines by manganese dioxide. Available from: [Link]

  • Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups?. Available from: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

  • National Institutes of Health. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Available from: [Link]

Sources

stability issues of 4-Amino-3-methoxybenzamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-3-methoxybenzamide (CAS No. 211374-82-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability-related challenges you may encounter during your experiments. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

The information herein is curated based on the chemical properties of this compound, related isomers, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] While specific public stability data for this exact molecule is limited, its structure—containing an aromatic amine, a methoxy group, and a benzamide functional group—provides a strong basis for predicting its stability profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid (powder) this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Some related compounds are noted to be sensitive to air and moisture, so minimizing exposure to the atmosphere is crucial.[5] For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) and protected from light is advisable.

Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?

A2: A color change in the solid state often suggests degradation, likely due to oxidation or photodegradation. The aromatic amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Section 2: Stability in Solution

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on its chemical structure, the two primary degradation pathways in solution are anticipated to be hydrolysis of the amide bond and oxidation of the aromatic amine.

  • Hydrolysis: The benzamide functional group can undergo hydrolysis, especially under strong acidic or basic conditions, to yield 4-amino-3-methoxybenzoic acid and ammonia.[6][7] The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidation: The aromatic amine is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to a complex mixture of degradation products.

Below is a diagram illustrating the potential degradation pathways.

Degradation Pathways Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis Amide Cleavage oxidation Oxidation (Air, Light, Oxidizing Agents) parent->oxidation Aromatic Amine Oxidation hydrolysis_product 4-Amino-3-methoxybenzoic acid + NH3 hydrolysis->hydrolysis_product oxidation_products Oxidized Degradants (e.g., quinone-imines, polymeric species) oxidation->oxidation_products

Caption: Potential degradation routes for this compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 3): The amide bond may be susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures.

  • Neutral Conditions (pH 6-8): The compound is likely to be most stable in this range, as both acid and base-catalyzed hydrolysis are minimized.

  • Basic Conditions (pH > 9): The amide bond can undergo base-catalyzed hydrolysis. Additionally, the aromatic amine may be more susceptible to oxidation at higher pH.

For critical experiments, it is recommended to perform a preliminary pH stability screen by incubating solutions at different pH values and analyzing for degradation over time.

Q5: My solution of this compound is turning yellow/brown during my experiment. What should I do?

A5: The development of a yellow or brown color is a strong indicator of oxidative degradation. To mitigate this:

  • De-gas your solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Protect from light: Conduct experiments in amber glassware or under light-protected conditions.[6]

  • Use fresh solutions: Prepare solutions of this compound immediately before use.

  • Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

Section 3: Forced Degradation Studies

Q6: I need to perform a forced degradation study on this compound. What conditions should I use?

A6: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] The following are recommended starting conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the parent compound.[1]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °C24-48 hoursAmide Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp4-8 hoursAmide Hydrolysis
Oxidation 3% H₂O₂Room Temp24 hoursAromatic Amine Oxidation
Thermal Solid & Solution80 °C48 hoursGeneral Thermal Decomposition
Photostability Solid & SolutionAmbientICH Q1B exposurePhotodegradation

Note: These are starting points and may need to be optimized based on the observed stability of the compound.

Experimental Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • For Hydrolysis: Dilute the stock solution with the acidic or basic solution to the target concentration.

    • For Oxidation: Dilute the stock solution with the oxidizing agent solution.

    • For Thermal Stress: Place both solid compound and a solution of the compound in a temperature-controlled oven.

    • For Photostability: Expose the solid and solution samples to a light source as specified in ICH Q1B guidelines, alongside a dark control.[8][9]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis (e.g., add an equimolar amount of base or acid).

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, typically with a photodiode array (PDA) or mass spectrometry (MS) detector to identify and quantify the parent compound and any degradation products.[10]

The workflow for a forced degradation study can be visualized as follows:

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability- Indicating HPLC-UV/MS Acid->Analysis Sample at Time Points Base Base Hydrolysis Base->Analysis Sample at Time Points Oxidation Oxidation Oxidation->Analysis Sample at Time Points Thermal Thermal Thermal->Analysis Sample at Time Points Photo Photostability Photo->Analysis Sample at Time Points Start Prepare Stock Solution (1 mg/mL) Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose End Identify Degradants & Establish Degradation Pathway Analysis->End

Caption: General workflow for a forced degradation study.

References

  • Chemical Label. This compound. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • CPAChem. Safety Data Sheet: 3-amino-4-methoxybenzanilide. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on Force Degradation Studies for Drug Substances. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Pharma Science Monitor. REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • ResearchGate. Condition used for forced degradation. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

  • AGC Biologics. Analytical, Formulation & Stability. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. (PDF) Stability Indicating Analytical Methods (SIAMS). [Link]

  • PubChem. 3-Amino-4-methoxybenzamide. [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide. [Link]

  • NIST. 3-Amino-4-methoxybenzamide. [Link]

  • PubChem. 4-Amino-3-methoxybenzaldehyde. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Q1 Scientific. Photostability testing theory and practice. [Link]

Sources

how to increase the purity of crude 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Purification of 4-Amino-3-methoxybenzamide

Technical Support Center

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to overcome common challenges in the lab. This guide is dedicated to a frequent query: increasing the purity of crude this compound.

This document is structured as a series of questions you might encounter during your workflow. We will explore the nature of potential impurities and detail the primary and alternative purification strategies, from recrystallization to chromatography and acid-base extraction.

Part 1: Initial Assessment & Impurity Profile

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the reduction of a nitro group from a precursor like 3-Methoxy-4-nitrobenzamide.[1][2]

Common Impurities May Include:

  • Unreacted Starting Material: The most common impurity is often the precursor, 3-Methoxy-4-nitrobenzamide. Its physical properties are different, which aids in separation.

  • Side-Reaction Products: Incomplete reactions or side reactions during the amidation or reduction steps can introduce related aromatic compounds.

  • Reagents and Catalysts: Residual catalysts from the reduction step (e.g., Palladium on carbon, Tin(II) chloride) or reagents from the amide formation are also possible contaminants.[3]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities, especially if exposed to air and light over time.[4]

Q2: How can I quickly assess the purity and complexity of my crude sample?

A2: Before attempting large-scale purification, a rapid preliminary analysis is crucial.

  • Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the complexity of your mixture. For aromatic amides, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate or acetone.[5] Start with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. Your target compound, being quite polar due to the amide and amino groups, will likely have a low-to-moderate Rf value. The presence of multiple spots indicates impurities.

  • Melting Point Determination: A pure compound has a sharp, defined melting point. Crude, impure products exhibit a depressed and broad melting point range. The reported melting point for this compound varies, with some sources indicating 124-127°C and others 154-161°C.[6][7][8] This discrepancy may be due to different crystalline forms (polymorphs). Regardless, a broad melting range is a clear indicator of impurity.

Part 2: Primary Purification Method: Recrystallization

Recrystallization is the most efficient and cost-effective method for purifying solid organic compounds and should be your first approach.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal solvent is one that dissolves the compound well when hot but poorly when cold. For amides, polar solvents are generally a good starting point.[5] Given the structure of this compound, the following solvents should be tested on a small scale:

SolventBoiling Point (°C)Rationale
Ethanol 78Often a good choice for moderately polar compounds. Promotes good crystal growth.
Methanol 65Higher solubility than ethanol; may require a co-solvent to reduce solubility at cold temperatures.
Acetonitrile 82Excellent for recrystallizing many amides, often yielding high-quality crystals.[5]
Water 100The compound is reported to be slightly soluble in water.[10] It can be an effective and green solvent, potentially used in a solvent/anti-solvent system.
Ethyl Acetate 77A moderately polar solvent that can be effective if impurities have very different polarities.

Pro-Tip: Test solvents on a few milligrams of your crude product in a test tube. A good solvent will dissolve the material upon heating and show significant crystal formation upon cooling to room temperature and then in an ice bath.

Troubleshooting Recrystallization

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// Solutions sol_oil [label="Reheat to dissolve oil.\nAdd more solvent.\nCool even slower.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_xtal [label="1. Scratch flask inner wall.\n2. Add a seed crystal.\n3. Boil off some solvent.\n4. Add anti-solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_colored [label="Redissolve in hot solvent.\nAdd activated charcoal.\nPerform hot filtration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_yield [label="Cool longer in ice bath.\nMinimize solvent volume.\nRecover from mother liquor.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> dissolve; dissolve -> cool; cool -> outcome;

outcome -> success [label="Success"]; outcome -> oil [label="Problem"]; outcome -> no_xtal [label="Problem"]; outcome -> colored_xtal [label="Problem"]; outcome -> low_yield [label="Problem"];

oil -> sol_oil -> cool; no_xtal -> sol_no_xtal -> cool; colored_xtal -> sol_colored -> cool; low_yield -> sol_low_yield -> outcome; } Caption: Troubleshooting common issues during recrystallization.

Q4: My product is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution's saturation point is exceeded too quickly.

  • Cause: The boiling point of the solvent may be too high, or the solution is cooling too rapidly.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease saturation. Allow the flask to cool much more slowly (e.g., by insulating it with glass wool) to ensure crystallization begins at a lower temperature.[11]

Q5: No crystals are forming even after the solution is cold. What's wrong?

A5: This is a common problem that usually indicates the solution is not sufficiently supersaturated.[11]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a pure sample, add a tiny crystal to the solution to act as a template for crystallization.

    • Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Add an Anti-Solvent: Add a second solvent in which your compound is insoluble (but which is miscible with your primary solvent) dropwise until the solution becomes cloudy, then add a drop or two of the primary solvent to clarify. Now, cool slowly. This is known as using a solvent-pair.[11]

Detailed Protocol: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): This is a critical step to remove the charcoal or any other insoluble material. Preheat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Part 3: Alternative & Advanced Purification Methods

Q6: Recrystallization didn't work or purity is still low. What are my options?

A6: If recrystallization fails, it's typically because the impurities have very similar solubility properties to your target compound. In this case, more powerful techniques based on different chemical principles are required.

Option 1: Acid-Base Extraction

This technique is highly effective for this molecule. It exploits the basicity of the aromatic amino group, which can be protonated to form a water-soluble ammonium salt.[4][13] This allows for separation from neutral or acidic impurities.

// Layers layers [shape=record, label="{Aqueous Layer (Top)|Organic Layer (Bottom)}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Aqueous Path aq_content [label="Contains protonated\nthis compound\n(Water Soluble Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize with Base\n(e.g., NaOH) to pH > 8", fillcolor="#FFFFFF", fontcolor="#202124"]; precipitate [label="Pure Product\nPrecipitates", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Organic Path org_content [label="Contains Neutral & Acidic\nImpurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discard [label="Discard", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> add_acid; add_acid -> layers;

layers:aq -> aq_content; aq_content -> neutralize; neutralize -> precipitate;

layers:org -> org_content; org_content -> discard; } Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer. Shake the funnel vigorously and allow the layers to separate.

  • Separation: Drain the organic layer (which now contains neutral impurities). If you suspect acidic impurities, you can wash this organic layer with a base like 1M NaOH.

  • Liberation: Place the aqueous layer (containing your protonated product) in a flask and cool it in an ice bath.

  • Precipitation: Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 8). The pure, free-base this compound will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Option 2: Column Chromatography

For very stubborn impurities, silica gel column chromatography is the gold standard. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

  • Stationary Phase: Silica gel is the most common choice for polar compounds like amides.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point. Since your compound is polar, you will likely need a relatively high proportion of Ethyl Acetate (e.g., starting with 1:1 Hexane:EtOAc and potentially increasing polarity). For very polar amides that are difficult to elute, adding a small percentage (1-2%) of methanol or triethylamine to the eluent can be effective.[5][14]

Part 4: Final Purity Confirmation

Q7: How do I confirm the purity of my final product?

A7: After purification, you must verify the success of the procedure.

  • Melting Point: The purified product should have a much sharper melting point range (ideally 1-2°C) that aligns with a literature value.

  • TLC: A single spot on a TLC plate (visualized under UV light and with staining if necessary) is a strong indication of purity.

  • Spectroscopy (NMR): 1H and 13C NMR spectroscopy are the most definitive methods. The spectrum of the purified product should be clean, with sharp peaks corresponding to the structure of this compound and minimal-to-no peaks from impurities.

References

Technical Support Center: Synthesis of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. Here, we address common issues with in-depth, mechanistically-grounded explanations and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide: Resolving Specific Synthesis Issues

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My direct amidation of 4-amino-3-methoxybenzoic acid with ammonia is stalling or resulting in very poor yield. What is the underlying issue?

Answer: This is a frequent challenge when attempting to directly react a carboxylic acid with ammonia or an amine. The core issue is a competing and much faster acid-base reaction. The basic amino group of ammonia deprotonates the acidic carboxylic acid to form a stable ammonium carboxylate salt.[1][2]

  • Causality: This salt formation effectively neutralizes both reactants, preventing the nucleophilic attack required for amide bond formation. To proceed to the amide, this salt must be dehydrated by removing a molecule of water, a process that typically requires high temperatures (often >100-170°C).[3][4] Simply mixing the reactants at room temperature will almost exclusively yield the salt, not the desired amide.

  • Troubleshooting & Optimization:

    • Thermal Dehydration: If you must use this direct route, the reaction mixture needs to be heated significantly, often under reflux, to drive off water and push the equilibrium towards the amide product.[3][4]

    • Alternative Activation (Recommended): A more reliable and milder approach is to "activate" the carboxylic acid first. This circumvents the acid-base problem entirely. The two most common methods are:

      • Conversion to an Acyl Chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the -OH group into a much better leaving group (-Cl), making the carbonyl carbon highly electrophilic and reactive towards ammonia.

      • Use of Coupling Reagents: Employing peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid in situ, allowing for amide formation under much milder conditions.[1][2]

Q2: I converted my starting material to an acyl chloride, but the subsequent reaction with ammonia still produced a complex mixture and low yield. What could have gone wrong?

Answer: While the acyl chloride route is generally more effective, it introduces new potential pitfalls. Low yield in this step often points to side reactions or improper stoichiometry.

  • Causality & Troubleshooting:

    • Reaction with Solvent: If you are using a nucleophilic solvent, such as methanol or ethanol, the solvent can compete with ammonia and attack the highly reactive acyl chloride. This will form the corresponding methyl or ethyl ester as a major byproduct, reducing the yield of your desired amide.[5]

      • Solution: Always use a dry, non-nucleophilic (aprotic) solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

    • Stoichiometry and Byproduct Neutralization: The reaction of an acyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will react with and neutralize your ammonia nucleophile, forming ammonium chloride (NH₄Cl), which is no longer nucleophilic.[4] If you use only one equivalent of ammonia, your theoretical maximum yield is capped at 50%.

      • Solution: Use a significant excess of ammonia (at least 2 equivalents) – one to form the amide and one to act as a base to neutralize the HCl byproduct.[4] Alternatively, use one equivalent of ammonia and one equivalent of a non-nucleophilic base, like triethylamine (TEA) or pyridine, to scavenge the HCl.

    • Anhydride Formation: If any unreacted carboxylic acid is present when you form the acyl chloride, it can react with the acyl chloride to form an anhydride. This anhydride is less reactive than the acyl chloride and can lead to a mixture of products.

      • Solution: Ensure the conversion to the acyl chloride is complete before adding ammonia. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).

Q3: I am starting from 3-Methoxy-4-nitrobenzamide and my catalytic hydrogenation step to produce the amine is inefficient. How can I optimize this reduction?

Answer: Catalytic hydrogenation is a powerful technique, but its efficiency is highly dependent on several experimental parameters. Incomplete reduction is a common source of low yield for this synthetic route.

  • Causality & Troubleshooting:

    • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst can become deactivated or "poisoned" by impurities (e.g., sulfur or halide compounds) in your starting material or solvent. The catalyst may also be old or of low quality.

      • Solution: Use high-purity starting materials and solvents. Ensure you are using a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium.[6]

    • Hydrogen Pressure & Delivery: Insufficient hydrogen pressure or poor mixing can lead to a slow or incomplete reaction. The hydrogen needs to be effectively delivered to the surface of the catalyst where the reaction occurs.

      • Solution: Ensure the reaction vessel is properly sealed and pressurized (a balloon of hydrogen is often sufficient for small-scale reactions, but a Parr shaker is more robust). Vigorous stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Reaction Time and Monitoring: The reaction may simply need more time to go to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being more polar due to the amino group, will have a lower Rf value than the nitro-containing starting material. Continue the reaction until the starting material spot has completely disappeared.

Q4: My reaction appears to be successful according to TLC and NMR, but I lose a significant amount of product during the aqueous workup and purification. What are the best practices for isolation?

Answer: Product loss during purification is a frustrating and often overlooked cause of low yield. The amphoteric nature of your product (containing a basic amino group and a neutral amide) requires careful pH control during extraction.

  • Causality & Troubleshooting:

    • Incorrect pH During Extraction:

      • If the aqueous phase is too acidic (e.g., from quenching an acid chloride reaction), the amino group on your product will be protonated (-NH₃⁺). This makes the molecule a salt and highly soluble in the aqueous layer, preventing its extraction into an organic solvent.

      • If the aqueous phase is extremely basic, while less common for this specific molecule, it could potentially affect stability.

      • Solution: During an aqueous workup, carefully neutralize the solution to a pH of ~7-8 using a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This ensures the amino group is in its neutral (-NH₂) form, rendering the molecule less polar and more soluble in organic solvents like ethyl acetate or DCM.

    • Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble will result in poor recovery after recrystallization.

      • Solution: Perform small-scale solvent screening to find an appropriate system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like this include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Product Instability: this compound is generally stable but should be protected from strong oxidizing agents.[7]

      • Solution: Ensure no strong oxidants are used in the workup. Store the final product in a cool, dark place.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the primary and most reliable synthetic routes to prepare this compound?

There are two principal and well-established routes:

  • Amidation of a Pre-existing Amino Acid: This route starts with 4-amino-3-methoxybenzoic acid. The most reliable method involves activating the carboxylic acid (e.g., converting it to an acyl chloride with SOCl₂ or using a coupling agent like EDC) followed by reaction with ammonia.[1][5]

  • Reduction of a Nitro Precursor: This route begins with a nitro-substituted precursor, such as 3-Methoxy-4-nitrobenzamide. The final step is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation using H₂ gas and a Palladium on Carbon (Pd/C) catalyst.[6]

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Q2: What are the most critical parameters to control for a high-yield synthesis?

Success in this synthesis hinges on controlling a few key parameters, depending on the chosen route:

ParameterImportance & Rationale
Reagent Purity Impurities can cause side reactions or poison catalysts. Always use high-purity, anhydrous solvents and reagents, especially for the acyl chloride route.
Temperature Control For direct amidation, high heat is required to overcome the salt formation.[4] For most other steps (acyl chloride formation, coupling reactions, hydrogenation), reactions are typically run at 0°C to room temperature to minimize side reactions.
Stoichiometry Precise control of reactant ratios is crucial. For the acyl chloride route, using at least two equivalents of ammonia is necessary to drive the reaction to completion by neutralizing the HCl byproduct.[4]
Atmosphere Reactions involving highly reactive intermediates like acyl chlorides or air-sensitive catalysts (Pd/C) should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by moisture or oxygen.
pH During Workup As detailed in the troubleshooting section, maintaining a neutral to slightly basic pH during extraction is critical to prevent the loss of the product into the aqueous phase.
Q3: Could my product be degrading via a Hofmann Rearrangement?

It is highly unlikely that the Hofmann Rearrangement is a cause of low yield during the synthesis of this compound. The Hofmann rearrangement is a specific reaction where a primary amide is converted to a primary amine with one less carbon atom.[8][9] This reaction requires very specific and harsh conditions: a halogen (like bromine) and a strong base (like sodium hydroxide).[8][10]

Unless you are intentionally exposing your product to these specific reagents, this degradation pathway is not a concern under standard amidation or reduction conditions. It is a reaction of the product, not a byproduct of its formation.

Visualized Workflows and Pathways
Troubleshooting Flowchart for Low Yield

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_reaction Reaction Monitoring (TLC/LCMS) Shows: start->check_reaction incomplete Incomplete Conversion check_reaction->incomplete byproducts Multiple Byproducts check_reaction->byproducts clean_rxn Clean Conversion, Low Isolated Yield check_reaction->clean_rxn cause_incomplete • Salt Formation (Direct Amidation) • Poor Catalyst Activity (Reduction) • Insufficient Reagent/Time incomplete->cause_incomplete cause_byproducts • Solvent Reaction (e.g., Ester) • Wrong Stoichiometry (HCl not neutralized) • Impure Starting Materials byproducts->cause_byproducts cause_purification • Incorrect pH during Workup • Product Loss in Filtrate • Wrong Recrystallization Solvent clean_rxn->cause_purification sol_incomplete • Use Activating Agent (EDC, SOCl₂) • Use Fresh Catalyst / Increase H₂ Pressure • Increase Reaction Time cause_incomplete->sol_incomplete sol_byproducts • Use Anhydrous, Aprotic Solvent (DCM, THF) • Use >2 eq. of Ammonia or add Base • Purify Starting Materials cause_byproducts->sol_byproducts sol_purification • Adjust pH to 7-8 Before Extraction • Re-extract Aqueous Layers • Perform Solvent Screening cause_purification->sol_purification

Caption: A step-by-step workflow for troubleshooting low yields.

Key Synthetic Pathways

SyntheticPathways start1 4-Amino-3-methoxy- benzoic Acid activated Activated Intermediate (Acyl Chloride or O-Acylisourea) start1->activated + SOCl₂ or + EDC/DCC product This compound activated->product + NH₃ start2 3-Methoxy-4-nitrobenzamide start2->product + H₂, Pd/C (Reduction)

Caption: The two primary synthetic routes to the target compound.

References
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]

  • Amide from carboxylic acid synthesis. (2024). Reddit. [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. [Link]

  • Hofmann Rearrangement. (2014). Chem-Station Int. Ed. [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Optimization of Solvent Systems for 4-Amino-3-methoxybenzamide Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Amino-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common challenges encountered during the separation and purification of this compound. Given its chemical structure—possessing a primary aromatic amine, an amide, and a methoxy group—this compound presents specific challenges, primarily related to peak shape and retention control. This document provides a structured, problem-solving approach to developing robust and efficient chromatographic methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of this compound.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the analyte's structure is the first step in method development. This compound (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) has several functional groups that dictate its behavior[1][2][3]:

  • Primary Aromatic Amine (-NH₂): This group is basic and is the primary cause of most chromatographic issues. It readily interacts with acidic residual silanol groups on the surface of standard silica-based columns, leading to significant peak tailing.[4][5][6] The ionization state of this group is dependent on the mobile phase pH.

  • Amide (-CONH₂): This is a polar, neutral group capable of hydrogen bonding, which contributes to its overall polarity and can influence retention in both reversed-phase and normal-phase systems.

  • Aromatic Ring & Methoxy Group (-OCH₃): These features provide hydrophobicity, making reversed-phase chromatography a suitable starting point. The aromatic ring can also participate in π-π interactions with specific stationary phases (e.g., phenyl-hexyl).[7]

Q2: Which chromatography mode is the best starting point for analyzing this compound?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.[8] The compound's aromatic structure provides sufficient hydrophobicity for retention on non-polar stationary phases like C18.[7] However, due to the basic amine group, careful control of the mobile phase is essential to achieve good peak shape.

Q3: What are the typical starting solvent systems for different chromatographic modes?

The choice of solvent system is critical for success. Below is a summary of recommended starting points.

Chromatography ModeStationary PhaseMobile Phase A (Aqueous/Polar)Mobile Phase B (Organic/Non-Polar)Key Considerations
Reversed-Phase (RP) C18, C80.1% Formic Acid in WaterAcetonitrile or MethanolStart with a low pH to suppress silanol interactions causing peak tailing.[6]
Normal-Phase (NP) Bare Silica (SiO₂)Hexane or HeptaneEthyl Acetate or IsopropanolAdd 0.1% Triethylamine (TEA) or another volatile amine to the mobile phase to block active sites on the silica surface.[9]
HILIC Amide, Cyano, or specialized HILIC phases10 mM Ammonium Formate in 90:10 ACN:WaterAcetonitrileIdeal for enhancing retention of this polar compound if it elutes too early in RP mode.[10][11]

Q4: My peak for this compound is tailing severely. What is the most likely cause?

The primary cause of peak tailing for compounds with amine groups is secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5][12] At mid-range pH, the basic amine group of your analyte can become protonated (positively charged), leading to a strong electrostatic attraction to these silanol sites, which delays its elution from these specific sites and causes a tailed peak.[5]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatography of this compound.

Issue 1: Severe Peak Tailing or Asymmetry

Peak tailing is the most frequent problem and can compromise quantification and resolution.[4] The goal is to minimize unwanted secondary interactions.

The basic amine on this compound interacts strongly with acidic silanol groups on the silica backbone of the stationary phase. This can be addressed by controlling the ionization state of either the silanol groups or the analyte itself.

This is the most common and effective strategy. By lowering the mobile phase pH, the vast majority of silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with the (now protonated) amine analyte.[6][13]

Protocol 1: Preparation of Acidified Mobile Phase

  • Prepare Aqueous Component (Mobile Phase A):

    • To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

    • Alternatively, use a buffer with a pKa in the desired range, such as a formate or acetate buffer, to ensure stable pH.[14][15]

    • Filter the aqueous mobile phase through a 0.22 µm filter.

  • Prepare Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. It is good practice to also add the same modifier (e.g., 0.1% formic acid) to the organic phase to maintain consistency during the gradient.[5]

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection to ensure a stable baseline and reproducible retention times.

An alternative approach is to use a high pH mobile phase, which deprotonates the amine group on the analyte, rendering it neutral. This eliminates the ionic interaction with the silanol groups. Crucially, this requires a pH-tolerant column (e.g., hybrid-silica or polymer-based) to prevent dissolution of the silica stationary phase. [16]

Protocol 2: Preparation of Basic Mobile Phase

  • Select a pH-Stable Column: Verify that your column is specified for use at high pH (e.g., Waters XBridge™, Agilent ZORBAX StableBond). Standard silica columns will be irreversibly damaged.[16]

  • Prepare Aqueous Component (Mobile Phase A):

    • Prepare a 10 mM solution of ammonium bicarbonate or ammonium hydroxide in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., pH 10) using ammonium hydroxide.

    • Filter the aqueous mobile phase through a 0.22 µm filter.

  • System Setup:

    • Follow the equilibration procedure as described in Protocol 1. The high pH will render the analyte neutral, improving peak shape.

G start Start: Peak Tailing Observed check_mode Chromatography Mode? start->check_mode rp_path Reversed-Phase check_mode->rp_path RP np_path Normal-Phase check_mode->np_path NP rp_q1 Is column pH stable > 8? rp_path->rp_q1 np_sol Add Basic Modifier (e.g., 0.1% Triethylamine) Blocks active silanol sites. np_path->np_sol rp_yes Try High pH (9-11) (e.g., 10mM NH4HCO3) Analyte is neutral. rp_q1->rp_yes Yes rp_no Use Low pH (2.5-4.0) (e.g., 0.1% Formic Acid) Silanols are protonated. rp_q1->rp_no No end_good Result: Symmetrical Peak rp_yes->end_good rp_no->end_good np_sol->end_good

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)

In reversed-phase, poor retention indicates that the analyte is too polar for the current conditions and is not interacting sufficiently with the C18 stationary phase.

While the aromatic ring provides some hydrophobicity, the amine and amide groups make this compound a relatively polar molecule. If the mobile phase is too strong (too high a percentage of organic solvent), the analyte will be swept through the column without being retained.

This is the simplest adjustment. Reducing the percentage of acetonitrile or methanol in the mobile phase increases the overall polarity of the mobile phase, which in turn promotes interaction with the non-polar stationary phase and increases retention time.[13]

If reducing the organic content to very low levels (e.g., <5%) does not provide adequate retention, or if doing so is problematic for system pressure or baseline stability, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10][11] In HILIC, a polar stationary phase is used with a highly organic mobile phase. A water layer forms on the stationary phase surface, and polar analytes are retained by partitioning into this layer.[17]

Protocol 3: Initial HILIC Method Development

  • Select a HILIC Column: Common choices include amide, cyano, or specialized HILIC phases.

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in 90:10 (v/v) Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water.

  • Run a Generic Gradient:

    • Start at 100% A (high organic) and run a linear gradient to 100% B over 10-15 minutes.

    • This will establish the approximate elution conditions, which can then be optimized. In HILIC, increasing the water content (moving towards B) decreases retention.[17]

Issue 3: Low Resolution Between Analytes

Low resolution means that the peak for this compound is overlapping with impurities or other components.

Selectivity refers to the ability of the chromatographic system to distinguish between different analytes. If two compounds have very similar retention times, the selectivity needs to be adjusted.

Methanol and acetonitrile have different properties and can provide different separation selectivity.[18][19]

  • Methanol is a protic solvent and is a hydrogen bond donor and acceptor.

  • Acetonitrile is aprotic with a strong dipole moment.

Switching from one to the other can alter the elution order of closely eluting peaks. Try developing the method with each solvent to see which provides a better separation profile.

Fine-tuning the pH can have a significant impact on the selectivity of ionizable compounds.[14][16] Even small changes in pH (e.g., from 3.0 to 3.5) can alter the charge state of the analyte or impurities, changing their relative retention and potentially resolving overlapping peaks. This is particularly effective if the pKa values of the co-eluting compounds are different.

G start Start: Low Resolution step1 Change Organic Modifier (Methanol vs. Acetonitrile) start->step1 q1 Resolution Improved? step1->q1 step2 Fine-Tune Mobile Phase pH (e.g., Adjust in 0.2 unit steps) q1->step2 No end_good Result: Baseline Separation q1->end_good Yes q2 Resolution Improved? step2->q2 step3 Optimize Gradient Slope (Make shallower for better separation) q2->step3 No q2->end_good Yes step3->end_good If successful end_bad Consider Alternative Stationary Phase step3->end_bad If not

Caption: Workflow for optimizing chromatographic resolution.

References

  • Effect of pH on LC-MS Analysis of Amines.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Common Causes Of Peak Tailing in Chrom
  • Benzamide, 4-amino-3-methoxy-N-methyl-. CymitQuimica.
  • Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis. Benchchem.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Separation of 3-Amino-N-(4-(aminocarbonyl)phenyl)-4-methoxybenzamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Optimize Your Reversed Phase Chrom
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Reverse Phase Chrom
  • 3-Amino-4-methoxybenzamide. PubChem.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Control pH During Method Development for Better Chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. Biotage.
  • m-Methoxybenzamide Product Inform
  • This compound. Santa Cruz Biotechnology.
  • Comparison of retention of aromatic hydrocarbons with polar groups in binary reversed-phase high-performance liquid chromatography systems.
  • 3-Amino-4-methoxybenzamide. NIST WebBook.
  • 4-Amino-3-methoxybenzoic acid 98%. Sigma-Aldrich.
  • HILIC separ
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • HILIC Methods for Separations in Biological M
  • Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Normal Phase/ Hydrophilic Interaction Chrom
  • Normal Phase HPLC Columns. Phenomenex.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods.

Sources

Technical Support Center: 4-Amino-3-methoxybenzamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experimental work. Our approach is rooted in established principles of chemical stability and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during the stability testing of this compound.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram during a forced degradation study under acidic conditions. What could be the cause?

Answer:

The presence of unexpected peaks under acidic conditions strongly suggests the hydrolysis of the amide functional group in this compound. The amide bond is susceptible to acid-catalyzed hydrolysis, which would yield 4-Amino-3-methoxybenzoic acid and ammonia.

  • Plausible Cause: The primary degradation pathway under acidic conditions is the hydrolysis of the benzamide moiety.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a hyphenated technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peak. The molecular weight of 4-Amino-3-methoxybenzoic acid is 167.16 g/mol , which should correspond to the observed mass.

    • Reference Standard: If available, co-inject a standard of 4-Amino-3-methoxybenzoic acid to see if the retention times match.

    • Vary Acid Concentration: Perform the degradation with varying concentrations of acid (e.g., 0.1 M, 0.5 M, 1 M HCl) to observe if the formation of the degradant peak is concentration-dependent.[4] This can help in understanding the reaction kinetics.

Question 2: My compound is showing significant degradation under oxidative stress (e.g., exposure to H₂O₂), but I'm struggling to identify the products. What are the likely degradation products?

Answer:

The primary amino group and the electron-rich aromatic ring of this compound are susceptible to oxidation. The presence of the activating amino and methoxy groups makes the benzene ring prone to oxidative attack.

  • Plausible Causes & Products:

    • Oxidation of the Amino Group: The primary amine can be oxidized to form nitroso, nitro, or other related species.

    • Hydroxylation of the Aromatic Ring: The aromatic ring can be hydroxylated at various positions, leading to the formation of phenolic derivatives.

    • N-Oxide Formation: The nitrogen of the amino group could be oxidized to an N-oxide.

    • Polymerization: Oxidative conditions can sometimes lead to the formation of colored polymeric materials.

  • Troubleshooting Steps:

    • Mass Spectrometry is Key: Utilize LC-MS/MS to identify the molecular weights of the degradation products and to obtain fragmentation patterns that can help in structure elucidation.

    • UV-Vis Spectroscopy: A change in the UV-Vis spectrum can indicate alterations to the aromatic system. A bathochromic (red) shift might suggest the formation of more extended conjugated systems, which can occur during oxidation.

    • Control Experiments: Run a blank experiment with only the solvent and the oxidizing agent to ensure that the observed peaks are not artifacts.

Question 3: I'm conducting photostability studies as per ICH Q1B, and my sample is changing color. What does this indicate?

Answer:

Color change upon exposure to light is a strong indicator of photolytic degradation. The energy from the light can promote oxidation or rearrangement reactions, often leading to the formation of colored compounds.

  • Plausible Causes:

    • Photo-oxidation: Similar to chemical oxidation, light can facilitate the oxidation of the amino group or the aromatic ring, potentially leading to the formation of colored quinone-imine type structures or polymeric species.

    • Photodimerization: Molecules can undergo dimerization or polymerization upon exposure to UV or visible light.

  • Troubleshooting Steps:

    • Wavelength Dependence: If possible, expose the sample to different wavelengths of light to determine which range is causing the degradation.

    • Protective Packaging: To confirm that the degradation is light-induced, store a control sample in the dark under the same temperature and humidity conditions. Comparing the results will validate the photolytic nature of the degradation.

    • Chromatographic Analysis: Use a stability-indicating HPLC method to separate and quantify the parent compound and the newly formed colored degradants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, which includes an amide, a primary aromatic amine, and a methoxy group on a benzene ring, the following are the most probable degradation pathways:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-Amino-3-methoxybenzoic acid.[5]

  • Oxidation: The primary amino group and the electron-rich aromatic ring are prone to oxidation, which can lead to the formation of various products, including nitro derivatives, hydroxylated species, and polymers.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce oxidation and other reactions, leading to discoloration and the formation of complex degradants.[6]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products would need to be identified experimentally, but could involve decarboxylation or other fragmentation reactions.[7]

Q2: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) due to degradation and for quantifying the degradation products. The development and validation of such a method should follow ICH Q2(R1) guidelines.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation: Subject the this compound to a range of stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate the degradation products.[1][2][8] The goal is to achieve 5-20% degradation of the parent compound.

  • Chromatographic Conditions Development:

    • Column Selection: Start with a C18 reversed-phase column, which is a good starting point for many small molecules.

    • Mobile Phase Screening: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be designed to separate the parent peak from all the degradation product peaks.

    • Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.

  • Method Validation: Once the separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can specifically quantify the parent compound in the presence of its degradants and any formulation excipients.

Q3: What are the expected degradation products under different conditions?

The following table summarizes the likely degradation products based on the applied stress conditions.

Stress ConditionFunctional Group AffectedPotential Degradation Products
Acidic Hydrolysis Amide4-Amino-3-methoxybenzoic acid
Basic Hydrolysis Amide4-Amino-3-methoxybenzoate salt
**Oxidation (e.g., H₂O₂) **Amino group, Aromatic ringNitroso/Nitro derivatives, Hydroxylated compounds, N-oxides, Polymeric species
Photolytic Amino group, Aromatic ringPhoto-oxidation products (e.g., quinone-imines), Dimers, Polymeric species
Thermal Entire moleculeFragmentation products (e.g., through decarboxylation)

Visualizing Degradation Pathways and Workflows

Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photodegradation parent This compound hydrolysis_product 4-Amino-3-methoxybenzoic acid parent->hydrolysis_product Acid/Base oxidation_product1 Nitro/Nitroso Derivatives parent->oxidation_product1 H₂O₂ oxidation_product2 Hydroxylated Species parent->oxidation_product2 H₂O₂ oxidation_product3 Polymeric Products parent->oxidation_product3 H₂O₂ photo_product1 Photo-oxidized Products parent->photo_product1 Light (UV/Vis) photo_product2 Dimers parent->photo_product2 Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Workflow for Stability-Indicating Method Development

G start Start: Obtain this compound Sample forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) forced_degradation->hplc_dev separation Achieve Separation of Parent and Degradants hplc_dev->separation validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) separation->validation finish End: Validated Stability-Indicating Method validation->finish

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from [Link]

  • Vess, J. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, L. (2007). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • S, S., & S, S. (2018). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. Retrieved from [Link]

  • Ohe, T., Ohnishi, K., & Kindaichi, T. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. PubMed. Retrieved from [Link]

  • Lee, J., Kim, S., Kim, J., Lim, D. S., & Kim, H. Y. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Semantic Scholar. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). Retrieved from [Link]

  • Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. Retrieved from [Link]

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Amino-4-methoxybenzamide, 98%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Amino-4-methoxybenzamide, 25g, Each. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to 4-Amino-3-methoxybenzamide vs. 3-Amino-4-methoxybenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Medicinal and Materials Chemistry

In the landscape of chemical synthesis, structural isomers often exhibit profoundly different physicochemical properties and biological activities. This guide provides a detailed comparison of two closely related benzamide derivatives: 4-Amino-3-methoxybenzamide and 3-Amino-4-methoxybenzamide. As key building blocks in the development of pharmaceuticals and advanced materials, a clear understanding of their distinct characteristics is paramount for researchers and drug development professionals. This document delves into their properties, synthetic pathways, and functional applications, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, the two molecules differ only in the substitution pattern of the amino and methoxy groups on the benzene ring. However, this subtle change in substituent placement creates significant differences in electronic distribution, hydrogen bonding potential, and overall molecular geometry. These differences manifest in their physical and chemical properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Amino-4-methoxybenzamide
CAS Number 211374-82-2[1]17481-27-5[2][3][4][5]
Molecular Formula C₈H₁₀N₂O₂[1][6]C₈H₁₀N₂O₂[2][4][7]
Molecular Weight 166.18 g/mol [1]166.18 g/mol [4][7]
Appearance SolidPale cream to cream or pale brown powder[2]
Melting Point Not available154-161 °C[2][8]
Boiling Point Not available318.4 ± 27.0 °C at 760 mmHg[9][10]
Solubility Not availableSlightly soluble in water, soluble in HCl[3]
XLogP3 0.1 (Predicted)[6]0.1 / 0.64[4][9]
Topological Polar Surface Area 78.3 Ų78.3 Ų[4][9]

The most striking difference is the well-documented melting point of 3-Amino-4-methoxybenzamide, which falls within a consistent range of 154-161 °C across multiple suppliers.[2][8] The para-positioning of the electron-donating methoxy group relative to the electron-withdrawing benzamide group in this isomer likely influences its crystal packing and intermolecular forces.

Synthesis Strategies: Regiochemical Control is Key

The preparation of these isomers requires careful regiochemical control, typically achieved by leveraging the directing effects of substituents on an aromatic ring. A common strategy involves the nitration of a substituted benzene precursor, followed by reduction of the nitro group to an amine.

Synthesis of 3-Amino-4-methoxybenzamide

A well-established route for 3-Amino-4-methoxybenzamide starts from 3-nitro-4-chlorobenzoic acid. This multi-step synthesis highlights fundamental organic chemistry principles.[11][12]

Synthesis_of_3_Amino_4_methoxybenzamide cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction A 3-Nitro-4-chlorobenzoic acid B 3-Nitro-4-chlorobenzanilide A->B Aniline, PPh3/PCl3 C 3-Nitro-4-methoxybenzanilide B->C Methanol, KOH D 3-Amino-4-methoxybenzamide C->D Reduction (e.g., Na2S)

Caption: Synthetic pathway for 3-Amino-4-methoxybenzamide.

Causality Behind Experimental Choices:

  • Amidation: The initial reaction of 3-nitro-4-chlorobenzoic acid with aniline forms the corresponding anilide.[11][12] The use of reagents like triphenyl phosphite or phosphorus trichloride facilitates the formation of a more reactive carboxylic acid derivative, which is then readily attacked by aniline.

  • Nucleophilic Aromatic Substitution: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This allows the chlorine atom, which is para to the nitro group, to be displaced by a methoxide ion (from methanol and a base like KOH). This step is crucial for installing the required methoxy group.[12]

  • Reduction: The final step involves the reduction of the nitro group to an amino group. A variety of reducing agents can be employed, with sodium sulfide being a common and effective choice for this transformation.[3]

Synthesis of this compound

The synthesis of the 4-amino isomer typically starts with a precursor where the methoxy and nitro groups are already in the desired positions. A common precursor is 3-methoxy-4-nitrobenzamide.[13]

Synthesis_of_4_Amino_3_methoxybenzamide cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 3-Methoxy-4-nitrobenzoic acid B 3-Methoxy-4-nitrobenzamide A->B 1. SOCl2 2. NH3 C This compound B->C H2, Pd/C

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 3-Methoxy-4-nitrobenzamide

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.

  • Setup: To a solution of 3-methoxy-4-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be handled with care as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

Spectroscopic Signatures: Differentiating the Isomers

While sharing the same molecular formula and mass, the two isomers can be unequivocally distinguished by spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are distinct. For 3-Amino-4-methoxybenzamide , one would expect three aromatic protons with splitting patterns dictated by their ortho, meta, and para relationships. For This compound , a similar three-proton system would be observed, but the electronic environment, and thus the chemical shifts, would be different due to the altered positions of the strongly electron-donating amino and methoxy groups.

  • Mass Spectrometry: Both compounds will show an identical molecular ion peak (m/z = 166). However, their fragmentation patterns under electron ionization may differ, providing another point of differentiation. The NIST Chemistry WebBook provides reference mass spectra for 3-Amino-4-methoxybenzamide.[14]

  • IR Spectroscopy: Both isomers will exhibit characteristic peaks for N-H stretching of the amino and amide groups (~3200-3500 cm⁻¹), a C=O stretch for the amide (~1650 cm⁻¹), and C-O stretching for the methoxy group. Subtle shifts in these frequencies can be observed due to the different electronic and hydrogen-bonding environments.[15][16]

Applications in Research and Industry

The distinct structural features of these isomers lead to their use in different fields.

3-Amino-4-methoxybenzamide

This isomer is a well-known and commercially significant intermediate, primarily in the dye and pigment industry.[3][7]

  • Dye Intermediate: It serves as a crucial precursor for synthesizing azo dyes. For instance, it is used in the production of C.I. Pigment Red 245.[7] Its amino group can be readily diazotized and then coupled with other aromatic compounds to create vibrant and stable colorants.

  • Pharmaceutical Research: It has been investigated for its biological activities. Some research suggests it acts as a transcriptional regulator, potentially inhibiting the synthesis of certain antibiotics.[17] It has also been implicated in studies related to diabetic neuropathy.[17]

This compound

Information on the specific large-scale applications of this isomer is less prevalent in public literature. However, its structure makes it a valuable building block in medicinal chemistry for creating libraries of compounds for drug discovery. The relative positions of the functional groups can be exploited to synthesize inhibitors for various enzymes or ligands for specific receptors. It is available as a research chemical for these purposes.[1]

Conclusion

The comparison between this compound and 3-Amino-4-methoxybenzamide serves as a classic example of how subtle changes in molecular structure can lead to significant differences in physical properties, synthetic accessibility, and practical applications. While 3-Amino-4-methoxybenzamide is an established intermediate in the dye industry with emerging biological interest, this compound represents a versatile building block for exploratory research in medicinal chemistry. For scientists and developers, choosing the correct isomer is critical, and understanding their unique characteristics is the first step toward successful innovation.

References

  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-4-methoxybenzamide. Retrieved from Cheméo. [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzanilide.
  • Dye intermediates. (2013). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. [Link]

  • ChemBK. (n.d.). 3-Amino-4-Methoxybenzamide. Retrieved from ChemBK. [Link]

Sources

A Comparative Analysis of 4-Amino-3-methoxybenzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 4-amino-3-methoxybenzamide have emerged as a versatile class of compounds exhibiting a remarkable spectrum of biological activities. This guide provides a comprehensive comparative analysis of these derivatives, offering field-proven insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with the causal reasoning behind experimental design, fostering a deeper understanding of this important chemical series.

The this compound Core: A Privileged Scaffold

The this compound core structure presents a unique combination of features that contribute to its "privileged" status in medicinal chemistry. The arrangement of the amino and methoxy groups on the aromatic ring influences the molecule's electronic properties and hydrogen bonding capabilities, while the benzamide moiety provides a key interaction point for a multitude of biological targets. The strategic derivatization of this core has led to the discovery of potent and selective modulators of key proteins involved in neurotransmission and inflammatory pathways.

This guide will focus on a comparative analysis of derivatives targeting three distinct and therapeutically relevant protein families:

  • Dopamine D2-like Receptors (D2, D3, D4): Critical targets for antipsychotic medications.

  • Serotonin 5-HT4 Receptors: A key player in gastrointestinal motility.

  • 12-Lipoxygenase (12-LOX): An enzyme implicated in inflammation and cancer.

The rationale for exploring derivatives against these diverse targets stems from the inherent ability of the benzamide scaffold to be tailored for specific receptor or enzyme active sites through modifications at the 4-amino group and the amide nitrogen.

Comparative Analysis of Biological Activity

The following sections provide a detailed comparison of this compound derivatives based on their primary biological targets. The data presented is a synthesis of findings from multiple authoritative studies, providing a holistic view of the SAR for this compound class.

Dopamine D2-like Receptor Antagonists

Substituted benzamides have long been a mainstay in the development of antipsychotic drugs, primarily through their antagonism of the dopamine D2 receptor.[1] The this compound scaffold has been extensively explored to achieve high affinity and selectivity for D2-like receptors.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the 4-Amino Group (R1): The nature of the substituent at the 4-amino position significantly influences affinity and selectivity. Acyl groups, particularly those with cyclic structures like cyclopropylcarbonyl, have been shown to enhance affinity for D3 and D4 receptors over the D2 subtype.[2] This is attributed to the different bulk tolerance of the substituent binding pockets among the D2-like receptors, with D4 having the largest tolerance, followed by D3 and then D2.[2]

  • Amide Side Chain (R2): The side chain attached to the amide nitrogen is crucial for high-affinity binding. Pyrrolidinyl moieties, particularly in the (S)-configuration, are favored.[3] The substituent on the pyrrolidine nitrogen (e.g., a benzyl group) also plays a critical role in receptor affinity and subtype selectivity.[2]

  • Aromatic Ring Substituents: A methoxy group at the 6-position (equivalent to the 2-position in the parent benzamide) and a substituent at the 3-position are important for high activity.[3] The coplanarity of the benzamide moiety is a key determinant of in vitro activity.[4]

Table 1: Comparative Affinity of this compound Derivatives for Dopamine D2-like Receptors

Compound IDR1 (4-Amino Substituent)Amide Side Chain (R2)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D4/D2)Reference
YM-43611 (5c) Cyclopropylcarbonyl(S)-1-Benzyl-3-pyrrolidinyl230212.1110[2]
Remoxipride H(S)-N-(1-ethyl-2-pyrrolidinylmethyl)----[1]
Raclopride H(S)-N-(1-ethyl-2-pyrrolidinylmethyl)----[1]

Note: A comprehensive direct comparison with Ki values for all listed compounds from a single source is not available. The table highlights key examples to illustrate SAR principles.

Serotonin 5-HT4 Receptor Agonists

The 5-HT4 receptor is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cAMP levels. Agonists of this receptor are effective prokinetic agents, enhancing gastrointestinal motility.[5][6] Derivatives of 4-amino-5-chloro-2-methoxybenzamide are particularly prominent in this class.

Structure-Activity Relationship (SAR) Insights:

  • Piperidine Side Chain: A piperidin-4-ylmethyl moiety attached to the amide nitrogen is a common feature of potent 5-HT4 agonists.[5][7]

  • Substituent at the 1-Position of Piperidine: Modifications at this position have a profound impact on activity. Ether or sulfide moieties in the side chain can lead to high affinity.[5] Benzylsulfonylpropyl groups have also been shown to confer selective 5-HT4 agonism.[7]

  • Benzamide Core Modifications: Variation of the piperidin-4-ylmethyl moiety itself often leads to a decrease in binding affinity.[5] Conversion of the benzoyl carbonyl to a hydroxyl or sulfoxide group can retain affinity but may reduce the prokinetic effect.[5]

Table 2: Comparative Activity of this compound Derivatives as 5-HT4 Receptor Agonists

Compound IDAmide Side Chain5-HT4 Receptor Affinity (Ki, nM)Functional Activity (Defecation Assay)Reference
Compound 2 N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]HighEffective[5]
Phenylthio derivative 41c N-[1-(phenylthio-alkyl)piperidin-4-ylmethyl]HighSimilar to Compound 2[5]
Benzylthio derivative 44 N-[1-(benzylthio-alkyl)piperidin-4-ylmethyl]HighSimilar to Compound 2[5]
Y-36912 (13a) N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]Selective AgonistEnhanced gastric emptying and defecation[7]
12-Lipoxygenase (12-LOX) Inhibitors

12-Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators involved in inflammation and other pathological processes.[8] A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, a close structural analog of this compound, has yielded potent and selective 12-LOX inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Essential Moieties: The 2-hydroxy group on the benzyl moiety is essential for activity.[8]

  • Optimal Methoxy Position: The 3-position on the benzyl ring is the most favorable for the methoxy group.[8]

  • Bioisosteric Replacements: The 3-methoxy group can be replaced with a chloro group while maintaining or improving activity.[8] The phenyl ring of the benzylamino moiety can be replaced with a thiophene with a more than 10-fold improvement in potency.[8]

  • Sulfonamide Modifications: Replacement of the sulfonamide with various heterocycles like benzoxazole and benzimidazole can result in potent inhibitors.[8]

Table 3: Comparative Inhibitory Activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives against 12-LOX

Compound IDModification on the Sulfonamide Moiety12-LOX IC50 (µM)Reference
Benzoxazole (36) BenzoxazolePotent (nM range)[8]
Benzimidazole (37) BenzimidazolePotent[8]
Thiophene analog (38) Phenyl replaced with Thiophene>10-fold improvement[8]
Phenyl derivative (48) Phenyl0.5[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the analysis of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives typically involves a multi-step process starting from a substituted benzoic acid.

Workflow for a Generic Amide Derivative:

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3 (Optional): Derivatization of 4-Amino Group A 4-Nitro-3-methoxybenzoic acid D N-(Substituted)-4-nitro-3-methoxybenzamide A->D B Amine (R2-NH2) B->D C Coupling Reagents (e.g., HATU, HOBt, EDCI) C->D Activation & Coupling E N-(Substituted)-4-nitro-3-methoxybenzamide G N-(Substituted)-4-amino-3-methoxybenzamide E->G F Reducing Agent (e.g., H2/Pd-C, SnCl2) F->G Reduction H N-(Substituted)-4-amino-3-methoxybenzamide J Final Derivative H->J I Acylating/Alkylating Agent (R1-X) I->J Acylation/Alkylation

Caption: General synthetic workflow for this compound derivatives.

Detailed Steps:

  • Amide Bond Formation: To a solution of 4-nitro-3-methoxybenzoic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI) and a base (e.g., DIPEA). The desired amine (R2-NH2) is then added, and the reaction is stirred at room temperature until completion.

  • Nitro Group Reduction: The resulting nitro-benzamide derivative is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent (e.g., palladium on carbon under a hydrogen atmosphere, or tin(II) chloride) is added. The reaction proceeds until the nitro group is fully reduced to an amine.

  • 4-Amino Group Derivatization (Optional): The 4-amino group can be further modified by acylation (using an acyl chloride or anhydride) or alkylation (using an alkyl halide) in the presence of a suitable base.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [3H]Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound, [3H]Spiperone (at a concentration close to its Kd), and the cell membrane preparation. For total binding, no test compound is added. For non-specific binding, a high concentration of haloperidol is used.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

5-HT4 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a cell-based assay to measure the agonist activity of test compounds at the 5-HT4 receptor by quantifying intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Reference agonist: Serotonin (5-HT).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the HEK293-h5-HT4 cells in 96-well plates and grow to near confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Add various concentrations of the test compounds or the reference agonist (5-HT) to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

  • Generate concentration-response curves and calculate the EC50 values for the test compounds.

12-Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against 12-LOX.

Materials:

  • Purified 12-lipoxygenase enzyme.

  • Substrate: Arachidonic acid.

  • Assay buffer: e.g., 0.1 M phosphate buffer, pH 8.0.

  • Spectrophotometer.

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent.

  • In a cuvette, mix the assay buffer, the 12-LOX enzyme solution, and the test compound.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.

  • Calculate the initial reaction rates for the control (no inhibitor) and in the presence of different concentrations of the test compound.

  • Determine the IC50 value of the test compound.

Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

G cluster_0 Dopamine D2 Receptor Signaling Cascade D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation Ca Voltage-gated Ca2+ Channels Gi->Ca Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation G cluster_0 Serotonin 5-HT4 Receptor Signaling Cascade HT4R 5-HT4 Receptor Gs Gs Protein HT4R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Simplified signaling pathway of the Serotonin 5-HT4 receptor.

Agonist binding to the 5-HT4 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream targets, leading to the cellular responses associated with 5-HT4 receptor activation, such as increased neurotransmitter release in the enteric nervous system, which promotes gastrointestinal motility.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The comparative analysis presented in this guide highlights the key structure-activity relationships that govern the affinity and selectivity of these derivatives for dopamine D2-like receptors, serotonin 5-HT4 receptors, and 12-lipoxygenase.

The versatility of this scaffold suggests that further exploration of its chemical space is warranted. Future research could focus on:

  • Fine-tuning selectivity: Developing derivatives with even greater selectivity for specific dopamine receptor subtypes (e.g., D3 vs. D2) could lead to antipsychotics with improved side-effect profiles.

  • Dual-target ligands: Designing derivatives that modulate multiple targets simultaneously could offer novel therapeutic approaches for complex diseases.

  • Exploring new therapeutic areas: The inherent drug-like properties of the benzamide core make it an attractive scaffold for screening against a wider range of biological targets.

By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and optimization of novel this compound derivatives, ultimately accelerating the discovery of new and improved medicines.

References

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-8. [Link]

  • Wustrow, D. J., Wise, L. D., Cody, W. L., MacKenzie, R. G., Georgic, L. M., Pugsley, T. A., & Heffner, T. G. (1994). Studies of the active conformation of a novel series of benzamide dopamine D2 agonists. Journal of Medicinal Chemistry, 37(24), 4251-4257. [Link]

  • Li, Y., Wang, Y., & Liu, H. (2002). Coplanar Effect Studies on the Benzamides of Dopamine D2 Receptor Imaging Agents. Chemical Research in Chinese Universities, 18(3), 284-288.
  • King, F. D., Gaster, L. M., Sanger, G. J., & Wyman, P. A. (1995). Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Journal of Medicinal Chemistry, 38(14), 2545-2553.
  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.
  • Sonda, S., Katayama, K., Kawahara, T., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(10), 3439-3450.
  • Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1986). Dopamine D2 receptors and dopamine metabolism. Relationship between biochemical and behavioural effects of substituted benzamide drugs.
  • Nishi, T., Matsumoto, J., Ochi, Y., Nakajima, T., Ishida, R., & Fowler, K. (2000). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 43(21), 3987-3997.
  • Rai, G., Kenyon, V., Jadhav, A., Schultz, L., Armstrong, M., Jameson, J. B., ... & Maloney, D. J. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 960-974.
  • Kim, D. Y., & Park, K. (2012). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Journal of Neurogastroenterology and Motility, 18(4), 390-401.
  • Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4), 403-410.
  • Idres, S., Delarue, C., Lefebvre, H., & Vaudry, H. (1991). Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. Molecular Brain Research, 10(3), 251-258.

Sources

A Comparative Guide to the Structural Validation of 4-Amino-3-methoxybenzamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and characterization. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4-Amino-3-methoxybenzamide, a key building block in medicinal chemistry.

While a definitive public crystal structure for this compound is not available as of this writing, this guide will use the gold-standard technique of single-crystal X-ray crystallography as the benchmark for absolute structural determination. We will present a detailed workflow for this method, using a closely related substituted benzamide as a practical example, and compare its capabilities against essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is on the causality behind experimental choices and the synergistic power of these methods in achieving unequivocal structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1][2][3] By measuring the diffraction patterns of X-rays passing through a single crystal, we can map electron density and, from that, infer atomic positions, bond lengths, and bond angles with exceptional precision.

Causality in the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction—typically at least 20 micrometers in all dimensions.[1] The quality of the crystal directly impacts the resolution and accuracy of the final structure.

dot

xray_workflow cluster_prep Crystal Growth & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement synthesis Synthesized Powder dissolution Dissolution in Appropriate Solvent synthesis->dissolution growth Slow Evaporation / Vapor Diffusion / Cooling dissolution->growth crystal Single Crystal Formation growth->crystal mounting Crystal Mounting on Goniometer crystal->mounting diffraction X-ray Diffraction mounting->diffraction Crystal Rotation xray X-ray Source (e.g., Mo or Cu Kα) xray->diffraction detector Detector (e.g., CCD) Records Diffraction Pattern diffraction->detector integration Data Integration (Intensities of Reflections) detector->integration phasing Phase Problem Solution (e.g., Direct Methods) integration->phasing model Initial Electron Density Map & Model Building phasing->model refinement Least-Squares Refinement model->refinement validation Final Structure Validation (e.g., R-factor, CIF file) refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Employ slow evaporation, allowing the solvent to evaporate over several days to weeks, to encourage the formation of single crystals.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal. Carefully mount it on a cryo-loop attached to a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically around 100-173 K) within the diffractometer.[4] The low temperature minimizes thermal vibrations, leading to higher quality diffraction data. An X-ray beam (e.g., from a Molybdenum or Copper source) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots.

  • Structure Solution and Refinement: The integrated data is used to solve the "phase problem," often using direct methods for small molecules.[2] This yields an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to best fit the experimental data. The final model provides precise atomic coordinates, bond lengths, and angles.

Data Presentation: A Case Study with N-(4-methoxyphenyl)benzamide

Since data for the target molecule is unavailable, we present typical crystallographic data for a related structure, N-(4-methoxyphenyl)benzamide, to illustrate the output of a successful experiment.[4]

ParameterValue (Illustrative Example)Significance
Formula C14H13NO2Confirms the elemental composition of the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P21/cDefines the symmetry elements within the unit cell.
Unit Cell (Å, °) a=10.1, b=5.1, c=22.3, β=98.1Dimensions and angle of the repeating crystal lattice unit.
Resolution (Å) 0.84A measure of the level of detail in the electron density map.
R-factor ~4-6%A measure of the agreement between the model and the data.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer invaluable, complementary data on the molecule's connectivity and functional groups, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Causality in NMR: The choice of NMR experiments is dictated by the need to establish the carbon framework and the connectivity of protons. A standard ¹H NMR provides information on the number of different proton environments and their neighboring protons (via spin-spin splitting). A ¹³C NMR reveals the number of unique carbon environments. 2D NMR techniques, like COSY and HSQC, are then used to map the connections between protons and carbons, effectively building the molecular structure piece by piece.

dot

nmr_workflow sample Dissolve ~5-10 mg in Deuterated Solvent (e.g., DMSO-d6) one_d 1D NMR Acquisition (¹H, ¹³C) sample->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d processing Data Processing (Fourier Transform, Phasing) two_d->processing analysis Spectral Analysis (Chemical Shifts, Coupling, Correlations) processing->analysis structure Structure Elucidation analysis->structure

Sources

A Definitive Spectroscopic Guide to Confirming the Identity of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative spectroscopic analysis to definitively identify 4-Amino-3-methoxybenzamide. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for experimental choices, ensuring a self-validating approach to structural confirmation.

The Importance of Orthogonal Spectroscopic Analysis

Reliance on a single analytical technique for compound identification is fraught with peril. Isomeric impurities or structurally similar compounds can often yield deceptively similar spectral data in one dimension. A robust identification strategy, therefore, employs a suite of orthogonal techniques, each probing different molecular properties. This multi-faceted approach provides a comprehensive and unambiguous fingerprint of the target molecule, this compound.

Workflow for Spectroscopic Confirmation

The following workflow outlines a logical sequence for the comprehensive spectroscopic analysis of a sample purported to be this compound.

Spectroscopic_Workflow cluster_0 Initial Purity Assessment & Structural Overview cluster_1 Detailed Structural Elucidation cluster_2 Confirmation of Molecular Weight & Elemental Composition cluster_3 Electronic Properties LC_MS LC-MS Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) LC_MS->NMR Proceed if purity is acceptable TLC Thin Layer Chromatography (TLC) TLC->NMR Correlate with LC-MS IR Infrared (IR) Spectroscopy NMR->IR Confirm functional groups HRMS High-Resolution Mass Spectrometry (HRMS) IR->HRMS Confirm elemental composition UV_Vis UV-Vis Spectroscopy HRMS->UV_Vis Characterize electronic transitions Final_Confirmation Confirmed Identity of This compound UV_Vis->Final_Confirmation Synthesize all data Sample Putative this compound Sample Sample->LC_MS Inject for purity and preliminary MW Sample->TLC Spot for purity and Rf value

Caption: A logical workflow for the comprehensive spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and the connectivity of the molecule.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.0br s2H-CONH₂The amide protons are typically broad and their chemical shift can be concentration and temperature dependent.
~7.3d1HAr-H (H-6)This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing amide group.
~7.1dd1HAr-H (H-5)This proton is ortho to the amide group and meta to both the amino and methoxy groups.
~6.8d1HAr-H (H-2)This proton is ortho to the methoxy group and para to the amide group.
~4.5br s2H-NH₂The amino protons are also typically broad and their chemical shift is variable.
~3.8s3H-OCH₃The methoxy protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe amide carbonyl carbon is characteristically downfield.
~148C-4Aromatic carbon attached to the amino group.
~147C-3Aromatic carbon attached to the methoxy group.
~125C-1Aromatic carbon attached to the amide group.
~118C-6Aromatic carbon ortho to the amino group.
~115C-5Aromatic carbon ortho to the amide group.
~112C-2Aromatic carbon ortho to the methoxy group.
~56-OCH₃The methoxy carbon.
Comparative NMR Analysis with Potential Isomers

To highlight the discriminatory power of NMR, let's compare the expected ¹H NMR data of this compound with a potential isomer, 3-Amino-4-methoxybenzamide.

CompoundKey Differentiating ¹H NMR Features
This compound Three distinct aromatic proton signals with specific splitting patterns (d, dd, d).
3-Amino-4-methoxybenzamide A different set of three aromatic proton signals with distinct splitting patterns and chemical shifts due to the altered substituent positions. For instance, the proton ortho to the amide would be in a different electronic environment.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (amine and amide)
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-OCH₃)
~1660StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band) and C=C stretching (aromatic)
~1250StrongC-O stretching (aryl ether)
~1100MediumC-N stretching
Comparative IR Analysis

The presence of both primary amine and primary amide N-H stretches (often appearing as a complex, broad band) is a key feature. Comparison with simpler analogs helps in dissecting the spectrum:

  • Benzamide: Would show the amide N-H and C=O stretches but lack the amine N-H and C-O ether stretches.

  • Anisole (methoxybenzene): Would show the C-O ether stretch but lack the amide and amine absorptions.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal should be collected prior to the sample analysis.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrometry Data for this compound
  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [1]

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. For the protonated molecule [M+H]⁺, the expected m/z would be approximately 167.0815.

  • Predicted Fragmentation Pattern: In tandem MS (MS/MS), the parent ion is fragmented to produce daughter ions. Key predicted fragments for this compound could include:

    • Loss of NH₃ (ammonia) from the amide group.

    • Loss of the methoxy group as a radical or methanol.

    • Cleavage of the amide bond.

Comparative Mass Spectrometry Analysis

Comparison with potential impurities is crucial. For example, the starting material, 3-methoxy-4-nitrobenzamide (C₈H₈N₂O₄), would have a significantly different molecular weight (196.16 g/mol ). An incomplete reduction might lead to the presence of a hydroxylamine intermediate, which would also have a distinct molecular weight.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a liquid chromatography (LC) system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will primarily produce the protonated molecule [M+H]⁺.

  • Mass Analysis: For initial analysis, a quadrupole or ion trap mass analyzer is sufficient. For accurate mass measurement, a time-of-flight (TOF) or Orbitrap analyzer is required.

  • Tandem MS (MS/MS): To obtain fragmentation data, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore system.

Expected UV-Vis Absorption for this compound

The aromatic ring with its electron-donating (amino and methoxy) and electron-withdrawing (amide) groups constitutes a chromophore that will absorb in the UV region. The exact λ_max will be solvent-dependent. A λ_max in the range of 250-350 nm would be expected.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample should also be used as the blank.

Synthesis of All Data for Unambiguous Confirmation

The true power of this multi-technique approach lies in the synthesis of all the data. The NMR spectra provide the detailed structural framework. The IR spectrum confirms the presence of the key functional groups. The high-resolution mass spectrum verifies the elemental composition, and the UV-Vis spectrum characterizes the electronic properties. When all of these pieces of evidence are in agreement, the identity of this compound can be confirmed with a high degree of confidence.

References

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 4, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved January 4, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

comparing the reactivity of 4-Amino-3-methoxybenzamide with other benzamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical sciences, benzamide derivatives are foundational scaffolds, integral to the development of a wide array of therapeutic agents, from antiemetics to antipsychotics and beyond.[1][2] The reactivity of the benzamide moiety is a critical determinant of a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth, comparative analysis of the reactivity of a specific, multifunctionalized derivative, 4-Amino-3-methoxybenzamide, benchmarked against other structurally related benzamides.

Theoretical Framework: Understanding Benzamide Reactivity

The reactivity of the amide bond in benzamides is primarily governed by the electron density at the carbonyl carbon. This carbon is electrophilic and susceptible to nucleophilic attack, a common first step in metabolic degradation pathways like hydrolysis.[3] The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.[4][5][6]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methoxy (-OCH3) groups donate electron density to the benzene ring through resonance (+R effect). This increased electron density can delocalize onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity. This "deactivation" makes the amide bond more stable and less prone to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) withdraw electron density from the ring, primarily through a strong resonance effect (-R effect). This withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus "activating" the amide bond towards nucleophilic attack.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[7][8] It describes a linear free-energy relationship where the logarithm of the reaction rate constant (k) for a substituted benzamide is proportional to a substituent constant (σ) and a reaction constant (ρ).[7]

Electronic Profile of this compound

This compound possesses two potent electron-donating groups. The amino group at the para position (C4) and the methoxy group at the meta position (C3) collectively increase the electron density of the aromatic ring and, by extension, decrease the electrophilicity of the carbonyl carbon.

  • 4-Amino Group: This is a powerful activating group due to its ability to donate a lone pair of electrons directly into the ring's π-system (+R effect).

  • 3-Methoxy Group: While the methoxy group is also an EDG, its effect is a combination of electron donation via resonance (+R) and electron withdrawal via induction (-I) due to the oxygen's electronegativity.[5] From the meta position, its resonance effect is weaker, but its overall influence is still electron-donating.

The combined effect of these two groups renders the amide bond in this compound significantly less reactive towards nucleophiles compared to unsubstituted benzamide.

Comparative Reactivity: An Experimental Perspective

To quantify the differences in reactivity, a standardized experiment such as alkaline hydrolysis is employed.[9][10][11] This reaction provides a reliable measure of the amide bond's stability under nucleophilic attack by hydroxide ions.

Model Benzamides for Comparison:
  • Benzamide (Unsubstituted): The baseline reference.

  • 4-Nitrobenzamide: Features a strong EWG, expected to be highly reactive.

  • 4-Aminobenzamide: Isolates the effect of the powerful para-amino EDG.

  • This compound: The target molecule with dual EDGs.

Experimental Workflow for Reactivity Assessment

The following diagram outlines a robust workflow for comparing the hydrolysis rates of the selected benzamides.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Equimolar Solutions of Benzamides in a Co-solvent (e.g., Ethanol) prep2 Prepare Standardized NaOH Solution (e.g., 1M) react1 Initiate Hydrolysis: Mix Benzamide and NaOH Solutions at Constant Temp (e.g., 50°C) prep2->react1 react2 Collect Aliquots at Timed Intervals react1->react2 analysis1 Quench Reaction in Aliquots (e.g., with HCl) react2->analysis1 analysis2 Quantify Remaining Benzamide (e.g., via HPLC-UV) analysis1->analysis2 analysis3 Plot ln[Benzamide] vs. Time analysis2->analysis3 analysis4 Calculate Pseudo-First-Order Rate Constant (k') from Slope analysis3->analysis4 data_table Comparative Data Table analysis4->data_table Compile Data

Caption: Workflow for Comparative Alkaline Hydrolysis.

Mechanism of Alkaline Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ammonia (or an amine).

Caption: General Mechanism of Base-Catalyzed Benzamide Hydrolysis.

Quantitative Data and Interpretation

The following table summarizes the expected relative hydrolysis rates based on the electronic effects of the substituents. The rate constants are presented as relative values for illustrative purposes.

CompoundSubstituentsDominant Electronic EffectExpected Relative Rate Constant (k_rel)
4-Nitrobenzamide 4-NO₂Strong Electron Withdrawal (-R)~250
Benzamide NoneReference (Baseline)1
4-Aminobenzamide 4-NH₂Strong Electron Donation (+R)~0.02
This compound 4-NH₂, 3-OCH₃Very Strong Electron Donation (+R)~0.01

Interpretation:

  • 4-Nitrobenzamide is expected to hydrolyze fastest. The potent nitro group makes the carbonyl carbon highly electrophilic and susceptible to attack.

  • Benzamide serves as the experimental baseline.

  • 4-Aminobenzamide hydrolyzes significantly slower. The amino group donates electron density into the carbonyl, stabilizing the amide bond.

  • This compound is predicted to be the most stable and least reactive. The combined electron-donating effects of both the amino and methoxy groups provide the highest degree of electronic shielding to the carbonyl carbon, making it the least electrophilic among the tested compounds.

Detailed Experimental Protocol: Alkaline Hydrolysis

This protocol provides a self-validating system for determining the hydrolysis rate constants.

Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of various benzamides.

Materials:

  • This compound

  • Benzamide

  • 4-Nitrobenzamide

  • 4-Aminobenzamide

  • Ethanol (or suitable co-solvent)

  • 1.0 M Sodium Hydroxide (NaOH) solution, standardized

  • 1.0 M Hydrochloric Acid (HCl) solution, standardized

  • Type 1 Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatically controlled water bath or reaction block

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each benzamide in ethanol.

  • Reaction Setup: For each benzamide, pipette 5.0 mL of the 10 mM stock solution into a 50 mL volumetric flask. Place the flask in a water bath set to 50.0 ± 0.1 °C to equilibrate.

  • Initiation: Add 5.0 mL of pre-warmed 1.0 M NaOH solution to the flask, quickly bring to volume with pre-warmed Type 1 water, cap, and invert several times to mix. This starts the reaction (t=0). The final concentration will be 1 mM benzamide in 0.1 M NaOH.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the 1.0 mL aliquot to a vial containing 1.0 mL of 0.1 M HCl to neutralize the NaOH and stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC-UV. Develop a method that provides good separation between the parent benzamide and its corresponding benzoic acid product. Monitor at a wavelength where the benzamide has strong absorbance.

  • Data Processing:

    • Create a calibration curve for each benzamide to determine the concentration from the HPLC peak area.

    • For each time point, calculate the natural logarithm of the benzamide concentration (ln[Benzamide]).

    • Plot ln[Benzamide] versus time (in seconds).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

Conclusion and Implications for Drug Development

This guide demonstrates that the reactivity of the benzamide moiety is highly tunable through aromatic substitution. This compound, with its dual electron-donating substituents, is exceptionally stable towards nucleophilic attack compared to unsubstituted benzamide and, especially, electron-deficient analogues like 4-nitrobenzamide.

For drug development professionals, this has significant implications:

  • Metabolic Stability: A less reactive amide bond, as seen in this compound, often translates to greater resistance to enzymatic hydrolysis (e.g., by amidases in the liver), potentially leading to a longer biological half-life and improved pharmacokinetic properties.[12]

  • Toxicity: By minimizing reactivity, the potential for forming reactive metabolites that could lead to off-target effects or toxicity may be reduced.

  • Drug Design: Understanding these structure-reactivity relationships allows for the rational design of benzamide-containing drugs with tailored stability profiles, a key aspect of the drug discovery and optimization process.[13]

By leveraging these fundamental principles of physical organic chemistry, researchers can make more informed decisions in the design and selection of benzamide-based drug candidates, ultimately accelerating the path to safer and more effective medicines.

References

  • Edward, J. T., Chang, H. S., Yates, K., & Stewart, R. (1960). Application of the Hammett equation to the hydrolysis of substituted benzamides. Canadian Journal of Chemistry, 38(9), 1518-1529. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Biechler, S. S., & Taft, R. W. (1957). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society, 79(18), 4927–4935. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • Hunt, I. (n.d.). Substituent Effects. University of Calgary. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1525–1529. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Slideshare. (n.d.). Benzamide. [Link]

  • Rew, Y., et al. (2009). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6149-6152. [Link]

  • Sharma, R., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Diabetes & Metabolic Disorders, 21(1), 329-342. [Link]

  • Ross, S. D., Finkelstein, M., & Petersen, R. C. (1964). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of the American Chemical Society, 86(19), 4139–4143. [Link]

  • Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 55-59. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Amino-3-methoxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzamide Scaffold

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The arrangement of substituents on the phenyl ring is a critical determinant of their biological activity, influencing everything from receptor binding and enzyme inhibition to pharmacokinetic properties. This guide focuses on the positional isomers of 4-Amino-3-methoxybenzamide, a scaffold with the potential for diverse biological activities based on the known pharmacology of substituted benzamides. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design of novel drug candidates.

The isomers under consideration are molecules with the same chemical formula (C₈H₁₀N₂O₂) but different arrangements of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzamide ring. These isomers include:

  • This compound

  • 3-Amino-4-methoxybenzamide

  • 5-Amino-2-methoxybenzamide

  • 2-Amino-3-methoxybenzamide

  • 2-Amino-5-methoxybenzamide

  • And other potential arrangements.

This guide will delve into the known and predicted biological activities of these isomers, drawing upon existing literature for related compounds to build a comparative analysis.

Structural Isomers of Aminomethoxybenzamide

The positioning of the electron-donating amino and methoxy groups, along with the electron-withdrawing carboxamide group, dictates the electronic and steric properties of each isomer, which in turn governs their interaction with biological targets.

G cluster_0 Aminomethoxybenzamide Isomers cluster_1 Potential Biological Targets cluster_2 Cellular Outcomes Isomer A Isomer A Kinases Kinases Isomer A->Kinases Microbial Enzymes Microbial Enzymes Isomer A->Microbial Enzymes Isomer B Isomer B GPCRs (e.g., Dopamine Receptors) GPCRs (e.g., Dopamine Receptors) Isomer B->GPCRs (e.g., Dopamine Receptors) Isomer C Isomer C PARP PARP Isomer C->PARP Inhibition of Cell Proliferation Inhibition of Cell Proliferation Kinases->Inhibition of Cell Proliferation Modulation of Neuronal Signaling Modulation of Neuronal Signaling GPCRs (e.g., Dopamine Receptors)->Modulation of Neuronal Signaling Apoptosis in Cancer Cells Apoptosis in Cancer Cells PARP->Apoptosis in Cancer Cells Inhibition of Microbial Growth Inhibition of Microbial Growth Microbial Enzymes->Inhibition of Microbial Growth

Caption: Potential mechanisms of action for aminomethoxybenzamide isomers.

Recommended Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound isomers, a systematic screening approach is recommended. Below are detailed protocols for two fundamental assays: a cytotoxicity assay to assess anticancer potential and an antimicrobial susceptibility test.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of isomers A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: MTT assay workflow for cytotoxicity screening.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each this compound isomer in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer. [1][2][3][4][5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of isomers in broth B Inoculate with standardized microbial suspension A->B C Incubate at appropriate temperature and duration B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., a panel of Gram-positive and Gram-negative bacteria, and fungal strains) to a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. [6][7][8][9][10]

Conclusion and Future Directions

The positional isomers of this compound represent a promising, yet underexplored, area for drug discovery. Based on the extensive literature on substituted benzamides, it is highly probable that these isomers possess diverse and potentially valuable biological activities. The differential positioning of the amino and methoxy groups is expected to significantly influence their interactions with biological targets, leading to distinct pharmacological profiles.

This guide provides a foundational framework for initiating a systematic investigation into the biological activities of these isomers. The provided experimental protocols for cytotoxicity and antimicrobial screening offer a starting point for researchers to generate empirical data. Subsequent studies should focus on elucidating the specific molecular targets and mechanisms of action for any active isomers, employing techniques such as receptor binding assays, enzyme inhibition assays, and in vivo models. A thorough understanding of the structure-activity relationships within this isomeric series will be invaluable for the future design and development of novel therapeutic agents.

References

  • Chauhan, A., & Sharma, P. K. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
  • Iwanami, M., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry, 24(10), 1224-1230.
  • Compton-Toth, B. A., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(10), 1938-1946.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • BenchChem. (2025). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.
  • Wikipedia. (n.d.). Antibiotic sensitivity testing.
  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • PubMed. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors.
  • myadlm.org. (2017). Antimicrobial Susceptibility Testing.
  • PubMed. (1998).
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubMed. (2020).
  • PubMed. (1975). [A new substituted benzamide with neuroleptic effects: lin 14 18 or sultopride].
  • ACS Omega. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
  • PubMed. (2007).
  • MDPI. (2022).
  • PubMed. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor.
  • MDPI. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • BenchChem. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese...
  • PMC. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism.
  • PubMed. (1986).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.
  • Protocols.io. (2023). MTT (Assay protocol).
  • ATCC. (n.d.).
  • protocols.io. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)

Sources

A Comparative Guide to the Analytical Validation of an HPLC Method for 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough of the analytical validation for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 4-Amino-3-methoxybenzamide. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind each validation parameter, present supporting experimental data, and objectively compare the performance of the validated HPLC method against viable alternatives. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for the quantification of this and structurally similar aromatic amides.

The Analyte: this compound

This compound is a substituted benzamide derivative. Its accurate quantification is critical in various stages of pharmaceutical development, from purity assessment of bulk drug substance to its determination in finished products or biological matrices. The molecule's structure, featuring an aromatic ring, an amide group, and a primary amine, makes it an ideal candidate for Reversed-Phase HPLC with UV detection.

The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

The choice of RP-HPLC as the primary analytical tool is a deliberate one, grounded in the physicochemical properties of this compound. The non-polar stationary phase of a C18 column provides effective retention for the aromatic ring, while a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for precise control over the elution time. This technique offers a superb balance of resolution, sensitivity, and cost-effectiveness for this class of compounds.[1]

Optimized HPLC Method Protocol

The following is a robust, isocratic HPLC method developed for the routine quantification of this compound.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system ensures method transferability.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 chemistry provides optimal retention for the analyte. The chosen dimensions offer a good balance between resolution and run time.
Mobile Phase 0.02 M Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (70:30, v/v)The phosphate buffer controls the ionization state of the amine group, ensuring consistent peak shape. Acetonitrile provides good elution strength and low UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.
Column Temp. 30 °CMaintaining a constant temperature minimizes fluctuations in retention time and improves reproducibility.
Detection UV at 254 nmThis wavelength is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and sharp peak shapes.

The Framework of Trust: Analytical Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[2] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] The validation process demonstrates that a method is fit for its purpose, ensuring the reliability and integrity of the generated data.[6]

The logical flow of a comprehensive validation study is depicted below. It begins with ensuring the method can distinguish the analyte from interferences (Specificity) and proceeds through a series of tests to quantify its performance.

Analytical_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Finalization Dev Method Development Opt Method Optimization Dev->Opt Refinement Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A workflow diagram illustrating the logical progression of an analytical method validation study.

In-Depth Analysis of Validation Parameters

The following sections detail the experimental approach and acceptance criteria for each core validation parameter, grounded in the principles outlined in the ICH Q2(R2) guideline.[7][8]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a stability-indicating method, this is demonstrated through forced degradation studies.[10]

Experimental Protocol:

  • Prepare separate solutions of this compound (~100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution.

  • Analyze the unstressed (control) and all stressed samples by the proposed HPLC method, using a Photo-Diode Array (PDA) detector to assess peak purity.

Results & Interpretation: The method is deemed specific if the primary analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and maintains spectral purity.

Stress Condition% DegradationResolution of Main Peak from Closest ImpurityPeak Purity Index
Acid (1N HCl)15.8%3.1>0.999
Base (1N NaOH)8.2%4.5>0.999
Oxidative (3% H₂O₂)11.5%2.8>0.999
Thermal (105°C)3.1%N/A (No major degradants)>0.999
Photolytic (UV 254nm)5.5%3.9>0.999

The data confirms the method's ability to separate the analyte from its potential degradation products, establishing it as stability-indicating.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[11]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard (1000 µg/mL).

  • Perform serial dilutions to create at least five calibration standards covering the range of 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

Results & Interpretation: Excellent linearity is demonstrated by a correlation coefficient (R²) close to 1.0.

Concentration (µg/mL)Mean Peak Area (n=3)
50489,500
75735,200
100981,100
1251,225,500
1501,470,300

Regression Analysis Summary:

  • Correlation Coefficient (R²): 0.9998

  • Regression Equation: y = 9805x - 1250

  • Residuals: Randomly scattered around zero

The R² value of 0.9998 exceeds the typical acceptance criterion of >0.999, confirming the method's linearity.

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It is typically assessed via recovery studies by spiking a placebo matrix with a known amount of analyte.

Experimental Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the active ingredient).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Results & Interpretation: The acceptance criterion for accuracy is typically between 98.0% and 102.0% recovery.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%80.079.4, 80.1, 79.899.3, 100.1, 99.899.7%
100%100.0100.5, 99.6, 100.1100.5, 99.6, 100.1100.1%
120%120.0119.2, 120.3, 119.899.3, 100.3, 99.899.8%

The excellent recovery values across the range confirm the method is accurate and free from significant matrix effects or systematic errors.

Precision

Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[13]

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six independent samples of the analyte at 100% of the target concentration on the same day, with the same instrument.

  • Intermediate Precision: A second analyst repeats the study on a different day using a different HPLC system (if available).

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.

Results & Interpretation: The acceptance criterion for precision in an assay method is typically an RSD of ≤ 2.0%.

ParameterRepeatability (Analyst 1, Day 1)Intermediate Precision (Analyst 2, Day 2)
Number of Replicates 66
Mean Assay Value (%) 100.2%99.8%
Standard Deviation 0.450.52
% RSD 0.45% 0.52%

The low %RSD values for both repeatability and intermediate precision demonstrate the method's high degree of precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[14]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[15]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Results & Interpretation: The LOQ should be verified by analyzing samples at this concentration and confirming that precision (%RSD) is acceptable (typically ≤ 10%).

ParameterResult
Slope (S) 9805
Std. Dev. of Intercept (σ) 850
Calculated LOD (µg/mL) 0.29
Calculated LOQ (µg/mL) 0.87
Precision at LOQ (%RSD) 4.8%

The results confirm the method's sensitivity is adequate for its intended purpose (assay), and the LOQ is well-supported by precision data.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[16]

Experimental Protocol:

  • Analyze a standard solution under the nominal method conditions.

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the standard solution under each varied condition and assess the impact on retention time, peak shape, and assay value.

Results & Interpretation: The method is robust if the results remain within acceptable criteria (e.g., assay value within ±2.0% of nominal, system suitability passes) under all varied conditions.

Parameter VariedVariation% Change in Assay ValueSystem Suitability
Flow Rate ± 0.1 mL/min (0.9 & 1.1)-0.8% / +0.6%Pass
Mobile Phase pH ± 0.2 units (2.8 & 3.2)+0.3% / -0.2%Pass
% Acetonitrile ± 2% (28% & 32%)+1.1% / -1.3%Pass
Column Temp. ± 2 °C (28°C & 32°C)-0.5% / +0.4%Pass

The minimal impact of these variations on the final assay result confirms the method is robust and suitable for routine use in a quality control environment.

Comparative Guide: HPLC vs. Alternative Analytical Methods

While the validated RP-HPLC method is robust and fit-for-purpose, alternative technologies may offer advantages in specific scenarios. The choice of method is a strategic decision based on the analytical requirements.

Method_Selection_Logic cluster_0 Decision Criteria cluster_1 Recommended Method start Analytical Goal: Quantify 4-Amino-3- methoxybenzamide crit1 Need for Trace-Level Quantification? start->crit1 crit2 High-Throughput Screening? crit1->crit2 No crit3 Complex Matrix (e.g., Plasma)? crit1->crit3 Yes hplc HPLC-UV crit2->hplc No uplc UPLC-UV crit2->uplc Yes crit3->hplc No lcms LC-MS/MS crit3->lcms Yes

Caption: A decision tree for selecting an appropriate analytical method based on project requirements.

The table below provides a semi-quantitative comparison of RP-HPLC with other common analytical techniques for aromatic amine analysis.[17][18]

ParameterRP-HPLC-UV (Validated Method) UPLC-UV LC-MS/MS GC-MS (with derivatization)
Specificity High (demonstrated)HighVery High (based on mass)High (based on mass)
Sensitivity (LOQ) ~0.9 µg/mL~0.2 µg/mL< 1 ng/mL~10-50 ng/mL
Analysis Time ~10 min~2-3 min~2-5 min~15-20 min
Throughput ModerateHighHighLow
Development Cost Low-ModerateModerateHighModerate
Operational Cost LowModerateHighModerate
Complexity LowModerateHighHigh
Best For Routine QC, Assay, PurityHigh-throughput screening, faster QCBioanalysis, trace impurity analysisVolatile impurity analysis

Discussion:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution than traditional HPLC. It is an excellent alternative when sample throughput is a primary concern, though it requires instrumentation capable of handling higher backpressures.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification, especially in complex biological matrices like plasma. Its unparalleled sensitivity and specificity (based on mass-to-charge ratio) justify its higher cost and complexity for applications like pharmacokinetics.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less common for non-volatile compounds like this compound as it requires a chemical derivatization step to increase volatility. This adds complexity and potential for variability, making it less favorable than LC-based methods for this analyte.[18]

Conclusion

This guide has detailed the comprehensive validation of a stability-indicating RP-HPLC method for the quantification of this compound. The experimental data confirms that the method is specific, linear, accurate, precise, and robust, rendering it highly suitable for routine quality control and stability testing in a regulated environment.

The comparative analysis underscores that while the validated HPLC-UV method represents a reliable and cost-effective "workhorse," alternative technologies like UPLC and LC-MS/MS offer significant advantages in speed and sensitivity, respectively. The ultimate selection of an analytical method should be a strategic decision, aligning the technology's capabilities with the specific scientific and business objectives of the project.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-3-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Specificity

In the landscape of modern drug discovery, the 4-Amino-3-methoxybenzamide scaffold has emerged as a remarkably versatile core. Its derivatives have shown potent activity against a diverse range of biological targets, from G-protein coupled receptors like dopamine D2/D3/D4 subtypes to critical enzymes such as 12-lipoxygenase and key components of the Hedgehog signaling pathway.[1][2][3] This versatility, however, presents a critical challenge: ensuring target selectivity. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, is a pivotal consideration in preclinical development. It can lead to unforeseen toxicities or, in some serendipitous cases, reveal beneficial polypharmacology.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for novel this compound derivatives. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity profile of your compounds.

The this compound Scaffold: A Privileged Structure

The core structure of this compound is characterized by a benzene ring substituted with an amino group, a methoxy group, and a carboxamide. The true versatility arises from the potential for chemical modification at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

cluster_0 This compound Core mol R1 mol->R1 R2 mol->R2 R3 mol->R3

Caption: Core structure of this compound indicating potential sites for derivatization (R¹, R², R³).

Modifications to the amide nitrogen (R¹), the amino group (R²), or the aromatic ring itself (R³) can drastically alter the target profile. For instance, bulky substituents on the amino group have been shown to influence selectivity between dopamine receptor subtypes.[1] This inherent flexibility underscores the necessity of a systematic approach to deconvoluting on-target from off-target activity.

A Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a multi-stage campaign. We advocate for a tiered approach that moves from broad, high-throughput screening to focused, hypothesis-driven validation. This strategy optimizes resource allocation by eliminating non-selective compounds early and dedicating deeper investigation to the most promising candidates.

G tier1 Tier 1: Broad Panel Screening The 'Wide Net' Approach tier1_desc Objective: Identify potential off-targets across large protein families (e.g., kinases, GPCRs). tier1:f1->tier1_desc decision1 Hits Identified? tier1_desc->decision1 tier2 Tier 2: Confirmatory & Quantitative Assays The 'Zoom-In' Validation tier2_desc Objective: Confirm hits from Tier 1. Determine potency (IC₅₀/EC₅₀) and binding affinity (Kᵢ/Kᴅ). tier2:f1->tier2_desc decision2 Off-Target Potency Significant? tier2_desc->decision2 tier3 Tier 3: Cellular & Functional Assays The 'Biological Impact' Assessment tier3_desc Objective: Assess the functional consequences of off-target engagement in a relevant cellular context. tier3:f1->tier3_desc end_node Favorable Selectivity Profile (Proceed with Candidate) tier3_desc->end_node decision1->tier2:f0 Yes decision1->end_node No decision2->tier3:f0 Yes decision2->end_node No

Caption: A tiered workflow for systematic cross-reactivity assessment of drug candidates.

Tier 1: Broad Panel Screening

The initial goal is to cast a wide net. Rather than guessing potential off-targets, we systematically screen the compound against large, well-characterized panels of proteins. The choice of panel depends on the primary target class. If your derivative targets a kinase, a broad kinase panel is essential. If it targets a GPCR, a receptor binding panel is appropriate.

Causality Behind the Choice: This approach is rooted in efficiency. It is far more cost-effective to identify significant off-target liabilities in a single, comprehensive screen than through a series of one-off experiments. This step provides a panoramic view of a compound's selectivity landscape.

Tier 2: Confirmatory and Quantitative Assays

Any "hits" from Tier 1 must be validated. A hit in a large panel screen is merely an indicator of potential activity. It is crucial to confirm this activity using an orthogonal assay and to quantify its potency.

Causality Behind the Choice: Large panel screens are often run at a single high concentration (e.g., 1 or 10 µM) and can be prone to false positives. A dose-response curve to determine the IC₅₀ (for enzymes) or EC₅₀ (for cellular responses) provides quantitative proof of activity and establishes the potency of the off-target interaction. Biophysical methods like the Cellular Thermal Shift Assay (CETSA) can further build confidence by confirming direct target engagement within a cellular environment.[4]

Tier 3: Cellular and Functional Assays

Demonstrating that a compound binds to an off-target is only part of the story. The critical question is: what is the functional consequence of this binding? A compound might bind to an off-target with moderate affinity but have no functional effect, rendering the interaction irrelevant.

Causality Behind the Choice: This tier connects binding to biology. For example, if a kinase inhibitor shows off-target binding to a GPCR, a calcium mobilization or cAMP assay is necessary to determine if it acts as an agonist or antagonist.[2] This step is vital for assessing the real-world risk of an off-target interaction.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this framework, let's consider three hypothetical this compound derivatives designed as inhibitors of Target Kinase A.

DerivativeR¹ SubstituentPrimary Target IC₅₀ (Target Kinase A)Key Off-Target IC₅₀ (Target Kinase B)Selectivity Ratio (IC₅₀ B / IC₅₀ A)
Compound X-1 Methyl15 nM45 nM3
Compound X-2 Cyclopropyl25 nM2,500 nM100
Compound X-3 Phenyl5 nM20 nM4

Interpretation:

  • Compound X-3 is the most potent inhibitor of the primary target (Target Kinase A). However, it exhibits poor selectivity, with only a 4-fold difference in potency against Target Kinase B. This derivative carries a high risk of off-target effects.

  • Compound X-1 shows slightly better selectivity but is still only 3-fold selective. This level of selectivity is generally insufficient for a clinical candidate unless the off-target is known to be benign.

  • Compound X-2 is less potent against the primary target than Compound X-3, but it boasts a 100-fold selectivity ratio. This indicates a much lower probability of off-target effects mediated by Target Kinase B.[4] For most drug development programs, Compound X-2 would be considered the most promising lead due to its superior selectivity profile, even at the cost of some on-target potency.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed, validated protocols. Below are methodologies for key assays described in our tiered framework.

Protocol 1: Radiometric Kinase Profiling Assay (Tier 1)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Serially dilute the test compound in 100% DMSO to create a concentration range (e.g., 10 mM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • A specific peptide substrate for the kinase being tested.

    • The test compound at the desired final concentration (typically with a final DMSO concentration of ≤1%).

  • Initiation: Add a mixture of MgCl₂ and [γ-³³P]ATP to initiate the kinase reaction.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Quantification: Capture the radiolabeled peptide substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO-only control. For hits, determine IC₅₀ values by fitting the dose-response data to a sigmoidal curve.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Tier 2)

Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method like ELISA.

  • Data Interpretation: A successful ligand-binding event will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.[4]

Conclusion and Strategic Outlook

The study of cross-reactivity is an indispensable component of drug discovery and development. For a versatile scaffold like this compound, a proactive and systematic investigation of off-target interactions is not just a regulatory hurdle but a strategic imperative. By employing a tiered approach—moving from broad screening to quantitative validation and functional assessment—researchers can build a comprehensive selectivity profile. This allows for an informed, data-driven selection of lead candidates, minimizing the risk of late-stage failures due to unforeseen toxicity and maximizing the potential for therapeutic success. The ultimate goal is to understand a compound not just by what it is designed to do, but by the entirety of its interactions within the complex biological system.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • Drug Allergy & Cross-Reactivity. KnowledgeDose.
  • Guideline for the diagnosis of drug hypersensitivity reactions.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • A multiplexed and quantitative assay for small-molecule detection via photo-crosslinking of structure switching aptamers. bioRxiv.
  • Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Allergy Resources. Northwestern Medicine.
  • Guideline for the diagnosis of drug hypersensitivity reactions.
  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC - NIH.
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p

Sources

A Comparative Guide to the Synthetic Routes of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-methoxybenzamide is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amine, a methoxy group, and a carboxamide on a benzene ring, provides a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate method for a given research or development campaign.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound have been identified and are compared in this guide:

  • Route 1: Reduction of 3-Methoxy-4-nitrobenzamide: A convergent approach starting from the readily available 3-methoxy-4-nitrobenzoic acid.

  • Route 2: Multi-step Synthesis from Vanillin: A route leveraging a bio-renewable and inexpensive starting material.

  • Route 3: Direct Amidation of 4-Amino-3-methoxybenzoic Acid: A direct approach from the corresponding carboxylic acid.

The selection of an optimal route is contingent upon several factors, including the desired scale of synthesis, cost of starting materials and reagents, overall yield, purity requirements, and available laboratory equipment.

Route 1: Synthesis via Reduction of 3-Methoxy-4-nitrobenzamide

This two-step route is a robust and widely applicable method for the synthesis of this compound. The synthesis begins with the amidation of 3-methoxy-4-nitrobenzoic acid, followed by the reduction of the nitro group.

Logical Workflow for Route 1

Route 1 Workflow A 3-Methoxy-4-nitrobenzoic acid B Amidation A->B C 3-Methoxy-4-nitrobenzamide B->C D Reduction C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-nitrobenzamide

This protocol details the conversion of 3-methoxy-4-nitrobenzoic acid to its corresponding amide.

  • Materials: 3-methoxy-4-nitrobenzoic acid, oxalyl chloride, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ammonia gas, ethyl acetate (EtOAc), 1 N HCl, brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add oxalyl chloride (1.1 eq) dropwise, followed by a catalytic amount of DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • Re-dissolve the resulting acyl chloride in fresh anhydrous THF and cool to 0 °C.

    • Bubble ammonia gas through the solution for approximately 10 minutes, leading to the formation of a yellow precipitate.

    • Seal the flask and stir the mixture overnight at room temperature.

    • Add EtOAc to the mixture and filter the solid. Wash the solid with water and dry to yield 3-methoxy-4-nitrobenzamide.

    • The filtrate can be concentrated, redissolved in EtOAc, washed with 1 N HCl and brine, dried over Na₂SO₄, and concentrated to recover additional product.

Step 2: Reduction of 3-Methoxy-4-nitrobenzamide

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

  • Materials: 3-Methoxy-4-nitrobenzamide, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-methoxy-4-nitrobenzamide (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Synthesis from Vanillin

This multi-step synthesis utilizes the inexpensive and readily available natural product, vanillin, as the starting material. The route involves nitration, oxidation of the aldehyde to a carboxylic acid, amidation, and finally, reduction of the nitro group.

Logical Workflow for Route 2

Route 2 Workflow A Vanillin B Nitration A->B C 5-Nitrovanillin B->C D Oxidation C->D E 5-Nitrovanillic acid D->E F Amidation E->F G 5-Nitro-4-hydroxy-3-methoxybenzamide F->G H Reduction G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocols

Step 1: Nitration of Vanillin to 5-Nitrovanillin

This protocol describes a standard nitration of vanillin.[1]

  • Materials: Vanillin, concentrated nitric acid (65-70%), glacial acetic acid, ice water.

  • Procedure:

    • Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 20–40°C.

    • After the addition is complete, continue stirring the reaction mixture for 2–4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol or acetic acid.[1]

Step 2: Oxidation of 5-Nitrovanillin to 5-Nitrovanillic Acid

The aldehyde group of 5-nitrovanillin can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[2]

  • Materials: 5-Nitrovanillin, potassium permanganate (KMnO₄), water, sodium bisulfite, hydrochloric acid (HCl).

  • Procedure:

    • Suspend 5-nitrovanillin in water.

    • Slowly add a solution of KMnO₄ in water to the suspension. The reaction is exothermic and should be controlled with an ice bath.

    • Stir the mixture at room temperature until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Cool the filtrate in an ice bath and acidify with HCl to precipitate the 5-nitrovanillic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Step 3 & 4: Amidation and Reduction

The amidation of 5-nitrovanillic acid can be achieved using similar methods as described in Route 1, Step 1. The subsequent reduction of the nitro group can also be performed as detailed in Route 1, Step 2.

Route 3: Direct Amidation of 4-Amino-3-methoxybenzoic Acid

This route is the most direct, involving the amidation of commercially available or synthesized 4-amino-3-methoxybenzoic acid. This approach is often preferred for smaller scale syntheses where the cost of the starting material is not prohibitive.

Logical Workflow for Route 3

Route 3 Workflow A 4-Amino-3-methoxybenzoic acid B Amidation with Coupling Reagent A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via Route 3.

Experimental Protocol

This protocol utilizes a common coupling reagent, HATU, for the amidation.[3][4]

  • Materials: 4-Amino-3-methoxybenzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF), ammonia source (e.g., ammonium chloride and a strong base, or a solution of ammonia in an organic solvent).

  • Procedure:

    • To a solution of 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

    • Add the ammonia source (e.g., ammonium chloride, 1.5 eq, followed by additional DIPEA, 1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterRoute 1: Reduction of Nitro-amideRoute 2: From VanillinRoute 3: Direct Amidation
Starting Material 3-Methoxy-4-nitrobenzoic acidVanillin4-Amino-3-methoxybenzoic acid
Number of Steps 241
Typical Overall Yield Good to ExcellentModerateGood to Excellent
Purity High after purificationModerate to High, requires careful purificationHigh after purification
Scalability Readily scalableScalable, but requires optimization of multiple stepsSuitable for small to medium scale
Cost of Starting Material ModerateLowHigh
Key Reagents Oxalyl chloride, Ammonia, Pd/C, H₂Nitric acid, KMnO₄, Coupling reagents, Reducing agentsCoupling reagents (e.g., HATU, EDC)
Advantages Reliable, high-yielding final stepsInexpensive, renewable starting materialShortest route, high purity
Disadvantages Use of hazardous reagents (oxalyl chloride)Longer reaction sequence, potential for side reactionsHigh cost of starting material and coupling reagents

Conclusion

The choice of synthetic route for this compound is a strategic decision based on the specific needs of the researcher or organization.

  • Route 1 offers a reliable and high-yielding pathway that is well-suited for large-scale production, provided that appropriate safety measures are in place for handling reagents like oxalyl chloride.

  • Route 2 , starting from the inexpensive and bio-renewable vanillin, is an attractive option from a green chemistry and cost perspective, particularly for large-scale manufacturing where the initial investment in process optimization can be justified.

  • Route 3 is the most direct and is ideal for rapid, small-scale synthesis in a research and development setting where the higher cost of the starting material and coupling reagents is offset by the speed and simplicity of the procedure.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most efficient and cost-effective synthetic strategy for the preparation of this valuable chemical intermediate.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 6, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2023, November 28). 5-Nitrovanillin. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Lui, R., et al. (2013). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 15(18), 4794–4797. Available at: [Link]

  • Reddy, K. L., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(5), 963-971. Available at: [Link]

Sources

The Benzamide Backbone: A Comparative Guide to 4-Amino-3-methoxybenzamide Derivatives in PARP Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile molecular scaffolds is a cornerstone of innovation. 4-Amino-3-methoxybenzamide, a seemingly simple molecule, represents a foundational structure in the development of potent therapeutic agents, most notably in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This guide provides an in-depth analysis of the applications of the this compound scaffold, its role in the synthesis of bioactive molecules, and a comprehensive comparison with leading PARP inhibitors currently in clinical use.

This compound: A Versatile Chemical Scaffold

This compound (CAS: 211374-82-2, Molecular Formula: C₈H₁₀N₂O₂) is an aromatic amide that, while not a potent therapeutic agent in its own right, serves as a crucial starting material and structural motif in medicinal chemistry.[1] Its utility stems from the presence of multiple reactive sites—an amino group, a methoxy group, and a benzamide moiety—that allow for diverse chemical modifications to explore structure-activity relationships (SAR). The benzamide portion, in particular, is a known pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This makes the this compound scaffold an excellent starting point for designing PARP inhibitors.[2][3]

The closely related compound, 3-aminobenzamide, is a well-established, first-generation PARP inhibitor that has been used extensively in research to validate the therapeutic concept of PARP inhibition.[4] While its potency is modest compared to newer agents, its efficacy in preclinical models of ischemia-reperfusion injury and its ability to reduce oxidative and nitrosative stress underscore the therapeutic potential of the benzamide core.[4] The strategic placement of the amino and methoxy groups on the this compound ring offers chemists opportunities to fine-tune physicochemical properties and target engagement.

The Role of the Benzamide Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic DSBs. With a compromised HR pathway, these cells are unable to repair these DSBs, leading to cell death through a concept known as synthetic lethality.

The benzamide scaffold of this compound is a key structural element for many PARP inhibitors. It occupies the nicotinamide-binding pocket of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting its DNA repair function.[3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell cluster_2 BRCA-deficient Cancer Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER Base Excision Repair (BER) PARP_N->BER DNA_Repair_N DNA Repair & Cell Survival BER->DNA_Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C Replication DNA Replication DNA_SSB_C->Replication BER_C Base Excision Repair (BER) PARP_C->BER_C DNA_Repair_C DNA Repair BER_C->DNA_Repair_C DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death DNA_SSB_T DNA Single-Strand Break (SSB) PARP_Blocked PARP Inhibition DNA_SSB_T->PARP_Blocked Replication_T DNA Replication DNA_SSB_T->Replication_T PARP_Inhibitor PARP Inhibitor (e.g., Benzamide Derivative) PARP_Inhibitor->PARP_Blocked BER_Blocked BER Blocked PARP_Blocked->BER_Blocked DSB_T Accumulated DSBs BER_Blocked->DSB_T Replication_T->DSB_T HR_Deficient_T Deficient Homologous Recombination (HR) DSB_T->HR_Deficient_T Synthetic_Lethality Synthetic Lethality & Cell Death HR_Deficient_T->Synthetic_Lethality

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Comparative Analysis of Clinically Approved PARP Inhibitors

While this compound provides the foundational structure, extensive medicinal chemistry efforts have led to the development of highly potent and selective PARP inhibitors. The following table compares the key characteristics of five FDA-approved PARP inhibitors, which can be considered as highly optimized derivatives of the broader benzamide class.

Inhibitor Brand Name FDA-Approved Indications (Selected) Potency (IC50 vs. PARP1) Potency (IC50 vs. PARP2) PARP1/2 Selectivity Key Adverse Events
Olaparib Lynparza®Ovarian, Breast, Prostate, Pancreatic Cancer~1-5 nM~1-2 nMRelatively non-selectiveAnemia, nausea, fatigue, neutropenia
Rucaparib Rubraca®Ovarian, Prostate Cancer~1.8 nM~1.4 nMRelatively non-selectiveNausea, fatigue, anemia, increased liver enzymes
Niraparib Zejula®Ovarian Cancer~3.8 nM~2.1 nMRelatively non-selectiveThrombocytopenia, anemia, nausea, fatigue
Talazoparib Talzenna®Breast, Prostate Cancer~0.57 nM~1.2 nMPARP1-selectiveAnemia, neutropenia, thrombocytopenia, fatigue
Veliparib -Investigational in various cancers~5.2 nM~2.9 nMRelatively non-selectiveNausea, fatigue, anemia, neutropenia

Note: IC50 values can vary depending on the assay conditions. The values presented here are approximate and intended for comparative purposes. Data compiled from multiple sources.[5][6]

Insights from the Comparison:

  • Potency: Talazoparib stands out as the most potent PARP1 inhibitor among the approved agents, with a sub-nanomolar IC50 value.[7]

  • Selectivity: While most first-generation PARP inhibitors show limited selectivity between PARP1 and PARP2, newer agents are being developed with higher selectivity for PARP1, which may lead to an improved safety profile. The high structural similarity in the catalytic domains of PARP1 and PARP2 makes achieving high selectivity a significant challenge.[5][8]

  • PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA. This PARP-DNA complex is highly cytotoxic. The potency of PARP trapping varies among inhibitors, with Talazoparib being a particularly potent PARP trapper.[6]

  • Adverse Events: Hematological toxicities, such as anemia, neutropenia, and thrombocytopenia, are common class effects of PARP inhibitors, though the incidence and severity can vary between agents.

Experimental Protocols for Evaluating Benzamide Derivatives

The development and comparison of novel benzamide derivatives as potential PARP inhibitors rely on robust in vitro assays. Below are detailed protocols for two fundamental experiments: a PARP inhibition assay to determine enzymatic potency and an MTT assay to assess cellular cytotoxicity.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Experimental Workflow: PARP Inhibition Assay

PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - Benzamide Derivative - NAD+ - Detection Reagents start->prepare_reagents plate_coating Coat 96-well plate with histones prepare_reagents->plate_coating add_inhibitor Add serial dilutions of This compound derivative plate_coating->add_inhibitor add_enzyme Add PARP1 enzyme and activated DNA add_inhibitor->add_enzyme initiate_reaction Initiate reaction with NAD+ add_enzyme->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation detection Add detection reagents (e.g., Streptavidin-HRP) incubation->detection read_signal Read chemiluminescent signal detection->read_signal analyze_data Analyze data and calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro chemiluminescent PARP inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.

    • Prepare serial dilutions of the test compound in PARP assay buffer.

    • Prepare working solutions of recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Assay Procedure:

    • To the wells of a histone-coated 96-well plate, add the serially diluted test compound or vehicle control (DMSO).

    • Add the PARP1 enzyme and activated DNA mixture to each well. Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the biotinylated NAD+ solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for the PARylation of histones.

    • Wash the plate to remove unincorporated NAD+.

    • Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash the plate and add a chemiluminescent HRP substrate.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal intensity is proportional to the amount of PARP activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a BRCA-deficient cell line) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point in the design of novel therapeutics, particularly PARP inhibitors. While the parent molecule itself may not exhibit potent biological activity, its derivatives have led to the development of life-saving cancer therapies. The comparative analysis of clinically approved PARP inhibitors highlights the remarkable progress in optimizing this basic structure to achieve high potency and, more recently, improved selectivity.

Future research in this area will likely focus on the development of next-generation PARP inhibitors with enhanced selectivity for PARP1 over other PARP isoforms to minimize off-target effects and improve the therapeutic window. Furthermore, exploring the application of the this compound scaffold in developing inhibitors for other enzymes and as probes for chemical biology will continue to be a fruitful area of investigation. The experimental protocols provided herein serve as a guide for the continued exploration and evaluation of novel benzamide derivatives in the quest for more effective and safer medicines.

References

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (2017). Chemical Biology & Drug Design.
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI.
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
  • A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity. (n.d.). Benchchem.
  • A Comparative Guide to PARP1 Inhibitor IC50 Values in Cancer Cell Lines. (n.d.). Benchchem.
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS.
  • REVIEW Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. (2025).
  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (n.d.). PMC.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.).
  • A summary of randomized trials of PAPR inhibitors, including olaparib, rucaparib, and niraparib. (n.d.).
  • Rucaparib and Niraparib in Advanced Ovarian Cancer. (n.d.). PMC.
  • Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. (2024). Gynecologic Oncology.
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. (n.d.). NIH.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (n.d.). Benchchem.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). ScienceDirect.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
  • Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. (1978). Journal of Medicinal Chemistry.
  • 3-Amino-N-(4-methoxyphenyl)benzamide | CAS 115175-19-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (n.d.). PubMed Central.
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure.
  • 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135. (n.d.). PubChem.
  • N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 | CID 18626083. (n.d.). PubChem.
  • Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. (2016). VJOncology.
  • Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. (2021). Journal of Molecular Recognition.
  • MTT assay protocol. (n.d.). Abcam.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • This compound | CAS 211374-82-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 4-Amino-3-methoxybenzamide by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and reproducibility. For a compound like 4-Amino-3-methoxybenzamide, a key intermediate in various synthetic pathways, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with alternative analytical methods. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Foundational Principle: Purity and Thermal Behavior

The core of DSC purity determination rests on a fundamental thermodynamic principle: melting point depression . An absolutely pure, crystalline solid melts at a single, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a depressed temperature.[1][2] This phenomenon is quantitatively described by the Van't Hoff equation, which forms the mathematical basis for this technique.[1][3][4]

The simplified Van't Hoff equation used in DSC analysis is:

Ts = To - (R * To² * X₂) / ΔH * (1/F)

Where:

  • Ts is the instantaneous temperature of the sample.

  • To is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant (8.314 J/mol·K).

  • X₂ is the mole fraction of the impurity.

  • ΔH is the enthalpy of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.[1]

By measuring the heat flow into the sample during melting, the DSC instrument can calculate the fraction melted (F) at each temperature (Ts). A plot of Ts versus 1/F yields a straight line from which the impurity mole fraction (X₂) can be precisely determined.[1][5]

It is critical to understand the assumptions underpinning this method to ensure its valid application:

  • The method is most reliable for materials of high purity, typically greater than 98.5 mol%.[2][3][6]

  • It assumes the impurity is soluble in the molten substance (the melt) but insoluble in the solid phase, forming a simple eutectic system.[3][7]

  • The compound must be thermally stable through its melting phase, without undergoing decomposition or other transformations.[8]

Experimental Protocol: A Self-Validating Workflow for this compound

A protocol is only as trustworthy as its internal controls and the scientific reasoning behind its steps. The following methodology for analyzing this compound is designed as a self-validating system.

Step 1: Instrument Calibration
  • Causality: The accuracy of the calculated purity is directly dependent on the accuracy of the measured temperature and heat flow. Calibration ensures the instrument's response is true to established physical constants.

  • Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity certified reference material, such as Indium (m.p. 156.6°C, ΔH = 28.5 J/g).

    • Perform the calibration under the same conditions (e.g., purge gas, heating rate) that will be used for the sample analysis to ensure relevance.

Step 2: Sample Preparation
  • Causality: Sample morphology and mass directly influence heat transfer dynamics. Minimizing thermal gradients within the sample is essential for achieving the thermal equilibrium assumed by the Van't Hoff equation.

  • Protocol:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[9][10] A smaller mass minimizes thermal lag, leading to sharper peaks and better resolution.

    • Hermetically seal the pan to prevent the loss of any volatile components or sublimation of the sample during heating, which would invalidate the results.[9][10]

    • Ensure the sample is pressed into a thin, even layer covering the bottom of the pan to maximize thermal contact and ensure uniform heating.

Step 3: DSC Analysis Parameters
  • Causality: The heating rate is the most critical experimental parameter. A slow rate is required to allow the melting process to remain close to thermal equilibrium, a prerequisite for the accurate application of the Van't Hoff analysis.

  • Protocol:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point of this compound (e.g., 80°C).

    • Heat the sample at a slow, constant rate, typically 0.5 to 2°C/min, through its melting transition. ASTM E928 recommends slow heating rates to ensure data quality.[11]

    • Continue heating until the entire sample has melted and a stable post-melting baseline is achieved (e.g., to 150°C).

    • Maintain a constant inert purge gas flow (e.g., Nitrogen at 50 mL/min) throughout the experiment to prevent oxidation and ensure a stable thermal environment.

Step 4: Data Analysis and Interpretation
  • Causality: The software's analysis algorithm applies the Van't Hoff model to the raw heat flow data. Understanding this process is key to interpreting the results correctly.

  • Protocol:

    • Using the instrument's software, define the baseline for the melting endotherm, starting from the stable pre-melting region to the stable post-melting region.

    • The software will integrate the peak to determine the total heat of fusion (ΔH).

    • The software then performs a series of partial area integrations across the melting peak.

    • A plot of the instantaneous sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) is generated.

    • The software performs a linear regression on the appropriate portion of this curve to calculate the slope, from which the mole percent purity is derived. Modern software includes corrections for undetected pre-melting to improve accuracy.[1]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Calibrate 1. Instrument Calibration (Indium Standard) SamplePrep 2. Sample Preparation (1-3 mg, hermetically sealed) Calibrate->SamplePrep Ensures Accuracy DSCRun 3. DSC Measurement (Slow Heating Rate: 1°C/min) SamplePrep->DSCRun Load Sample DataAcq 4. Data Acquisition (Heat Flow vs. Temp) DSCRun->DataAcq Generates Thermogram Integration 5. Peak Integration (Partial & Total Area) DataAcq->Integration Process Raw Data VanHoff 6. Van't Hoff Plot (Ts vs 1/F) Integration->VanHoff Calculate F PurityCalc 7. Purity Calculation (Result in mol%) VanHoff->PurityCalc Determine Slope Logic_Flow cluster_dev Reference Standard Development cluster_qc Routine Quality Control DSC DSC Analysis Purity Determine Absolute Purity (e.g., 99.9 mol%) DSC->Purity Certifies HPLC_Dev HPLC Method Development Purity->HPLC_Dev Provides Certified Reference Standard Routine Routine Batch Analysis (Impurity Profiling) HPLC_Dev->Routine Enables

References

A Comparative In Silico Analysis of 4-Amino-3-methoxybenzamide Analogs as Potential PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Researchers

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. The benzamide moiety is a well-established pharmacophore present in numerous PARP-1 inhibitors, serving as a crucial anchor within the nicotinamide binding pocket of the enzyme.[1][2][3] This guide presents a comparative molecular docking study of 4-Amino-3-methoxybenzamide and a focused library of its analogs against human PARP-1, providing insights into their potential inhibitory activity and key structure-activity relationships.

Introduction: The Rationale for Targeting PARP-1 with Benzamide Scaffolds

PARP-1 is a nuclear enzyme that plays a pivotal role in DNA single-strand break repair.[1][4] Its inhibition in cancer cells with compromised homologous recombination repair, often due to BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality. The catalytic domain of PARP-1 contains a binding site for its substrate, nicotinamide adenine dinucleotide (NAD+). Many potent PARP-1 inhibitors are designed to mimic the nicotinamide portion of NAD+, with the benzamide group being a highly effective surrogate.[5][6][7]

This compound is a small molecule featuring this critical benzamide core, substituted with functional groups that can be systematically modified to explore the chemical space around the PARP-1 active site. This in silico study aims to predict the binding affinities and interaction patterns of a series of its analogs, offering a rational basis for the future design and synthesis of novel PARP-1 inhibitors.

Methodology: A Step-by-Step Guide to the Comparative Docking Workflow

The following protocol outlines the computational methodology employed in this comparative docking study. This self-validating workflow is designed to ensure the reliability and reproducibility of the in silico predictions.

Experimental Workflow Diagram

workflow cluster_prep I. Receptor & Ligand Preparation cluster_dock II. Molecular Docking cluster_analysis III. Analysis & Interpretation PDB 1. Protein Structure Acquisition (PDB ID: 6BHV) ReceptorPrep 2. Receptor Preparation (Removal of water, addition of hydrogens) PDB->ReceptorPrep GridGen 5. Binding Site Definition (Grid Generation) ReceptorPrep->GridGen LigandDesign 3. Analog Design & 3D Structure Generation LigandPrep 4. Ligand Preparation (Energy Minimization) LigandDesign->LigandPrep Docking 6. Docking Simulation (AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis 7. Pose & Score Analysis Docking->PoseAnalysis Interaction 8. Interaction Visualization (Hydrogen Bonds, Pi-stacking) PoseAnalysis->Interaction SAR 9. SAR Analysis Interaction->SAR PARP1_Pathway cluster_DNA_Damage 1. DNA Damage cluster_PARP_Activation 2. PARP-1 Activation cluster_PARylation 3. PAR Synthesis cluster_Repair 4. DNA Repair SSB Single-Strand Break PARP1_inactive PARP-1 (inactive) SSB->PARP1_inactive Repair_Complex Repair Complex Assembly PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds to SSB PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins recruits Repair_Proteins->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA

Caption: The role of PARP-1 in the single-strand break repair pathway.

Conclusion and Future Directions

This comparative molecular docking study has provided valuable in silico evidence for the potential of this compound and its analogs as inhibitors of PARP-1. The predicted binding modes and structure-activity relationships offer a rational starting point for the design of more potent and selective inhibitors. Specifically, modifications at the 3-position of the benzamide ring, such as the introduction of hydrogen bond donors (hydroxyl group) or halogens (chloro group), appear to be promising strategies for enhancing binding affinity. Further derivatization of the 4-amino group could also lead to improved interactions.

It is crucial to emphasize that these are computational predictions. The next steps should involve the chemical synthesis of these promising analogs and their in vitro evaluation in biochemical and cell-based assays to validate their PARP-1 inhibitory activity and anticancer potential. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel therapeutic agents.

References

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115257. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 637-651. [Link]

  • Kim, H. P., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Archiv der Pharmazie, 350(8), 1700087. [Link]

  • Langelier, M. F., et al. (2018). Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD). RCSB PDB. [Link]

  • Al-Sanea, M. M., et al. (2022). Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online. [Link]

  • Chen, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Journal of Medicinal Chemistry, 64(21), 16094–16111. [Link]

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]

  • Aldakheel, F. M., et al. (2023). PARP1 and its inhibitors. A Cartoon illustration of the PARP1 protein.... ResearchGate. [Link]

  • Zandarashvili, L., et al. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. [Link]

  • Various Authors. (n.d.). PDB ids of crystal structure of PARP, their resolution and RMSD of... ResearchGate. [Link]

  • Wang, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3793. [Link]

  • Liu, X., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 1008581. [Link]

  • Chatterjee, P., et al. (2022). In silico molecular docking studies measure the binding affinity of... ResearchGate. [Link]

  • G, M. S., et al. (2023). In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 6039-6048. [Link]

  • Tok, O. A., et al. (2022). Design, synthesis, biological evaluation and molecular docking of novel moleculesto PARP-1 enzyme. Turkish Journal of Chemistry, 46(4), 1288-1302. [Link]

  • Mwakyeja, A., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of ancreatic Cancer, 10(1), 1-13. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 772. [Link]

  • Slesarchuk, N., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 15(10), 939-951. [Link]

  • Zhang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • Sukhanova, M. V., et al. (2015). PARP1 Inhibitors: antitumor drug design. Acta Naturae, 7(3), 20-29. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in advanced research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like 4-Amino-3-methoxybenzamide are not merely procedural afterthoughts but are integral to responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound (CAS No. 17481-27-5) is classified with specific hazards that necessitate careful handling.

A Safety Data Sheet (SDS) for a similar compound, 3-Amino-4-methoxybenzamide, classifies it as a Category 2 irritant for both skin and eyes. While a specific SDS for the 4-amino isomer was not located, the precautionary principle dictates we handle it with a similar level of care.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation.[1]

This data is based on safety information for structurally similar benzamide compounds. Always refer to the specific SDS provided by your supplier and consult your institution's Environmental Health & Safety (EHS) department.

The causality is clear: the potential for this compound to cause significant skin and eye irritation is the primary driver for the stringent PPE and handling protocols that follow. Respiratory irritation potential underscores the need for handling within a controlled ventilation environment.

Essential Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Contaminated gloves must be disposed of as hazardous waste immediately after use.[4][5]

  • Protective Clothing: A standard laboratory coat is necessary to prevent skin contact.[4][5]

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[4]

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6][7] The following protocol ensures compliance and safety.

Step 1: Waste Determination and Segregation

The first step in hazardous waste management is proper identification.[7] this compound waste must be treated as hazardous chemical waste.

  • Action: Segregate this waste stream from all others. Do not mix it with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][7]

  • Causality: Co-mingling of incompatible waste types can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs and regulatory burdens.[7]

Step 2: Container Selection and Labeling

Proper containment is a cornerstone of safe waste accumulation.

  • Action:

    • Select a robust, leak-proof container with a secure, screw-top cap that is chemically compatible with the waste.[4][6]

    • The container must be clearly labeled. The label should include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "Waste this compound "

      • The specific hazards (e.g., "Irritant")

      • The date accumulation started.

  • Trustworthiness: This practice is a core requirement of RCRA regulations for satellite accumulation areas in laboratories.[6][8] Keeping containers closed except when adding waste is one of the most critical and frequently cited rules.[6]

Step 3: Waste Accumulation
  • Solid Waste: Carefully transfer solid this compound and any contaminated disposable materials (e.g., weighing papers, contaminated gloves, pipette tips) into the designated hazardous waste container.[5]

  • Contaminated Glassware: For residual amounts on laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone). This solvent rinse is now also considered hazardous waste and must be collected in a separate, appropriately labeled "Hazardous Solvent Waste" container.[4]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][9] This area should be at or near the point of generation and under the control of laboratory personnel.[8]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the waste "cradle to grave," meaning from generation to final disposal.[6]

  • Action: Once the waste container is full or has been in accumulation for the maximum allowable time (typically 12 months for academic labs under Subpart K rules), contact your institution's EHS department.[8][9]

  • Mechanism: The EHS department will arrange for pickup by a licensed hazardous waste disposal contractor.[4][7] The primary and most environmentally sound disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][10]

Disposal Workflow Visualization

The decision-making process for handling this compound waste can be visualized as a clear workflow, ensuring procedural consistency.

G cluster_assessment Step 1: Assess & Segregate cluster_containment Step 2 & 3: Contain & Accumulate cluster_disposal Step 4: Final Disposal start Waste Generated This compound decision_type Type of Waste? start->decision_type solid_waste Solid Waste & Contaminated Disposables decision_type->solid_waste Solid glassware Contaminated Glassware decision_type->glassware Residual collect_solid Place in labeled 'Hazardous Chemical Waste' container solid_waste->collect_solid rinse_glass Rinse with minimal solvent glassware->rinse_glass store Store container(s) in Satellite Accumulation Area collect_solid->store collect_solvent Collect rinse in labeled 'Hazardous Solvent Waste' container rinse_glass->collect_solvent collect_solvent->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Transport to licensed TSDF for high-temperature incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For a solid, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and environmental protection.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • Hazardous Waste Management in the Laboratory . Lab Manager. [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities . NY.Gov. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know . TriHaz Solutions. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides essential, experience-driven safety and logistical information for handling 4-Amino-3-methoxybenzamide (CAS No. 17481-27-5). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds trust in your laboratory's protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is critical. This compound is classified as a hazardous chemical.[1] The primary risks associated with this compound are:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : The compound can cause significant eye irritation upon contact.[1][2][3]

  • Potential Respiratory Irritation : Inhalation of dust particles may lead to respiratory irritation.[2]

These classifications, derived from the Globally Harmonized System (GHS), are our primary data points for risk assessment. The physical form of the compound, typically a solid powder, dictates that the primary routes of exposure are through skin contact, eye contact, and inhalation of airborne particulates.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The goal is to create a barrier between the researcher and the chemical, mitigating the risks identified above.

Hand Protection: The First Line of Defense
  • Requirement : Chemical-resistant gloves.

  • Causality : To prevent skin contact and subsequent irritation, gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals and protecting against incidental splashes.[4] Always inspect gloves for tears or punctures before use. For prolonged handling or in situations with a higher risk of contamination, consider gloves with a greater thickness. Contaminated gloves should be disposed of as hazardous waste.[5]

Eye and Face Protection: Shielding from Irritants
  • Requirement : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield may be required for operations with a high risk of splashing or dust generation.

  • Causality : Given that this compound is a serious eye irritant, protecting the eyes from airborne dust or accidental splashes is non-negotiable.[1][2][3] Safety glasses provide a basic level of protection, but safety goggles offer a more complete seal around the eyes, providing superior defense against fine particulates.

Protective Clothing: Minimizing Skin Exposure
  • Requirement : A laboratory coat is mandatory. For tasks with a higher potential for contamination, such as large-scale weighing or transfers, chemical-resistant coveralls should be considered.[7]

  • Causality : A lab coat prevents the chemical from coming into contact with your skin and personal clothing.[4] In the event of a spill, a lab coat can be quickly removed to minimize exposure.

Respiratory Protection: Preventing Inhalation
  • Requirement : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust.[1][4] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

  • Causality : The potential for respiratory irritation necessitates measures to prevent the inhalation of airborne particles.[2] Engineering controls, such as a fume hood, are the preferred method of exposure reduction. When these are not sufficient, personal respiratory protection is required.

PPE Selection Summary

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting Nitrile GlovesSafety GogglesLab CoatChemical Fume Hood or N95 Respirator
Solution Preparation Nitrile GlovesSafety GogglesLab CoatChemical Fume Hood
Handling Small Spills Nitrile GlovesSafety Goggles, Face ShieldLab CoatN95 Respirator (if dust is present)
Waste Disposal Nitrile GlovesSafety GogglesLab CoatAs needed based on procedure

Step-by-Step Handling and Disposal Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

Safe Handling Workflow
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical spill kit is readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling : Conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.[4] Avoid actions that could generate dust, such as vigorous scraping or shaking of containers.

  • Cleaning : After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves, goggles/face shield, and then the lab coat.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: A Cradle-to-Grave Approach

Chemical waste must be managed in accordance with local, regional, and national regulations.[1]

  • Waste Segregation : Do not mix this compound waste with other waste streams. Designate a specific, clearly labeled container for "Halogenated Organic Waste".[4]

  • Containerization : Use a robust, leak-proof container with a secure lid for all solid waste, including contaminated consumables like gloves and weighing papers.[4][8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the waste through a licensed chemical destruction plant or by controlled incineration.[8]

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be followed:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe If Safe to Proceed contain Contain the Spill (Use Spill Kit Absorbents) ppe->contain cleanup Carefully Collect Absorbed Material contain->cleanup package Package Waste in Labeled Container cleanup->package decontaminate Decontaminate the Area and Equipment package->decontaminate end Dispose of Waste Report Incident decontaminate->end

Caption: Workflow for handling a chemical spill of this compound.

Conclusion: Fostering a Culture of Safety

The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. By understanding the rationale behind each step, from hazard identification to final disposal, laboratory professionals can cultivate a proactive safety culture. This approach not only protects the individual researcher but also ensures the integrity and reproducibility of the scientific work being conducted.

References

  • PubChem. 3-Amino-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • ASHP Publications. Personal Protective Equipment. [Link]

  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals. [Link]

  • CPAChem. (2020). Safety data sheet. [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.